Trifunctional Sphingosine
Description
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Propriétés
Formule moléculaire |
C34H48N4O6 |
|---|---|
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[(E,2S,3R)-1,3-dihydroxy-13-(3-pent-4-ynyldiazirin-3-yl)tridec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C34H48N4O6/c1-4-7-15-20-34(36-37-34)21-16-13-11-9-8-10-12-14-17-30(40)29(24-39)35-33(42)43-25-26-22-32(41)44-31-23-27(18-19-28(26)31)38(5-2)6-3/h1,14,17-19,22-23,29-30,39-40H,5-13,15-16,20-21,24-25H2,2-3H3,(H,35,42)/b17-14+/t29-,30+/m0/s1 |
Clé InChI |
XGEVBRHIOWYXNV-LCPLFNQWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role and Mechanism of Trifunctional Sphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifunctional sphingosine (B13886) is a powerful chemical probe designed for the comprehensive study of sphingolipid biology in living cells. This innovative tool incorporates three key functionalities: a photocleavable "caging" group for precise temporal and spatial activation, a photo-cross-linkable group to capture interacting proteins, and a bio-orthogonal "click" handle for downstream visualization and enrichment. This guide provides an in-depth overview of the synthesis, mechanism of action, and diverse applications of trifunctional sphingosine, with a focus on its utility in elucidating signaling pathways, protein interactions, and metabolic fate. Detailed experimental protocols and quantitative data from key studies are presented to facilitate its adoption in research and drug development.
Introduction to this compound
Sphingolipids, including the bioactive signaling molecule sphingosine, are integral components of cellular membranes and play critical roles in a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1][2] The dynamic and transient nature of sphingolipid signaling has historically presented challenges to its study. This compound was developed to overcome these hurdles by offering unprecedented control over the activation of sphingosine and the ability to identify its molecular partners in a native cellular environment.[3][4]
The core structure of this compound features three essential modifications to the sphingosine backbone:
-
A Coumarin Caging Group: Attached to the amino group, this photocleavable moiety renders the sphingosine molecule biologically inert until its removal by a pulse of light (typically >400 nm).[3][5] This "uncaging" process allows for the acute and localized release of active sphingosine, enabling the study of rapid signaling events.
-
A Diaziridine Moiety: This photo-activatable cross-linking group, upon irradiation with a second wavelength of light (typically >345 nm), forms a reactive carbene that covalently binds to nearby molecules, primarily interacting proteins.[3][5]
-
An Alkyne Handle: This terminal alkyne group serves as a bio-orthogonal handle for "click chemistry."[3][5] It allows for the specific and efficient attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.
This trifunctional design enables a "release and catch" approach to studying sphingosine biology, providing a versatile platform for a wide range of applications.[3]
Mechanism of Action and Experimental Workflow
The utility of this compound lies in its sequential activation and reaction steps, which can be controlled by light. The general experimental workflow is as follows:
-
Cellular Loading: Cells are incubated with the caged this compound, which readily incorporates into cellular membranes.[3]
-
Photorelease (Uncaging): A controlled pulse of light at a specific wavelength (>400 nm) cleaves the caging group, releasing active sphingosine in a spatially and temporally defined manner.[3]
-
Biological Activity and Interaction: The uncaged sphingosine is now free to interact with its cellular targets, initiating signaling cascades and binding to effector proteins.
-
Photo-Cross-linking: A second pulse of light at a different wavelength (>345 nm) activates the diaziridine group, covalently trapping interacting proteins.[3]
-
Detection and Analysis: The alkyne handle is then used to attach a reporter molecule via a click reaction. This allows for:
-
Visualization: If a fluorescent probe is attached, the localization of sphingosine and its interacting partners can be imaged using microscopy.
-
Proteomic Profiling: If biotin is attached, the cross-linked protein-sphingosine complexes can be enriched and identified by mass spectrometry.[3]
-
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for using this compound.
Key Signaling Pathways Elucidated by this compound
This compound has been instrumental in dissecting the intricate signaling roles of sphingosine, particularly in calcium mobilization and apoptosis.
Sphingosine-Induced Calcium Release
Studies utilizing caged sphingosine have revealed that an acute increase in intracellular sphingosine triggers a rapid and transient release of calcium from acidic stores, such as endosomes and lysosomes.[6][7] This is in contrast to many other signaling pathways that mobilize calcium from the endoplasmic reticulum. The key mediator of this process has been identified as the two-pore channel 1 (TPC1), an ion channel located on the membrane of these acidic organelles.[6][7] The released calcium can then activate downstream signaling pathways, including the translocation of the transcription factor EB (TFEB) to the nucleus, a master regulator of lysosomal biogenesis and autophagy.[6][7]
Sphingosine-Induced Calcium Signaling Pathway
Caption: Sphingosine activates TPC1 on lysosomes, leading to Ca2+ release and TFEB translocation.
Sphingosine-Induced Apoptosis
Sphingosine is a known pro-apoptotic lipid.[1][2] Its mechanism of action involves the permeabilization of lysosomal membranes.[5][8] Due to its chemical properties, sphingosine can accumulate in the acidic environment of lysosomes, where it can disrupt membrane integrity.[8] This leads to the release of lysosomal proteases, such as cathepsins, into the cytosol.[5][8] Once in the cytosol, these proteases can activate the caspase cascade, a central executioner of apoptosis, leading to programmed cell death.[8]
Sphingosine-Induced Apoptosis Pathway
Caption: Sphingosine disrupts lysosomal membranes, releasing cathepsins and initiating apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing this compound and related methodologies.
Table 1: Experimental Conditions for this compound Studies
| Parameter | Cell Type | Concentration | Incubation Time | Uncaging Wavelength | Cross-linking Wavelength | Reference |
| Proteomics | HeLa | 2 µM | 5 min | >400 nm (2.5 min) | >345 nm (2.5 min) | [9] |
| Proteomics | Huh7 | 2 µM | 60 min | 405 nm (5 min) | 355 nm (5 min) | [10] |
| Calcium Imaging | HeLa | 2 µM | 30 min | 405 nm | N/A | [6] |
| Metabolism (TLC) | HeLa | 3 µM | various | >400 nm | N/A | [5] |
Table 2: Summary of Proteomic Identification of Sphingosine Interactors
| Study | Cell Line | Number of Proteins Identified (Total) | Number of Proteins Unique to Sphingosine | Key Interacting Proteins Identified | Reference |
| Höglinger et al. (2017) | HeLa | 3,263 | 41 | Beta-hexosaminidase A and B | [9][11] |
| Farley et al. (2024) | Huh7 | Not specified | Not specified | Cathepsin A, Vesicular and transport proteins | [10] |
Detailed Experimental Protocols
The following are generalized protocols based on published methods.[3][10] Researchers should optimize these protocols for their specific cell types and experimental goals.
Cell Culture and Labeling
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for imaging) to achieve the desired confluency at the time of the experiment.
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the final working concentration (e.g., 2 µM).
-
Labeling: Remove the culture medium from the cells and wash once with serum-free medium. Add the labeling solution to the cells and incubate for the desired time (e.g., 5-60 minutes) at 37°C.
Uncaging and Cross-linking
-
Washing: After incubation, wash the cells twice with pre-warmed medium or buffer to remove excess probe.
-
Uncaging: For imaging experiments, use a confocal microscope equipped with a 405 nm laser to locally irradiate the region of interest. For biochemical experiments, use a UV lamp with a filter for >400 nm light and irradiate the entire plate for a specified duration (e.g., 2.5-5 minutes).
-
Interaction Time: Allow a specific amount of time for the uncaged sphingosine to interact with its targets (e.g., 15 minutes).
-
Cross-linking: Irradiate the cells with >345 nm light for a specified duration (e.g., 2.5-5 minutes) to induce cross-linking.
Click Chemistry and Sample Preparation for Proteomics
-
Cell Lysis: After cross-linking, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide probe, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate at room temperature to attach biotin to the this compound.
-
Enrichment: Use streptavidin or neutravidin-coated beads to enrich for the biotinylated protein-sphingosine complexes.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using a protease such as trypsin.
-
Mass Spectrometry: Elute the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Conclusion and Future Directions
This compound represents a significant advancement in the field of chemical biology, providing a versatile and powerful tool for dissecting the complex roles of sphingosine in living cells. Its ability to be activated with spatiotemporal precision and to capture interacting partners in a native cellular context has already yielded novel insights into sphingosine-mediated signaling pathways. For drug development professionals, this technology offers a platform to identify and validate novel drug targets within the sphingolipid network and to assess the on-target and off-target effects of compounds that modulate sphingolipid metabolism and signaling. Future applications of this compound and related lipid probes will likely involve their use in more complex biological systems, such as organoids and in vivo models, further expanding our understanding of sphingolipid biology in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidinteractome.org [lipidinteractome.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells — Department of Pharmacology [pharm.ox.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Sphingosylphosphocholine modulates the ryanodine receptor/calcium-release channel of cardiac sarcoplasmic reticulum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. lipidinteractome.org [lipidinteractome.org]
- 11. pnas.org [pnas.org]
The Advent of Trifunctional Sphingosine Probes: A Technical Guide to Their Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of trifunctional sphingosine (B13886) probes, powerful chemical biology tools for the real-time investigation of sphingolipid metabolism, protein interactions, and subcellular localization in living cells. We will delve into the core principles of their design, synthesis, and application, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Introduction: Illuminating the Role of a Key Signaling Lipid
Sphingolipids are a class of essential lipids that serve not only as structural components of cellular membranes but also as critical regulators of a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Sphingosine, a central molecule in sphingolipid metabolism, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), act as key signaling molecules, yet their study is complicated by their dynamic metabolism and transient nature.[1][2] To overcome these challenges, researchers have developed sophisticated chemical probes to track these lipids and their interactions within the complex cellular environment.
The evolution of these tools has led to the creation of trifunctional sphingosine probes, which are engineered with three key chemical moieties to enable a "release and catch" approach for studying their biology with high spatiotemporal control.[3] These probes typically consist of:
-
A Photocleavable "Caged" Group: This group renders the sphingosine analog biologically inactive, preventing its metabolism or signaling activity until its removal is triggered by a specific wavelength of light.[4][5][6][7]
-
A Photo-crosslinking Group: Upon activation with another wavelength of light, this functionality (commonly a diazirine) forms a covalent bond with nearby interacting proteins, effectively "trapping" the binding partners.[6][7][8][9]
-
A Bioorthogonal "Click" Chemistry Handle: This moiety, typically a terminal alkyne, allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[6][7][8][9][10]
This guide will focus on the synthesis and application of these advanced probes, providing the technical details necessary for their implementation in a research setting.
Probe Design and Synthesis
The archetypal this compound probe, often referred to as TFS or TF-Sph, is synthesized from a bifunctional precursor containing the photo-crosslinking diazirine and the alkyne handle.[1][11] The final trifunctional nature is imparted by the addition of a photolabile caging group to the amino group of the sphingosine backbone.
A key synthetic step involves equipping a bifunctional sphingosine analog with a coumarin (B35378) caging group via a carbamate (B1207046) linkage, a reaction that has been reported with high yields (e.g., 96%).[1][2] A similar strategy has been employed to create trifunctional sphinganine (B43673) (TF-Spa), a probe for studying the saturated sphingoid base counterpart to sphingosine.[3][12]
General Structure of a this compound Probe
The diagram below illustrates the fundamental components of a this compound probe.
Caption: Core components of a this compound probe.
Quantitative Data: Mapping the Sphingosine Interactome
A primary application of this compound probes is the unbiased, proteome-wide identification of sphingosine-binding proteins.[12] The "release and catch" methodology allows for the isolation and identification of proteins that interact with sphingosine at a specific time and location within the cell. Below are tables summarizing data from proteomics experiments using this compound (TF-Sph) and trifunctional sphinganine (TF-Spa).
Identified Protein Interactors of this compound (TF-Sph)
This table presents a selection of proteins identified as high-confidence interactors with this compound in HeLa or Huh7 cells, as determined by quantitative mass spectrometry.[12][13] The data highlights the diversity of proteins that associate with this key signaling lipid.
| Protein | Function/Localization | Method of Quantification | Reference |
| HexA/HexB | Beta-hexosaminidase, lysosomal enzymes | Peptide Spectral Counting | [13] |
| Cathepsin D | Lysosomal aspartyl protease | TMT-based proteomics | [12] |
| VDAC1/2 | Voltage-dependent anion channels, mitochondria | TMT-based proteomics | [12] |
| NPC1 | Niemann-Pick C1, cholesterol transport | Peptide Spectral Counting | [13] |
| P4HB | Prolyl 4-hydroxylase, ER resident protein | TMT-based proteomics | [12] |
| PDIA4 | Protein disulfide-isomerase, ER resident protein | TMT-based proteomics | [12] |
Comparison of Protein Interactors: TF-Sph vs. TF-Spa
Trifunctional probes have revealed that even structurally similar lipids like sphingosine and sphinganine (which differs only by a single double bond) have distinct protein interactomes.[12]
| Category | Number of Proteins | Example Proteins | Reference |
| Unique to TF-Sph | 12 | Cathepsin A | [12] |
| Unique to TF-Spa | 20 | Not specified in abstract | [12] |
| Shared Interactors | 12 | VDAC1/2, Cathepsin D, P4HB, PDIA4 | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound probes, synthesized from published literature.[1][12]
Synthesis of this compound (TFS)
The synthesis of TFS starts from a previously reported bifunctional sphingosine containing a diazirine and an alkyne group.[1][11]
-
Starting Material: Bifunctional sphingosine analog.
-
Caging Reaction: The bifunctional sphingosine is reacted with a coumarin caging group (e.g., 7-(diethylamino)coumarin-4-yl)methyl chloroformate) in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DCM).
-
Reaction Conditions: The reaction is typically carried out at 0 °C and allowed to proceed for several hours.
-
Purification: The final product, this compound, is purified using column chromatography.
-
Yield: This final step has been reported to achieve a yield of 96%.[1]
Protocol for Proteomic Profiling of Sphingosine Interactors
The following protocol outlines the "release and catch" workflow for identifying protein interactors in cultured cells.[1][12][14]
-
Cell Culture and Probe Incubation:
-
Photochemical Uncaging (Release):
-
Interaction Time:
-
Allow a defined period (e.g., 0-15 minutes) for the uncaged probe to interact with its binding partners.[9]
-
-
Photo-crosslinking (Catch):
-
Cell Lysis and Click Chemistry:
-
Lyse the cells in a buffer containing a mild detergent.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand.[6][15] This attaches a biotin tag to the probe-protein complexes.
-
-
Enrichment and Proteomics:
-
Enrich the biotin-tagged complexes using streptavidin or NeutrAvidin-coated beads.
-
Wash the beads stringently to remove non-specifically bound proteins.
-
Digest the captured proteins on-bead (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes related to the use of this compound probes.
Experimental Workflow for Proteomic Profiling
Caption: A 'release and catch' workflow for identifying protein interactors.
Simplified Sphingolipid Metabolism Pathway
Caption: Key interconversions in the sphingolipid metabolic pathway.
Conclusion and Future Outlook
This compound probes represent a significant advancement in chemical biology, providing unprecedented tools to dissect the complex roles of sphingolipids in living systems. The ability to control the release of these potent signaling molecules and subsequently capture their interaction partners has already led to the identification of numerous novel sphingolipid-binding proteins, offering new avenues for research into cellular signaling and disease. As synthetic methodologies become more refined and analytical instrumentation more sensitive, the application of these versatile probes is expected to further unravel the intricate signaling networks governed by sphingolipids, paving the way for the development of novel therapeutic strategies targeting these pathways.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidinteractome.org [lipidinteractome.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lipidinteractome.org [lipidinteractome.org]
- 14. lipidinteractome.org [lipidinteractome.org]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Trifunctional Sphingosine: A Technical Guide for Advanced Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of trifunctional sphingosine (B13886) (TFS) and its counterpart, trifunctional sphinganine (B43673) (TF-Spa), as powerful tools in lipid research. These novel chemical probes offer unprecedented control and insight into the complex life cycle of sphingolipids, from their metabolism and signaling functions to their interactions with the cellular proteome. By combining photocaging, photo-crosslinking, and bioorthogonal click chemistry in a single molecule, trifunctional sphingolipids enable a multi-faceted approach to dissecting sphingolipid biology in living cells with high spatiotemporal resolution.
Introduction to Trifunctional Sphingolipid Probes
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses.[1] The study of individual sphingolipid species is often hampered by their rapid metabolism and transient, low-affinity interactions with proteins.[2][3] Trifunctional sphingolipid probes were developed to overcome these challenges.[1]
These probes are chemically modified lipids that incorporate three key functionalities:
-
A photocaging group: This group renders the lipid biologically inactive until its removal by a flash of light (uncaging).[2] This allows for precise temporal and spatial control over the release of the active lipid, enabling the study of acute signaling events.[2][4]
-
A diazirine group: This moiety enables photo-crosslinking upon exposure to UV light, covalently linking the lipid to its interacting proteins.[1][2]
-
A terminal alkyne handle: This bioorthogonal group allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via a copper-catalyzed click reaction.[1][4] This facilitates the visualization of the lipid's subcellular localization and the enrichment of its protein binding partners for identification by mass spectrometry.[4][5]
The combination of these features in a single molecule allows for a comprehensive investigation of a single lipid species' metabolism, signaling, protein interactions, and localization within the same experimental system.[2]
Core Structure and Synthesis
The synthesis of trifunctional sphingosine (TFS) involves equipping a bifunctional sphingosine analog, which already contains the diazirine and alkyne groups, with a coumarin (B35378) caging group via a carbamate (B1207046) linkage at the amino group.[2][6] A similar strategy is employed for the synthesis of trifunctional sphinganine (TF-Spa).[1][3]
Key Applications and Experimental Workflows
Trifunctional sphingolipids are versatile tools that can be applied to a range of experimental questions in lipid research. The general experimental workflow involves several key steps which can be tailored to the specific research question.
Investigating Sphingolipid Metabolism
Trifunctional probes are valuable tools for tracing the metabolic fate of sphingosine and sphinganine. Following uncaging, the probes are metabolized by the cell's endogenous machinery.[1][3] By extracting lipids at various time points, performing a click reaction with a fluorescent azide (B81097), and separating the lipid species by thin-layer chromatography (TLC), researchers can visualize the conversion of the initial probe into downstream metabolites like ceramide, sphingomyelin (B164518), and phosphatidylcholine.[1][3]
Studies have shown that both TF-Spa and TF-Sph are incorporated into similar lipid classes, with the majority being converted to sphingomyelin and phosphatidylcholine.[3]
Probing Sphingolipid Signaling
The ability to acutely release sphingosine through uncaging provides a powerful method to study its role in intracellular signaling.[2] A well-established function of sphingosine is the release of calcium from lysosomes.[1][7] Experiments using TFS have demonstrated that uncaging of the probe in live cells loaded with a calcium-sensitive dye (like Fluo-4) leads to an immediate increase in intracellular calcium levels.[1][3] In contrast, the uncaging of TF-Spa does not elicit this calcium spike, highlighting a key functional difference between these two closely related sphingoid bases.[1][3]
Mapping Protein-Lipid Interactions
A significant advantage of trifunctional sphingolipids is their ability to identify protein interaction partners in a cellular context.[2][5] Following uncaging and a period of interaction, UV-induced photo-crosslinking covalently captures these interactions.[1] After cell lysis, a biotin tag is attached via click chemistry, allowing for the enrichment of the lipid-protein complexes using neutravidin or streptavidin beads.[2] The enriched proteins are then identified and quantified using mass spectrometry-based proteomics.[2][3]
This "release and catch" approach has been used to map the interactomes of both sphingosine and sphinganine, revealing both shared and distinct binding partners.[1][3]
Quantitative Data Summary
Proteomic screens using this compound and sphinganine have identified numerous interacting proteins. The tables below summarize the findings from a study using Huh7 cells. "Hits" are defined as proteins with a false discovery rate (FDR) < 0.05 and a fold change > 2, while "candidates" have a less stringent cutoff.[7]
Table 1: Summary of Protein Interactome Data for Trifunctional Sphingoid Bases
| Probe | Number of Hits | Number of Candidates |
| TF-Spa | 4 | 28 |
| TF-Sph | 0 | 26 |
Table 2: Notable Protein Interactors Identified
| Protein | Interacts with | Functional Relevance |
| VDAC1/2 | TF-Spa & TF-Sph | Voltage-dependent anion channels, previously shown to bind bifunctional ceramide.[1] |
| Cathepsin D | TF-Spa & TF-Sph | Lysosomal aspartyl protease, previously shown to bind ceramide.[1] |
| Cathepsin A | TF-Sph | Lysosomal carboxypeptidase.[1][3] |
| ER-resident proteins (e.g., P4HB, PDIA4) | TF-Spa & TF-Sph | Involved in protein processing.[1][3] |
Functional analysis of the interactomes revealed an enrichment of proteins involved in lipid transport for both probes.[3] Notably, TF-Spa showed more interactions with nuclear and nuclear envelope proteins, whereas TF-Sph interacted more with vesicular and transport-related proteins.[1][7]
Detailed Experimental Protocols
The following are generalized protocols based on published methods.[1][2][3] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Probe Labeling
-
Cell Seeding: Seed cells (e.g., Huh7 or HeLa) in appropriate culture vessels and grow to confluency.[1][7]
-
Probe Preparation: Prepare a working solution of the trifunctional sphingoid base (e.g., 2 µM in complete media).[1][3]
-
Incubation: Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.[1][8]
Uncaging and Photo-Crosslinking
-
Uncaging: Expose the cells to light at >400 nm for a defined period (e.g., 5 minutes) to release the active sphingoid base.[2][8]
-
Metabolism/Interaction: Allow the uncaged probe to metabolize and interact with cellular components for a desired time (e.g., 5 to 60 minutes).[1]
-
Photo-Crosslinking: Expose the cells to UV light (e.g., 350 nm) for a set duration (e.g., 5 minutes) to crosslink the probe to interacting proteins.[1][2]
-
Washing: Wash the cells three times with ice-cold PBS.[3]
Analysis of Lipid Metabolism by TLC
-
Lipid Extraction: After the metabolism period, extract total lipids from the cells.
-
Click Reaction: React the extracted lipids with a fluorescent azide (e.g., Alexa555-azide) using a copper-catalyzed click chemistry reaction.[1]
-
TLC Separation: Separate the fluorescently labeled lipids on a TLC plate.[1]
-
Visualization: Visualize the separated lipids using a fluorescence scanner.[7]
Proteomic Analysis of Interacting Proteins
-
Cell Lysis: After photo-crosslinking and washing, lyse the cells in an appropriate buffer.
-
Click Reaction with Biotin-Azide: Add biotin-azide and click chemistry reagents (e.g., TBTA, CuSO4, ascorbic acid) to the lysate and incubate to attach biotin to the crosslinked probe.[2]
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.[2]
-
Enrichment: Resuspend the protein pellet and enrich the biotinylated protein-lipid complexes using neutravidin- or streptavidin-conjugated beads.[2]
-
On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion of the enriched proteins.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the interacting proteins.[7]
Conclusion and Future Perspectives
This compound and its analogs are sophisticated chemical tools that are revolutionizing the study of sphingolipid biology.[2][3] They provide an integrated platform to investigate the metabolism, signaling, and protein interactions of these important lipids with high temporal and spatial control in their native cellular environment.[2] The insights gained from using these probes are not only advancing our fundamental understanding of lipid biology but also hold promise for identifying novel drug targets and diagnostic strategies for diseases associated with aberrant sphingolipid metabolism, such as Niemann-Pick disease.[2][4] Future developments in this area may include the creation of new trifunctional probes for other lipid species and the combination of these tools with advanced imaging and proteomic techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lipidinteractome.org [lipidinteractome.org]
The Pivotal Role of the Photocage in Trifunctional Sphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Spatiotemporal Control of a Bioactive Lipid
In the intricate world of cellular signaling, sphingosine (B13886) and its metabolites are key players, orchestrating a multitude of processes from cell proliferation and differentiation to apoptosis. The study of these dynamic signaling events is often hampered by the rapid turnover and metabolic complexity of these lipids. Trifunctional sphingosine probes have emerged as a powerful tool to overcome these challenges, and at the heart of their innovative design lies the photocage group . This in-depth guide elucidates the critical role of the photocage, detailing the experimental protocols and data that empower researchers to precisely control and investigate sphingosine's function in living cells.
The trifunctional design incorporates three key moieties: a photocage to render the molecule biologically inert until its removal by light, a photo-cross-linking group (typically a diazirine) to covalently capture interacting proteins, and a bioorthogonal handle (such as an alkyne) for subsequent detection and enrichment via click chemistry.[1][2][3][4][5] This elegant combination allows for the acute and localized release of sphingosine, enabling the study of its immediate downstream effects with unprecedented temporal and spatial resolution.[6][7]
Data Presentation: Quantitative Parameters of Photocaged Sphingosine
The efficacy of a photocaged compound is determined by several key parameters, including its absorption wavelength, quantum yield of uncaging, and the conditions required for its activation. While specific quantum yields for every this compound variant are not always reported, the data below, compiled from studies on commonly used photocaging groups, provides a quantitative overview.
| Photocage Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Typical Cellular Concentration | Reference Compound/System |
| Coumarin (B35378) | ~400 - 405 | 0.01 - 0.2 (general range for coumarin cages) | 2 - 5 µM | This compound (TFS) |
| Nitrobenzyl (e.g., DMNB) | ~340 - 365 | 0.001 - 0.01 (general range for o-nitrobenzyl cages) | 5 µM | Nitrobenzyl-caged Sphingosine |
| Lysosome-Targeted Coumarin | ~400 | Not explicitly reported for the sphingosine conjugate | 1.25 - 5 µM | Lyso-pacSph |
Note: Quantum yields can vary significantly based on the specific molecular structure and the local environment.
Experimental Protocols
The successful application of this compound probes relies on a series of well-defined experimental steps, from synthesis to data analysis. The following protocols are synthesized from methodologies reported in key publications.
Synthesis of this compound (TFS)
This protocol outlines the key steps for equipping a bifunctional sphingosine with a coumarin-based photocage.
Materials:
-
Bifunctional sphingosine (containing a diazirine and an alkyne)
-
7-(diethylamino)-4-hydroxymethylene-coumarin
-
Phosgene (B1210022) solution
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel chromatography)
Procedure:
-
In situ generation of coumarin chloroformate: Dissolve 7-(diethylamino)-4-hydroxymethylene-coumarin in anhydrous DCM. Cool the solution to 0°C and slowly add a solution of phosgene in toluene. Stir the reaction at 0°C for 1 hour.
-
Caging reaction: In a separate flask, dissolve the bifunctional sphingosine derivative in anhydrous DCM. Add DIPEA to the solution. Slowly add the freshly prepared coumarin chloroformate solution to the sphingosine solution at 0°C.
-
Reaction monitoring and work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the this compound.[1][2][3]
Live Cell Labeling and Photo-uncaging
This protocol describes the loading of cells with this compound and the subsequent light-induced activation.
Materials:
-
HeLa cells (or other cell line of interest)
-
This compound (TFS) stock solution (e.g., in ethanol)
-
Cell culture medium (e.g., DMEM)
-
Fluorescence microscope equipped with a UV light source (e.g., 405 nm laser)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Loading with TFS: Prepare a working solution of TFS in cell culture medium at the desired final concentration (e.g., 2 µM).[1] Remove the old medium from the cells and add the TFS-containing medium.
-
Incubation: Incubate the cells with TFS for a specified period (e.g., 30 minutes to 1 hour) at 37°C.[8]
-
Washing: Wash the cells twice with fresh, pre-warmed medium to remove excess probe.
-
Photo-uncaging: Mount the imaging dish on the microscope. Identify the region of interest. Irradiate the selected area with a 405 nm light source for a defined duration (e.g., 2-3 seconds to 2 minutes, depending on the light source and experimental goal).[1][5][9]
Proteomic Analysis of Sphingosine Interactors
This protocol outlines the workflow for identifying proteins that interact with sphingosine upon its release.
Materials:
-
TFS-loaded and uncaged cells
-
UV light source for cross-linking (e.g., 355-365 nm)
-
Lysis buffer
-
Biotin-azide or a fluorescent azide (B81097) for click chemistry
-
Copper(I) catalyst and ligand (e.g., CuSO4, sodium ascorbate, TBTA)
-
Streptavidin beads for enrichment
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Photo-cross-linking: Following uncaging, irradiate the cells with 355 nm light to activate the diazirine group and induce cross-linking of the sphingosine probe to nearby proteins.[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Click Chemistry: To the cell lysate, add the azide-containing tag (biotin-azide for enrichment or a fluorescent azide for visualization), copper(I) catalyst, and a ligand to initiate the click reaction between the alkyne on the sphingosine probe and the azide tag.
-
Enrichment of Cross-linked Proteins: If using biotin-azide, incubate the lysate with streptavidin-coated beads to pull down the biotin-tagged protein-lipid complexes.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were cross-linked to the this compound.[4]
Calcium Imaging Following Sphingosine Uncaging
This protocol describes how to monitor intracellular calcium changes in response to the acute release of sphingosine.
Materials:
-
Cells loaded with TFS
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
Confocal microscope with appropriate lasers for both uncaging and calcium indicator excitation/emission.
Procedure:
-
Dye Loading: After loading with TFS, incubate the cells with a calcium indicator dye like Fluo-4 AM according to the manufacturer's instructions.
-
Imaging Setup: Place the cells on the microscope stage in imaging buffer.
-
Baseline Imaging: Acquire a baseline fluorescence signal of the calcium indicator for a short period before uncaging.
-
Uncaging and Time-lapse Imaging: While continuously imaging the calcium indicator fluorescence, perform photo-uncaging of the TFS in a defined region of interest.
-
Data Analysis: Quantify the changes in fluorescence intensity of the calcium indicator over time to measure the calcium response triggered by the released sphingosine.[1][6][7]
TLC Analysis of this compound Metabolism
This protocol allows for the analysis of how the released this compound is metabolized by the cell.
Materials:
-
TFS-loaded and uncaged cells
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
TLC plates
-
TLC developing chamber and solvent system
-
Fluorescent azide for click chemistry
-
TLC plate scanner or imager
Procedure:
-
Metabolism Chase: After uncaging, incubate the cells for various time points to allow for metabolism of the released this compound.
-
Lipid Extraction: At each time point, harvest the cells and perform a total lipid extraction.
-
Click Chemistry: Label the extracted lipids with a fluorescent azide via a click reaction.
-
TLC Separation: Spot the labeled lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different lipid species.
-
Visualization and Analysis: Visualize the fluorescently labeled lipid spots on the TLC plate using a suitable imager. Identify the metabolites based on their migration compared to standards.[2][3][4]
Mandatory Visualizations
Signaling Pathway: Sphingosine-Induced Calcium Release
Caption: Sphingosine, released from its trifunctional precursor by light, can activate TPC1 channels on the lysosome, leading to calcium release and downstream signaling.
Experimental Workflow: Proteomic Profiling
Caption: A sequential workflow for identifying sphingosine-interacting proteins using trifunctional probes, from cell loading to mass spectrometry.
Logical Relationship: Trifunctional Probe Components
Caption: The logical relationship between the three key components of a this compound probe and their respective experimental functions.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 7. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidinteractome.org [lipidinteractome.org]
The Role of the Diazirine Crosslinker in Trifunctional Sphingosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the diazirine crosslinker within trifunctional sphingosine (B13886) probes, a powerful class of chemical tools revolutionizing the study of sphingolipid biology. These probes offer unprecedented control for investigating lipid signaling, metabolism, and protein interactions in living cells.
Core Concept: The Trifunctional Approach
Trifunctional sphingosine probes are meticulously designed synthetic molecules that mimic endogenous sphingosine while incorporating three key functional groups: a photocage, a diazirine crosslinker, and a bioorthogonal handle (typically an alkyne or azide). This design enables a "release and catch" strategy for studying sphingolipid-protein interactions with high temporal and spatial resolution.[1][2]
The general workflow of this approach is as follows:
-
Introduction of the Probe : The this compound probe is introduced to living cells, where it is taken up and distributed.
-
Photorelease (Uncaging) : The photocage is removed by irradiation with a specific wavelength of light, releasing the bioactive sphingosine mimic.[1]
-
Photo-crosslinking : After a defined period, the diazirine group is activated by a different wavelength of UV light, forming a highly reactive carbene that covalently crosslinks the probe to any nearby interacting proteins.[1][3]
-
Detection and Analysis : The bioorthogonal handle is then used to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry, allowing for the identification and analysis of the crosslinked proteins.[4][5]
The Diazirine Crosslinker: A Powerful Tool for Covalent Capture
The diazirine moiety is a key component of this compound probes, enabling the covalent capture of interacting proteins. This small, three-membered ring containing a carbon and two nitrogen atoms is stable under normal biological conditions but becomes highly reactive upon irradiation with UV light (typically around 350-365 nm).[3]
Upon photoactivation, the diazirine releases nitrogen gas and generates a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds of nearby proteins, forming a stable covalent bond. This process, known as photoaffinity labeling (PAL), effectively "freezes" the transient interactions between the sphingosine probe and its binding partners for subsequent analysis.[3][6]
The choice of a diazirine as the photo-crosslinker offers several advantages:
-
Small Size : The diazirine group is minimally bulky, reducing the likelihood of steric hindrance that could interfere with the natural interactions of the sphingosine backbone with its protein targets.
-
Photochemical Activation : The crosslinking reaction is initiated by an external trigger (UV light), providing precise temporal control over the capture of protein interactions.
-
High Reactivity of Carbene : The generated carbene is highly reactive, increasing the probability of successful crosslinking to a wide range of amino acid residues.
Quantitative Analysis of Sphingosine-Protein Interactions
This compound probes, coupled with quantitative proteomics, have enabled the identification of a host of known and novel sphingosine-binding proteins. The following table summarizes a selection of proteins identified in studies utilizing this compound probes in HeLa and Huh7 cells. The data is presented as peptide spectral matches (PSMs) or intensity ratios, as reported in the respective studies.
| Protein (Gene Name) | Cellular Compartment (GO Term) | Quantitative Metric (HeLa cells)[2] | Quantitative Metric (Huh7 cells)[4] |
| Hexosaminidase Subunit Beta (HEXB) | Lysosome | High PSM | - |
| Hexosaminidase Subunit Alpha (HEXA) | Lysosome | High PSM | - |
| Galactosidase Beta 1 (GLB1) | Lysosome | High PSM | - |
| Cathepsin D (CTSD) | Lysosome | High PSM | High Intensity Ratio |
| Lysosomal Associated Membrane Protein 1 (LAMP1) | Lysosome | High PSM | High Intensity Ratio |
| Voltage-dependent anion channel 1 (VDAC1) | Mitochondrion | Moderate PSM | High Intensity Ratio |
| Voltage-dependent anion channel 2 (VDAC2) | Mitochondrion | Moderate PSM | High Intensity Ratio |
| Prohibitin (PHB) | Mitochondrion | Moderate PSM | - |
| Prohibitin 2 (PHB2) | Mitochondrion | Moderate PSM | - |
| 14-3-3 protein epsilon (YWHAE) | Cytoplasm | Moderate PSM | - |
| Heat shock protein 90-alpha (HSP90AA1) | Cytoplasm | Moderate PSM | - |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cytoplasm | Moderate PSM | - |
Experimental Protocols
Synthesis of this compound (TFS)
The synthesis of this compound generally starts from a bifunctional sphingosine precursor containing a diazirine and an alkyne. A photolabile caging group, such as coumarin (B35378), is then attached to the amino group of the sphingosine backbone.[2][7]
Simplified Synthetic Scheme:
Starting Material: Bifunctional sphingosine with a diazirine and a terminal alkyne.
-
Protection of the Amino Group with a Photocage:
-
The bifunctional sphingosine is reacted with a coumarin-based chloroformate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
The reaction is typically carried out at 0°C to control reactivity.
-
The coumarin group forms a carbamate (B1207046) linkage with the amino group of the sphingosine, rendering it biologically inactive.
-
The final this compound product is purified using column chromatography.
-
Yields for the final caging step are typically high, often exceeding 90%.[2]
Chemoproteomic Profiling of Sphingosine-Protein Interactions
This protocol outlines the key steps for identifying sphingosine-interacting proteins in cultured cells using this compound probes.
Materials:
-
This compound (TFS) probe
-
Cultured mammalian cells (e.g., HeLa, Huh7)
-
UV lamps (e.g., 405 nm for uncaging and 350 nm for crosslinking)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide or other suitable reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, TBTA ligand)
-
Streptavidin or NeutrAvidin affinity beads
-
Mass spectrometry-grade trypsin
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid, acetonitrile)
Procedure:
-
Cell Labeling:
-
Uncaging (Photorelease):
-
Crosslinking:
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Perform a click chemistry reaction by adding the biotin-azide reporter tag and the necessary catalysts to the cell lysate to attach biotin to the alkyne handle of the crosslinked probe.
-
-
Enrichment of Crosslinked Proteins:
-
Incubate the lysate with streptavidin or NeutrAvidin beads to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Elute the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Visualizing Sphingolipid Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key sphingolipid signaling pathways and the experimental workflow for using this compound probes.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Proteomics Data Analysis and Display Using an Accurate Mass and Time Tag Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Click Chemistry with Trifunctional Sphingosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of utilizing trifunctional sphingosine (B13886) in conjunction with click chemistry, a powerful bioorthogonal tool for elucidating the complex roles of sphingolipids in cellular processes. This approach enables the precise investigation of sphingolipid metabolism, protein interactions, and subcellular localization, offering significant advancements for drug discovery and molecular biology.
Core Principles: Trifunctional Sphingosine and Click Chemistry
This compound is a synthetically modified analog of the endogenous sphingoid base, sphingosine. It is engineered with three key functionalities to enable temporal and spatial control over its activity and subsequent detection[1][2]. These functionalities are:
-
A Photoremovable (Caged) Group: This group temporarily inactivates the sphingosine molecule, preventing it from participating in metabolic pathways or signaling events.[1] A flash of light at a specific wavelength removes the cage, releasing the active sphingosine at a desired time and location within the cell.[1]
-
A Photoactivatable Crosslinking Group: Typically a diazirine, this group allows for the covalent trapping of transient protein-lipid interactions upon UV irradiation.[1] This is crucial for identifying binding partners that would otherwise be lost during traditional biochemical isolation methods.
-
A Bioorthogonal Reporter Group (Alkyne or Azide): This functionality, usually a terminal alkyne, serves as a handle for "clicking" on a variety of probes, such as fluorophores or biotin (B1667282) tags, for visualization or enrichment, respectively.[1][2]
Click Chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[][4][5] In the context of this compound, the most commonly employed click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][] This reaction forms a stable triazole linkage between the alkyne-modified sphingosine and an azide-containing probe.[] A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also utilized, particularly for live-cell imaging, to avoid copper-induced cytotoxicity.[1]
The synergy between this compound and click chemistry provides an unparalleled platform to study sphingolipid biology with high precision. It allows researchers to "turn on" sphingosine activity at will, capture its interactions, and then visualize or isolate the resulting complexes.
Data Presentation: Quantitative Insights
The application of this compound has generated valuable quantitative data, offering insights into its metabolic fate and protein interactions.
Table 1: Metabolic Fate of this compound Analogs
| Cell Line | Trifunctional Analog | Incubation Time (min) | Major Metabolites Identified | Percentage of Conversion (Peak Area) | Reference |
| Huh7 | TF-Sph | 60 | Ceramide, Sphingomyelin, Phosphatidylcholine | Not specified | [2][6] |
| Huh7 | TF-Spa | 60 | Ceramide, Sphingomyelin, Phosphatidylcholine | Not specified | [2][6] |
| Model Colon Cancer Cells | Sphingosine Alkyne | Not specified | Ceramide | 31.6 ± 3.3% | [7] |
| Model Colon Cancer Cells | Sphingosine Fluorescein | Not specified | Sphingosine-1-Phosphate and downstream products | 32.8 ± 5.7% | [7] |
Table 2: Protein Interactors of this compound Identified via Chemoproteomics
| Trifunctional Probe | Number of Uniquely Identified Proteins | Key Interacting Proteins | Cellular Processes Implicated | Reference |
| This compound (TFS) | 66 | Cathepsin D, VDAC1/2, Cathepsin A | Lysosomal function, Vesicular transport | [1][6] |
| Trifunctional Sphinganine (TF-Spa) | Not specified | P4HB, PDIA4 (ER proteins), Nuclear and nuclear envelope proteins | Protein folding, Nuclear processes | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound-based experiments.
Metabolic Labeling of Cells with this compound
This protocol outlines the steps for introducing the clickable sphingosine analog into cultured cells for metabolic studies.[8]
-
Cell Culture: Plate cells of interest onto an appropriate vessel (e.g., glass-bottom dishes for microscopy) to achieve 50-70% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 3 µM in a suitable solvent like DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the final desired concentration.
-
Incubation: Remove the existing medium from the cells and add the labeling medium. Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.[8]
-
Washing: After incubation, gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS) to remove any unincorporated this compound.[8]
-
Uncaging (Optional): To activate the sphingosine, expose the cells to UV light at a wavelength >400 nm for a specified duration (e.g., 2.5 minutes).[9]
-
Photo-crosslinking (Optional): For interactome studies, subsequently expose the cells to UV light at a wavelength >345 nm for a specified duration (e.g., 2.5 minutes) to induce crosslinking.[9]
-
Cell Lysis or Fixation: Proceed with cell lysis for biochemical analysis or cell fixation for imaging.
"Fix and Click" Protocol for In Situ Analysis
This protocol details the "click" reaction to attach a fluorescent probe to the metabolically incorporated this compound after cell fixation.[7]
-
Cell Fixation: Following metabolic labeling and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS.
-
Preparation of Click Reaction Cocktail (CuAAC): Prepare the click reaction cocktail fresh. For a 1 mL final volume, mix the following components in order:
-
PBS: 950 µL
-
Azide-Fluorophore (10 mM stock): 1 µL (final concentration 10 µM)
-
Copper (II) Sulfate (50 mM stock): 20 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 10 µL (final concentration 1 mM)
-
Optional: TBTA ligand to protect the fluorophore.[8]
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Further Staining and Imaging: Proceed with any additional staining (e.g., DAPI for nuclei) and visualize the cells using fluorescence microscopy.
Proteomic Analysis of Protein-Lipid Complexes
This protocol outlines the enrichment and identification of proteins that interact with this compound.[9]
-
Metabolic Labeling, Uncaging, and Crosslinking: Follow the steps outlined in Protocol 3.1.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Click Reaction with Biotin-Azide: Perform a CuAAC reaction on the cell lysate using a biotin-azide probe to tag the crosslinked sphingosine-protein complexes.
-
Enrichment: Use streptavidin or neutravidin-coated beads to enrich the biotin-tagged complexes.
-
On-Bead Digestion: Perform tryptic digestion of the enriched proteins directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key sphingolipid signaling pathways and experimental workflows involving this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
Unveiling Sphingolipid Dynamics: A Technical Guide to Trifunctional Sphingosine Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of trifunctional sphingosine (B13886) probes in the intricate study of sphingolipid metabolism. These innovative chemical tools offer unprecedented control and insight into the dynamic roles of sphingolipids in cellular signaling, trafficking, and protein interactions. This whitepaper provides a comprehensive overview of the core principles, experimental workflows, and data interpretation associated with the use of trifunctional sphingosine, empowering researchers to leverage this technology for their specific research questions.
Introduction: The Challenge of Studying Sphingolipids
Sphingolipids are a complex class of lipids that are not only structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The dynamic nature and rapid turnover of signaling sphingolipids like sphingosine present significant challenges for researchers. Traditional methods often lack the temporal and spatial resolution required to dissect their precise functions within the complex cellular environment.
This compound: A Multifaceted Tool for Sphingolipid Research
This compound (TFS) probes are chemically engineered analogs of natural sphingosine, equipped with three key functionalities that enable researchers to overcome the challenges of studying sphingolipid dynamics.[3][4] These functionalities are:
-
A Photoremovable Caging Group: This "cage" renders the sphingosine molecule biologically inactive until its removal is triggered by a specific wavelength of light.[3][4] This allows for precise temporal and spatial control over the release of active sphingosine within living cells.
-
A Photo-crosslinking Group: Upon activation by a different wavelength of light, this group forms covalent bonds with nearby molecules, primarily proteins.[3][4] This "traps" interacting partners in close proximity to the sphingosine probe.
-
A "Click" Chemistry Handle: Typically an alkyne or azide (B81097) group, this handle allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin, for visualization or enrichment.[3][4]
This trifunctional design allows for a "release and catch" approach, providing a powerful toolkit to study sphingolipid metabolism, interactions, and localization with a single molecular probe.[5]
Key Applications of this compound
The unique features of this compound enable a wide range of applications in sphingolipid research:
-
Metabolic Labeling and Analysis: By uncaging the TFS and allowing it to be metabolized by cellular enzymes, researchers can trace its conversion into downstream sphingolipids, such as ceramide and sphingomyelin.[1][6]
-
Identification of Sphingolipid-Protein Interactions: The photo-crosslinking functionality allows for the covalent capture of proteins that interact with sphingosine at a specific time and location.[3][5] Subsequent enrichment and analysis by mass spectrometry can identify novel sphingolipid-binding proteins.
-
Visualization of Subcellular Localization and Trafficking: The click chemistry handle enables the fluorescent labeling of TFS and its metabolites, allowing for high-resolution imaging of their subcellular distribution and movement within the cell.[7]
-
Probing Sphingolipid-Mediated Signaling Events: The ability to acutely release sphingosine allows for the real-time monitoring of downstream signaling events, such as changes in intracellular calcium concentrations.[2][3]
-
High-Resolution Imaging with Correlative Light and Electron Microscopy (CLEM): TFS can be used to visualize the ultrastructural localization of sphingolipids within cellular organelles.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound probes.
Table 1: Experimental Parameters for this compound (TFS) Applications
| Application | Cell Line | TFS Concentration | Incubation/Interaction Time | Reference |
| Proteomics | Huh7 | 2 µM | 30 min uptake, 15 min interaction post-uncaging | [8] |
| Metabolic Labeling (TLC) | HeLa | 3 µM | 15 min labeling, various chase times | [1] |
| Calcium Imaging | HeLa | 2 µM | Not specified | [2] |
| Subcellular Localization | HeLa | 6 µM | 5 min | [3] |
Table 2: Quantitative Proteomics Criteria for Identifying Sphingosine Interactors
| Category | Fold Change (+UV vs. -UV) | False Discovery Rate (FDR) | Reference |
| "Hits" | > 2.0 | < 0.05 | [8] |
| "Candidates" | > 1.5 | < 0.2 | [8] |
Table 3: Examples of Proteins Identified as Interactors of this compound
| Protein | Description | Fold Enrichment | p-value | Reference |
| Cathepsin D | Lysosomal aspartyl protease | N/A | N/A | [6] |
| VDAC1/2 | Voltage-dependent anion channels | N/A | N/A | [6] |
| Beta-hexosaminidase A/B | Lysosomal enzymes | N/A | N/A | [5] |
Note: N/A indicates that the specific quantitative value was not provided in the referenced search result.
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Metabolic Labeling and Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for the analysis of TFS metabolism into other sphingolipid species.
Materials:
-
This compound (TFS)
-
HeLa cells
-
Complete culture medium
-
UV lamp (>400 nm)
-
Lipid extraction solvents (e.g., Chloroform:Methanol)
-
Click chemistry reagents (copper(II) sulfate, sodium ascorbate)
-
TLC plates
-
TLC developing solvents (e.g., CHCl3/MeOH/H2O/AcOH 65:25:4:1 followed by cyclohexane/ethylacetate 1:1)[1]
-
Fluorescence imaging system
Procedure:
-
Cell Labeling: Plate HeLa cells and grow to desired confluency. Incubate cells with 3 µM TFS in complete culture medium for 15 minutes.[1]
-
Uncaging: Wash cells to remove excess TFS. Irradiate the cells with UV light (>400 nm) for 2.5 minutes to uncage the sphingosine.[5]
-
Metabolic Chase: Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to allow for metabolism of the uncaged TFS.
-
Lipid Extraction: Aspirate the medium and extract total lipids from the cells using an appropriate solvent system.
-
Click Reaction: To the extracted lipids, add 3-azido-7-hydroxycoumarin and perform a copper-catalyzed click reaction to attach the fluorescent coumarin (B35378) tag to the alkyne handle of the TFS and its metabolites.
-
TLC Analysis: Spot the labeled lipid extracts onto a TLC plate. Develop the TLC plate using a two-step solvent system.[1]
-
Visualization: Visualize the separated fluorescently labeled lipids using a gel documentation system or other fluorescence imager.
Probing Sphingolipid-Protein Interactions via Proteomics
This protocol describes the identification of sphingosine-interacting proteins using a "release and catch" strategy.
Materials:
-
This compound (TFS)
-
Huh7 cells
-
Complete culture medium
-
UV lamps (>400 nm for uncaging, >345 nm for crosslinking)
-
Lysis buffer (containing a mild detergent like NP-40)
-
Biotin-azide
-
Click chemistry reagents
-
Streptavidin-coated beads (e.g., NeutrAvidin)
-
Wash buffers
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Labeling: Grow Huh7 cells to confluency. Incubate with 2 µM TFS in complete medium for 30 minutes.[8]
-
Uncaging: Irradiate the cells with >400 nm UV light for 2.5-5 minutes to release the active sphingosine.[5][9]
-
Interaction and Crosslinking: Allow the uncaged TFS to interact with cellular proteins for 15 minutes.[8] Then, irradiate the cells with >345 nm UV light for 2.5-5 minutes to crosslink the TFS to interacting proteins.[5][9]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Reaction: Perform a click reaction with biotin-azide to label the crosslinked TFS-protein complexes.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated TFS-protein complexes. Perform stringent washes to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the enriched proteins into peptides using trypsin directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the TFS.
-
Data Analysis: Identify proteins that are significantly enriched in the UV-irradiated samples compared to non-irradiated controls.
Visualization of Sphingolipid Localization by Fluorescence Microscopy
This protocol details the visualization of TFS subcellular localization.
Materials:
-
This compound (TFS)
-
HeLa cells
-
Complete culture medium
-
UV lamps
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alexa Fluor 488 azide
-
Click chemistry reagents
-
Fluorescence microscope
Procedure:
-
Cell Labeling and Treatment: Incubate HeLa cells with 6 µM TFS for 5 minutes.[3] Perform uncaging and crosslinking as described in the proteomics protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a suitable buffer.
-
Click Reaction: Perform a click reaction with Alexa Fluor 488 azide to fluorescently label the crosslinked TFS.
-
Imaging: Mount the coverslips and visualize the subcellular localization of the fluorescently labeled sphingosine using a confocal or other fluorescence microscope.
Studying Sphingolipid-Mediated Signaling (Calcium Imaging)
This protocol allows for the real-time visualization of calcium signaling in response to acute sphingosine release.
Materials:
-
This compound (TFS)
-
HeLa cells
-
Fluo-4 AM calcium indicator
-
Confocal microscope with a UV laser for uncaging
Procedure:
-
Cell Loading: Load HeLa cells with the calcium-sensitive dye Fluo-4 AM according to the manufacturer's instructions.
-
TFS Incubation: Incubate the Fluo-4 loaded cells with 2 µM TFS.[2]
-
Live-Cell Imaging and Uncaging: Place the cells on a confocal microscope equipped for live-cell imaging. Acquire a baseline fluorescence of the Fluo-4 signal. Use a UV laser to locally uncage the TFS in a specific region of the cell.
-
Data Acquisition: Continuously record the Fluo-4 fluorescence intensity before, during, and after uncaging to monitor changes in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of this compound action and its applications.
Caption: Workflow for studying sphingolipid metabolism using TFS and TLC.
Caption: Workflow for identifying sphingosine-protein interactions.
Caption: Sphingosine-induced calcium release from lysosomes.
Conclusion
This compound probes represent a significant advancement in the field of lipid chemical biology. Their versatility allows for an integrated approach to studying sphingolipid metabolism, protein interactions, and subcellular dynamics in living cells with high temporal and spatial resolution. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively employ these powerful tools to unravel the complex roles of sphingolipids in health and disease. As research in this area continues to evolve, the application of trifunctional probes will undoubtedly lead to new discoveries and a deeper understanding of the intricate world of sphingolipid biology.
References
- 1. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 8. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidinteractome.org [lipidinteractome.org]
Unveiling Sphingosine's Secrets: A Technical Guide to Trifunctional Probes for Exploring Sphingosine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the innovative use of trifunctional sphingosine (B13886) probes to dissect the complex world of sphingolipid signaling and protein interactions. These sophisticated chemical tools offer unprecedented control and insight into the dynamic behavior of sphingosine in living cells, paving the way for novel therapeutic strategies targeting sphingolipid-mediated pathways. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data derived from the application of these probes, with a focus on enabling researchers to implement these powerful techniques.
Introduction to Trifunctional Sphingosine Probes
Sphingolipids, such as sphingosine and its phosphorylated derivative sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of sphingolipid metabolism and signaling is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[3] Understanding the intricate network of sphingosine-protein interactions is therefore of paramount importance for developing targeted therapies.
This compound probes are ingeniously designed synthetic molecules that mimic endogenous sphingosine while incorporating three key functionalities:
-
A Photoreleasable "Caging" Group: This feature renders the probe biologically inactive until its removal by a flash of light (uncaging).[4] This allows for precise temporal and spatial control over the release of the active sphingosine analog within the cell, enabling the study of acute signaling events.[5]
-
A Photo-cross-linking Moiety: Typically a diazirine group, this functionality allows for the covalent capture of interacting proteins upon exposure to a specific wavelength of UV light.[4][6] This "release and catch" approach is crucial for identifying both transient and stable protein binders.
-
A "Clickable" Handle: An alkyne or azide (B81097) group serves as a bioorthogonal handle for downstream applications.[7][8] This allows for the attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[4][9]
This trifecta of functionalities provides a versatile platform to investigate sphingosine's lifecycle in the cell, from its metabolism and subcellular localization to its dynamic interactions with the proteome.[4][5]
The Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine is a precursor to the potent signaling lipid S1P, which exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][10] The synthesis and signaling of S1P are tightly regulated, and its concentration gradients play a crucial role in processes like lymphocyte trafficking.[1] Trifunctional probes can be used to study the enzymes involved in this pathway, such as sphingosine kinases (SphKs), and to identify novel protein regulators.
Experimental Workflow for Trifunctional Probe-Based Proteomics
The application of this compound probes to identify interacting proteins follows a multi-step workflow. This "release and catch" strategy minimizes the identification of non-specific binders that can be a challenge with traditional affinity-based methods.[4]
Quantitative Analysis of Sphingosine-Protein Interactions
A key advantage of using trifunctional probes is the ability to perform quantitative proteomics to identify specific interactors. By comparing protein enrichment in samples with and without UV cross-linking, bona fide interactors can be distinguished from non-specific background.[6] The following table summarizes representative quantitative data from proteomic screens using this compound (TFS) and trifunctional sphinganine (B43673) (TF-Spa) probes.[6]
| Protein | Probe | Fold Change (UV vs. -UV) | p-value | Cellular Compartment | Putative Function |
| VDAC1 | TF-Spa | > 2 | < 0.05 | Outer mitochondrial membrane | Ion channel, apoptosis |
| VDAC2 | TF-Spa | > 2 | < 0.05 | Outer mitochondrial membrane | Ion channel, apoptosis |
| Cathepsin D | TF-Spa & TF-Sph | > 1.5 | < 0.2 | Lysosome | Protease, apoptosis |
| Protein A | TF-Spa | 4.5 | < 0.05 | Endoplasmic Reticulum | Lipid Transport |
| Protein B | TF-Sph | 3.8 | < 0.05 | Golgi Apparatus | Protein Processing |
| Protein C | TF-Spa | 2.1 | < 0.05 | Plasma Membrane | Signal Transduction |
Note: "Protein A", "Protein B", and "Protein C" are representative examples based on GO-term enrichment analysis of identified proteins.[6] The actual proteomic hits would be a long list of specific proteins.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in using this compound probes.
Synthesis of this compound (TFS)
The synthesis of this compound has been previously described.[4][11] Briefly, the process involves the modification of a bifunctional sphingosine precursor. The amino group is protected with a coumarin-based caging group via a carbamate (B1207046) linkage.[4] The final molecule contains the photocage, a diazirine for cross-linking, and a terminal alkyne for click chemistry.[4][11]
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to 70-80% confluency.[4][12]
-
Probe Incubation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the probe in serum-free medium to the desired final concentration (typically 1-5 µM).
-
Labeling: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for cellular uptake.[12]
Photouncaging and Photo-cross-linking
-
Uncaging: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Place the cells on ice and irradiate with >400 nm light for a defined period (e.g., 2.5-5 minutes) to release the active sphingosine analog.[4][12]
-
Interaction: Allow the uncaged probe to interact with its cellular targets for a specific duration (e.g., 15 minutes) at 37°C.[12]
-
Cross-linking: Return the cells to ice and irradiate with >345 nm light for a defined period (e.g., 2.5-5 minutes) to covalently cross-link the probe to its interacting proteins.[4][12]
Cell Lysis and Click Chemistry
-
Lysis: After cross-linking, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Click Reaction: To the clarified lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[8] This typically includes a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the reaction for 1-2 hours at room temperature.[4][9]
Affinity Purification and Protein Digestion
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., containing urea (B33335) and DTT). Reduce and alkylate the proteins, then digest with a protease such as trypsin overnight at 37°C.[4]
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Quantitative Analysis: For quantitative proteomics, use label-free quantification (LFQ) or tandem mass tagging (TMT) to determine the relative abundance of proteins in the UV-cross-linked samples versus the non-cross-linked controls.[12][14] Proteins that are significantly enriched in the cross-linked samples are considered high-confidence interactors.
Conclusion
This compound probes represent a powerful and versatile tool for the detailed investigation of sphingolipid biology.[4][5] By enabling the acute release of sphingosine, the covalent capture of its interacting partners, and the subsequent identification of these proteins, these probes provide a dynamic and comprehensive view of sphingosine's role in cellular signaling. The methodologies outlined in this guide offer a roadmap for researchers to employ these innovative tools to uncover novel sphingosine-protein interactions, elucidate complex signaling networks, and identify new targets for therapeutic intervention.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Click reactions with functional sphingolipids | Semantic Scholar [semanticscholar.org]
- 8. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidinteractome.org [lipidinteractome.org]
- 13. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Trifunctional Sphingosine in Niemann-Pick Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of trifunctional sphingosine (B13886) probes in the context of Niemann-Pick disease research. It covers the synthesis of these powerful tools, detailed experimental protocols for their use, quantitative data from key studies, and visualizations of the associated signaling pathways.
Introduction to Trifunctional Sphingosine Probes
This compound (TFS) probes are innovative chemical tools designed for the comprehensive study of sphingosine in living cells.[1][2] These probes are engineered with three key functionalities:
-
A Photolabile "Caged" Group: This feature renders the sphingosine molecule biologically inactive until it is "uncaged" by a specific wavelength of light. This allows for precise temporal and spatial control over the release of active sphingosine within the cell.[1][3]
-
A Photo-Cross-linking Group: Upon activation with a different wavelength of light, this group covalently links the sphingosine probe to its interacting proteins, enabling the identification and analysis of these interactions.[1]
-
A "Click" Chemistry Handle: This functional group, typically an alkyne, allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[1]
The use of TFS probes has been instrumental in elucidating the role of sphingosine in Niemann-Pick disease type C (NPC), a lysosomal storage disorder characterized by the accumulation of cholesterol and sphingolipids.[1][4] These probes have enabled researchers to visualize sphingosine transport deficiencies, identify novel protein interactors, and dissect the downstream signaling consequences of sphingosine accumulation.[1][5]
Synthesis of this compound
The synthesis of this compound generally involves the modification of a bifunctional sphingosine precursor. The following is a generalized protocol based on published methods.[1][6][7]
Experimental Protocol: Synthesis of this compound (TFS)
-
Starting Material: The synthesis typically begins with a previously reported bifunctional sphingosine derivative containing a photo-cross-linkable diazirine group and an alkyne handle.[1]
-
Introduction of the Caging Group: The primary amino group of the bifunctional sphingosine is reacted with a coumarin (B35378) chloroformate. This is achieved by producing the coumarin chloroformate in situ from a hydroxycoumarin derivative (e.g., 7-diethylamino-4-hydroxymethylene-coumarin) and phosgene.[6][7]
-
Reaction Conditions: The reaction is carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) at a controlled temperature (e.g., 0 °C).[6]
-
Purification: The resulting this compound product is purified using standard chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Core Applications in Niemann-Pick Disease Research
This compound probes have been pivotal in several key areas of NPC research.
Visualization of Sphingosine Transport Defects
A hallmark of NPC is the impaired trafficking of lipids out of the late endosomes and lysosomes (LE/L). TFS probes have been used to directly visualize this defect.[1][4]
Experimental Protocol: Visualization of Sphingosine Localization in NPC Fibroblasts
-
Cell Culture: Patient-derived Niemann-Pick type C fibroblasts and control fibroblasts are cultured under standard conditions.
-
Probe Loading: Cells are incubated with TFS (e.g., 2-6 µM) in cell culture medium for a short period (e.g., 30 minutes) at 37°C to allow for cellular uptake.[6]
-
Uncaging: The photolabile group is removed by exposing the cells to a specific wavelength of light (e.g., >400 nm) using a suitable light source, such as a UV lamp or a laser on a confocal microscope.[1][6] This releases the active sphingosine within the cell.
-
Chase Period: Following uncaging, cells are incubated for various time points (a "chase" period) to allow for the transport and metabolism of the released sphingosine.
-
Photo-Cross-linking: To capture protein interactions, cells are irradiated with a different wavelength of light (e.g., >345 nm or 350 nm) to activate the diazirine group and covalently link the probe to nearby proteins.[1][6]
-
Fixation and Permeabilization: Cells are fixed (e.g., with methanol) and permeabilized to allow for the entry of detection reagents.[6]
-
Click Chemistry: The alkyne handle on the cross-linked sphingosine is reacted with a fluorescent azide (B81097) (e.g., Alexa Fluor 488-azide or Alexa Fluor 594-picolyl azide) via a copper-catalyzed click reaction.[1][5]
-
Imaging: The subcellular localization of the fluorescently labeled sphingosine-protein complexes is visualized by confocal microscopy. In NPC fibroblasts, a significant retention of the sphingosine probe within lysosomal compartments is observed compared to control cells.[1]
Identification of Sphingosine-Interacting Proteins
TFS probes are powerful tools for identifying the protein interactome of sphingosine in a cellular context.
Experimental Protocol: Proteomic Profiling of Sphingosine-Binding Proteins
-
Cell Treatment: HeLa cells or other suitable cell lines are treated with TFS as described in the previous protocol (probe loading, uncaging, and photo-cross-linking).[1]
-
Cell Lysis: After cross-linking, cells are harvested and lysed to release the protein content.
-
Click Chemistry with Biotin-Azide: The cell lysate is subjected to a click reaction with biotin-azide. This attaches a biotin tag to the sphingosine-protein complexes.[1]
-
Enrichment of Complexes: The biotinylated complexes are enriched from the lysate using NeutrAvidin or streptavidin-coated beads.[1]
-
On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using a protease such as trypsin.[1]
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were cross-linked to the sphingosine probe.[1]
Quantitative Data: Sphingosine-Interacting Proteins Identified by Mass Spectrometry
| Protein Category | Examples of Identified Proteins | Putative Function in Relation to Sphingosine |
| Lysosomal Proteins | NPC1, LIMP-2/SCARB2 | Involved in the transport of sphingosine out of the lysosome.[5][8] |
| Sphingolipid Metabolism | Ceramide Synthases | Enzymes that utilize sphingosine as a substrate for ceramide synthesis.[9] |
| Vesicular Transport | VDAC1/2 | May be involved in the transport of sphingolipids between organelles.[7] |
| Cathepsins | Cathepsin D, Cathepsin A | Lysosomal proteases that may have lipid-binding properties.[7] |
This table is a summary of findings from multiple studies and is not exhaustive.
Elucidating Sphingosine-Mediated Signaling Pathways
The accumulation of sphingosine in NPC is known to disrupt cellular signaling, particularly calcium homeostasis.[3][10]
Experimental Protocol: Calcium Imaging with this compound
-
Cell Preparation: Cells (e.g., HeLa cells or fibroblasts) are seeded on a suitable imaging dish.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6]
-
TFS Loading: The cells are then incubated with TFS.
-
Live-Cell Imaging: The cells are imaged using a confocal microscope equipped for live-cell imaging and with a laser line suitable for exciting the calcium indicator.
-
Uncaging and Data Acquisition: A baseline fluorescence is recorded, after which a specific region of the cell or the entire field of view is exposed to the uncaging wavelength of light. The change in fluorescence intensity of the calcium indicator is recorded over time to measure the release of calcium from intracellular stores.[3][6]
Signaling Pathway: Sphingosine-Induced Calcium Release
In healthy cells, the uncaging of sphingosine leads to a rapid and transient increase in cytosolic calcium.[3] This calcium release is primarily from acidic stores, such as lysosomes, and is mediated by the lysosomal two-pore channel 1 (TPC1).[3][10] In NPC cells, this sphingosine-induced calcium release is significantly diminished, highlighting a key aspect of the disease's pathophysiology.[3][10] This signaling cascade is also linked to the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]
Advanced Imaging with Correlative Light and Electron Microscopy (CLEM)
To gain a more detailed understanding of the subcellular localization of sphingosine, TFS probes can be used in correlative light and electron microscopy (CLEM) studies.[1]
Experimental Protocol: CLEM of this compound
-
Cell Preparation and Probe Treatment: Cells are cultured on gridded coverslips and treated with TFS as for standard fluorescence microscopy.
-
Fluorescence Microscopy: The location of the fluorescently labeled sphingosine-protein complexes is first identified using confocal microscopy.
-
Sample Processing for Electron Microscopy: The same cells are then fixed, stained with heavy metals (e.g., osmium tetroxide, uranyl acetate), dehydrated, and embedded in resin.
-
Ultrathin Sectioning: Ultrathin sections of the embedded cells are cut.
-
Electron Microscopy: The sections are imaged using a transmission electron microscope (TEM).
-
Image Correlation: The fluorescence microscopy images are correlated with the electron microscopy images using the grid on the coverslip as a reference. This allows for the precise localization of the sphingosine probe within the ultrastructure of the cell, such as within specific vesicles in the late endosome/lysosome compartment.[1]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Experimental workflow for using this compound probes.
Caption: Disrupted sphingosine-calcium signaling in Niemann-Pick C.
Conclusion
This compound probes represent a significant technological advancement for the study of sphingolipid biology. Their application in Niemann-Pick disease research has provided unprecedented insights into the molecular mechanisms underlying this disorder. By enabling the precise manipulation and tracking of sphingosine in living cells, these tools have confirmed the central role of sphingosine accumulation in the disease's pathology, from impaired lysosomal transport to the disruption of critical cellular signaling pathways. This guide provides a comprehensive overview of the core methodologies and key findings, serving as a valuable resource for researchers and drug development professionals working to understand and combat Niemann-Pick disease.
References
- 1. pnas.org [pnas.org]
- 2. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 4. Niemann-Pick type C disease: The atypical sphingolipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosome-targeted multifunctional lipid probes reveal the sterol transporter NPC1 as a sphingosine interactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The roles of sphingosine in calcium signaling and Niemann-Pick disease type C - heiDOK [archiv.ub.uni-heidelberg.de]
- 10. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Precision of Light: A Technical Guide to Caged Lipid Probes in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of utilizing caged lipid probes, powerful tools for dissecting the intricate spatiotemporal dynamics of lipid signaling in living cells. By employing photoremovable protecting groups, these probes offer an unprecedented level of control, allowing for the acute and localized release of bioactive lipids, thereby enabling the precise study of their downstream cellular effects.
Core Principles of Caged Lipid Technology
Caged lipid probes are synthetic lipid molecules that have been rendered biologically inactive by the covalent attachment of a photoremovable protecting group (PPG), often referred to as a "caging group."[1] This modification masks a critical functional group on the lipid, preventing it from interacting with its cellular targets.[1] The key to this technology lies in the ability to restore the lipid's activity on demand using a focused beam of light, typically in the UV or near-UV range.[2][3] Upon illumination, the PPG absorbs a photon, triggering a photochemical reaction that cleaves the covalent bond and releases the active lipid with high spatiotemporal resolution.[1][2] This process is known as "uncaging."
The most commonly used caging groups are based on ortho-nitrobenzyl and coumarin (B35378) scaffolds.[1] Coumarin-based cages have gained popularity due to their high uncaging efficiencies and the fact that they are often fluorescent, which allows for the visualization of the probe's distribution within the cell prior to uncaging.[1][4]
Quantitative Data on Caged Lipid Probes
The efficiency of the uncaging process is a critical parameter for quantitative studies. It is influenced by the chemical nature of the caging group and the specific lipid being caged. The key metrics are the quantum yield of photolysis (Φu) and the uncaging efficiency.
| Caged Lipid Probe | Photoremovable Protecting Group | Quantum Yield (Φu) | Notes |
| Caged Diacylglycerol (diC8) | α-carboxyl-2,4-dinitrobenzyl | 0.2 | Biologically inert towards diacylglycerol kinase and protein kinase C before photolysis.[5] |
| Caged Sphingosine-1-Phosphate | Not specified | Not specified | Illumination of caged SPP-loaded cells stimulates DNA synthesis.[6] |
| Caged IP3 | 6-(ortho-nitroveratryl) | ~0.12 | Approximately three times more efficient than the widely used NPE-caged IP3.[7] |
Experimental Methodologies
Loading Cells with Caged Lipid Probes
A crucial first step is the efficient and non-perturbative loading of the caged lipid probe into the target cells.
Protocol for Loading Cells with Coumarin-Caged Lipids:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and allow them to adhere and reach 50-70% confluency.[4][8]
-
Probe Preparation: Prepare a stock solution of the coumarin-caged lipid probe, typically at a concentration of 1-10 mM in DMSO.[8] From this stock, prepare a working solution in a serum-free cell culture medium. The final concentration of the caged lipid probe should be optimized for each cell type and experimental question, but a starting point of 5-10 µM is common.[4]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).[4][8] Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the caged lipid probe for a duration that allows for sufficient cellular uptake. This can range from 15 to 60 minutes at 37°C.[4] Incubation times should be optimized for each specific probe and cell line.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, unbound probe.[4][8]
-
Imaging Preparation: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells before proceeding to microscopy.[4]
Photo-uncaging of Lipids in Live Cells
The precise spatiotemporal release of the active lipid is achieved through controlled illumination.
Protocol for UV Uncaging of Lipids in Live Cells using Microscopy:
-
Microscope Setup: Use a fluorescence microscope equipped with a UV light source (e.g., a mercury arc lamp or a UV laser) and the appropriate filters to deliver light at the optimal wavelength for the chosen caging group (typically 350-400 nm).[2][3] For two-photon uncaging, a pulsed infrared laser is used.[9]
-
Locate Target Cell: Using transmitted light or low-intensity fluorescence (if the cage is fluorescent), identify the cell or subcellular region of interest.
-
Define Uncaging Region: Use the microscope's software to define a region of interest (ROI) for uncaging. This allows for the precise delivery of UV light to a specific area.
-
Uncaging Pulse: Deliver a brief, high-intensity pulse of UV light to the defined ROI. The duration and intensity of the pulse should be optimized to achieve sufficient uncaging without causing phototoxicity.[10] A light density of approximately 0.5 µJ/µm² is often sufficient.[11]
-
Post-Uncaging Imaging: Immediately following the uncaging pulse, acquire images using the appropriate fluorescence channels to monitor the downstream cellular response (e.g., calcium influx, protein translocation).
Analysis of Uncaging Efficiency by Thin-Layer Chromatography (TLC)
To quantify the extent of lipid uncaging, the cellular lipids can be extracted and analyzed by TLC.
Protocol for TLC Analysis of Caged Lipid Photolysis:
-
Sample Preparation: After the uncaging experiment, wash the cells with ice-cold PBS and then lyse the cells and extract the total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.
-
TLC Plate Preparation: Use a silica (B1680970) gel TLC plate. Activate the plate by heating it at 110-120°C for 30-60 minutes and then let it cool in a desiccator.[12]
-
Spotting: Using a capillary tube or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate. Also, spot standards of the caged lipid and the uncaged lipid for comparison.
-
Developing the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[12] Allow the solvent to migrate up the plate until it is near the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the lipid spots. This can be done by exposing the plate to iodine vapor, which will stain the lipids brown, or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating.[12] If the caged lipid or its photoproducts are fluorescent, they can be visualized under UV light.
-
Quantification: Scrape the silica spots corresponding to the caged and uncaged lipids into separate vials. Elute the lipids from the silica with a suitable solvent (e.g., chloroform:methanol). The amount of lipid in each fraction can then be quantified using methods such as gas chromatography, mass spectrometry, or by measuring the fluorescence intensity if the molecules are fluorescent. The uncaging efficiency can be calculated as the ratio of the amount of uncaged lipid to the total amount of lipid (caged + uncaged).
Calcium Imaging Following Lipid Uncaging
A common downstream effect of lipid signaling is a change in intracellular calcium concentration.
Protocol for Calcium Imaging after Photo-release of Caged Lipids:
-
Cell Loading with Calcium Indicator: Prior to loading with the caged lipid, load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM). Follow the manufacturer's protocol for loading. Typically, cells are incubated with the dye for 30-60 minutes at 37°C.
-
Cell Loading with Caged Lipid: After loading with the calcium indicator, proceed with the protocol for loading the cells with the caged lipid probe as described in section 3.1.
-
Microscopy Setup: Use a fluorescence microscope equipped for both UV uncaging and imaging the fluorescence of the chosen calcium indicator. This will require appropriate filter sets for both wavelengths.[13]
-
Baseline Imaging: Before uncaging, acquire a series of baseline images of the calcium indicator fluorescence to establish the resting calcium level.
-
Uncaging and Imaging: Perform the uncaging protocol as described in section 3.2. Immediately after the UV pulse, begin time-lapse imaging of the calcium indicator fluorescence to capture the dynamics of any changes in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence intensity changes over time in the region of interest to quantify the calcium response.
Signaling Pathways and Experimental Workflows
Caged lipid probes are invaluable for dissecting signaling pathways. Below are diagrams of key lipid signaling pathways that can be investigated using this technology, along with a generalized experimental workflow.
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol is a crucial second messenger that activates Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events.
References
- 1. Caged lipids for subcellular manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Response of cardiac myocytes to a ramp increase of diacylglycerol generated by photolysis of a novel caged diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining calcium imaging with other optical techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Spatiotemporal Control: A Technical Guide to Photoactivatable Lipid Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of lipids within cellular membranes governs a vast array of biological processes, from signal transduction to membrane trafficking. To dissect these dynamic events with precision, scientists are increasingly turning to photoactivatable lipid probes. These sophisticated tools offer an unprecedented level of spatiotemporal control, allowing for the acute manipulation and visualization of lipid localization and function in living cells. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of photoactivatable lipid probes, empowering researchers to harness their full potential.
Core Concepts: Unmasking Lipids with Light
Photoactivatable lipid probes are synthetic lipid analogues that are biologically inert until activated by a specific wavelength of light. This "caging" strategy involves the temporary modification of a lipid's structure with a photolabile protecting group, rendering it inactive. Upon illumination, this protective group is cleaved, releasing the native lipid with precise timing and location, dictated by the focused light source.
There are two main classes of photoactivatable lipid probes:
-
Photo-crosslinking Probes: These probes are designed to covalently bind to nearby molecules, typically proteins, upon photoactivation. This allows for the identification of lipid-protein interactions and the mapping of binding sites within protein complexes.[1][2]
-
Photocaged Probes: These probes release a biologically active lipid upon illumination, enabling the study of its downstream effects on cellular signaling and other processes.[3]
The choice of the photoactivatable moiety is critical and dictates the probe's properties, such as its activation wavelength and the reactivity of the generated species.[1][2]
Quantitative Data Summary
The selection of a suitable photoactivatable lipid probe requires careful consideration of its photophysical properties. The following tables summarize key quantitative data for common photoactivatable groups.
Table 1: Properties of Common Photo-crosslinking Groups
| Photoreactive Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Half-life of Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azides | 254 - 300 | Nitrene | ~1 ns | Small size, high reactivity. | Short wavelength can cause photodamage; potential for rearrangement to less reactive species.[4] |
| Benzophenones | 350 - 360 | Triplet biradical | ~100 µs | Longer activation wavelength reduces photodamage; relatively stable.[1][5][6][7] | Larger size may perturb lipid structure; can react with water.[4] |
| Diazirines | 350 - 380 | Carbene | Nanoseconds | Small size; highly reactive and inserts into C-H and O-H bonds.[8][9] | Can rearrange to a linear diazo isomer which is less reactive.[4] |
Table 2: Properties of Common Photocaging Groups
| Photocaging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | ~350 | 0.01 - 0.1 | Well-established chemistry; predictable cleavage. | Low quantum yield; can generate reactive byproducts. |
| Coumarin-based | 350 - 405 (can be red-shifted) | 0.02 - 0.3 | Higher quantum yields; often fluorescent for tracking.[3][10][11][12] | Can be sensitive to two-photon excitation. |
| BODIPY-based | 488 - 515 | ~0.1 - 0.5 | High extinction coefficients; good photostability.[13] | Can be bulky. |
Key Experimental Protocols
Harnessing the power of photoactivatable lipid probes requires meticulous experimental design and execution. Below are detailed methodologies for three key experiments.
Photoaffinity Labeling of Lipid-Protein Interactions in Live Cells
This protocol outlines the general steps for identifying protein interaction partners of a specific lipid using a photo-crosslinking probe.
Materials:
-
Photoactivatable lipid probe (e.g., with a diazirine or benzophenone (B1666685) group and a bioorthogonal handle like an alkyne).
-
Cultured cells of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
UV lamp with appropriate wavelength and intensity control.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Azide- or cyclooctyne-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore).
-
Click chemistry reagents (e.g., copper(I) catalyst and ligand for CuAAC, or a copper-free click reagent).
-
Streptavidin beads (for biotin-tagged proteins).
-
SDS-PAGE gels and Western blotting reagents or mass spectrometry facility.
Procedure:
-
Cell Culture and Probe Loading:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Incubate cells with the photoactivatable lipid probe in serum-free medium for a predetermined time (e.g., 1-4 hours) to allow for incorporation into cellular membranes. The optimal concentration and incubation time should be determined empirically.
-
-
Photo-crosslinking:
-
Wash the cells with PBS to remove excess probe.
-
Irradiate the cells with UV light at the appropriate wavelength for the chosen photoreactive group (e.g., 365 nm for benzophenone or diazirine). The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing cell damage.[2]
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the azide- or cyclooctyne-functionalized reporter tag and the appropriate click chemistry reagents.
-
Incubate the reaction for 1-2 hours at room temperature to attach the reporter tag to the crosslinked lipid-protein complexes.
-
-
Enrichment and Analysis:
-
For biotin-tagged proteins, enrich the complexes using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against a suspected interactor, or by mass spectrometry for proteome-wide identification of interaction partners.[14][15][16][17]
-
Live-Cell Imaging of Lipid Dynamics Using Photocaged Probes
This protocol describes how to use a photocaged lipid probe to study its dynamic localization and downstream signaling events in live cells.
Materials:
-
Photocaged lipid probe (e.g., coumarin-caged).
-
Cultured cells of interest plated on glass-bottom dishes suitable for microscopy.
-
Live-cell imaging medium.
-
Confocal microscope equipped with a UV laser for uncaging and appropriate lasers and detectors for imaging.
-
Fluorescent biosensors for downstream signaling events (optional).
Procedure:
-
Cell Preparation and Probe Loading:
-
Plate cells on glass-bottom dishes and transfect with any necessary fluorescent biosensors.
-
Incubate the cells with the photocaged lipid probe in imaging medium. The concentration and loading time should be optimized to achieve sufficient signal without causing cytotoxicity.
-
-
Microscopy Setup:
-
Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Identify a region of interest (ROI) for photoactivation.
-
-
Photoactivation (Uncaging):
-
Use the UV laser of the microscope to illuminate the selected ROI. The laser power and duration should be carefully controlled to achieve efficient uncaging without causing phototoxicity.[18]
-
-
Time-Lapse Imaging:
-
Immediately after uncaging, acquire a time-lapse series of images to monitor the localization of the released lipid (if it becomes fluorescent upon uncaging) and the response of any downstream biosensors.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity and localization over time to analyze the dynamics of the lipid and its signaling effects.
-
Preparation of Photoactivatable Lipid-Containing Vesicles
This protocol details the preparation of small unilamellar vesicles (SUVs) incorporating a photoactivatable lipid probe, which can be used for in vitro assays or as a delivery vehicle to cells.
Materials:
-
Primary lipid (e.g., POPC).
-
Photoactivatable lipid probe.
-
Buffer of choice (e.g., HEPES-buffered saline).
-
Glass vials.
-
Nitrogen or argon gas stream.
-
Vacuum desiccator.
-
Bath sonicator or extruder with polycarbonate membranes.
Procedure:
-
Lipid Film Formation:
-
In a glass vial, dissolve the primary lipid and the photoactivatable lipid probe in chloroform at the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film.
-
Vortex the vial vigorously to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
Sonication: Place the vial in a bath sonicator and sonicate until the suspension becomes clear, indicating the formation of SUVs. This method can be harsh and may lead to lipid degradation.
-
Extrusion: For more uniform vesicle size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This is the preferred method for generating LUVs (Large Unilamellar Vesicles) with a defined size.
-
-
Storage:
-
Store the prepared vesicles at 4°C. The stability of the vesicles will depend on the lipid composition.
-
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the principles and applications of photoactivatable lipid probes, the following diagrams have been generated using the DOT language.
Conclusion
Photoactivatable lipid probes represent a powerful and versatile class of chemical tools for the study of lipid biology. By providing precise spatiotemporal control over lipid activity and interactions, these probes are enabling researchers to unravel the complex roles of lipids in cellular function with unprecedented detail. As the field continues to evolve with the development of new photoactivatable chemistries and advanced imaging modalities, the future of lipid research promises even more exciting discoveries, with significant implications for our understanding of health and disease, and for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Identifying Membrane Protein-Lipid Interactions with Lipidomic Lipid Exchange-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
trifunctional sphingosine as a tool to study lipid signaling pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are not only critical structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The complexity and transient nature of lipid-protein interactions, coupled with rapid metabolic turnover, have historically presented significant challenges to studying their precise roles in signaling pathways. The development of trifunctional sphingosine (B13886) probes represents a significant leap forward, providing a versatile tool to dissect the intricate functions of these lipids in living cells with unprecedented spatiotemporal control.[1][2][3] This guide details the core principles, experimental protocols, and data interpretation associated with the use of trifunctional sphingosine for the comprehensive study of lipid signaling pathways.
Core Concept: The Power of Three Functionalities
This compound is a chemically modified analog of endogenous sphingosine, engineered with three key functional groups that act in concert to enable a multi-faceted investigation of its biological activities.[2][4][5] These functionalities are:
-
A Photocage: This group renders the sphingosine molecule biologically inactive until its removal by a flash of light at a specific wavelength (typically >400 nm).[2][4] This "uncaging" allows for the acute and localized release of active sphingosine within the cell, enabling the study of immediate signaling events with high temporal resolution.[4][6]
-
A Diazirine Group: This photoreactive group, upon exposure to a different wavelength of light (typically >345 nm), forms a highly reactive carbene that covalently crosslinks the sphingosine probe to nearby interacting proteins.[2][4] This allows for the capture of even weak and transient interactions that are often missed by traditional methods.
-
A Terminal Alkyne: This "click-handle" serves as a versatile point of attachment for various reporter tags, such as fluorophores for visualization or biotin (B1667282) for affinity purification, via a highly specific and efficient click chemistry reaction.[1][2][4]
This innovative design allows researchers to control the "when" and "where" of sphingosine activity, identify its direct binding partners, and visualize its subcellular journey, all with a single molecular tool.[4][5]
Key Applications in Lipid Signaling Research
The unique features of this compound enable a wide range of applications to dissect sphingolipid signaling:
-
Mapping Protein Interactomes: By crosslinking to and purifying interacting proteins, researchers can identify the cellular machinery that binds to sphingosine, providing novel insights into its mechanisms of action.[1][7][8]
-
Studying Acute Signaling Events: The ability to trigger the release of sphingosine with light allows for the real-time monitoring of downstream signaling events, such as calcium mobilization and protein translocation.[4][5]
-
Visualizing Subcellular Localization and Transport: By attaching fluorescent tags, the dynamic movement of sphingosine between different cellular compartments can be tracked, revealing its trafficking pathways and sites of action.[1][9][10] This has been particularly insightful in studying lipid transport defects in diseases like Niemann-Pick disease type C.[4][5]
-
Analyzing Metabolism: The alkyne handle allows for the tracking of the probe as it is incorporated into more complex sphingolipids, providing a snapshot of its metabolic fate within the cell.[1][2][9]
Experimental Workflow and Protocols
The following sections provide a detailed overview of the typical experimental workflow for using this compound, from cell treatment to data analysis.
General Experimental Workflow
The versatility of this compound allows for a range of experimental designs. A common workflow involves sequential uncaging, interaction, crosslinking, and detection steps to identify protein interactors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. lipidinteractome.org [lipidinteractome.org]
- 8. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Trifunctional Sphingosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of trifunctional sphingosine (B13886) derivatives, versatile tools for the advanced study of sphingolipid biology. These probes incorporate three key functionalities: a photocleavable (caged) group, a photo-cross-linking diazirine moiety, and a terminal alkyne for bioorthogonal click chemistry. This trifunctional design allows for precise spatiotemporal control over sphingosine activity and enables in-depth investigation of its metabolism, subcellular localization, and protein interactions in living cells.
Introduction to Trifunctional Sphingosine Probes
Sphingolipids, including the central molecule sphingosine, are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and migration.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in these pathways attractive therapeutic targets.[2]
This compound probes are powerful chemical biology tools designed to overcome the challenges of studying dynamic and transient lipid signaling events.[3][4] The key features of these probes are:
-
Photocage: A light-sensitive protecting group (e.g., coumarin) that renders the sphingosine derivative biologically inactive.[3][4] Irradiation with a specific wavelength of light removes the cage, releasing the active sphingosine molecule with high spatial and temporal resolution.
-
Photo-cross-linker: A diazirine group that, upon UV exposure, forms a reactive carbene that covalently cross-links the probe to nearby interacting molecules, primarily proteins.[3][4]
-
Clickable Handle: A terminal alkyne group that allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]
This combination of functionalities in a single molecule allows for a wide range of experiments, from tracking lipid metabolism and localization to identifying novel protein-lipid interactions.[5][6]
Synthesis Protocol
The following protocol describes the synthesis of a this compound derivative, starting from a known bifunctional precursor. The synthesis of the analogous trifunctional sphinganine (B43673) follows a similar strategy.[3]
Overall Synthetic Scheme
Caption: General scheme for the final step in this compound synthesis.
Detailed Experimental Protocols
Synthesis of this compound (TFS)
This protocol is adapted from the work of Höglinger et al. (2017).[5] The synthesis starts from the previously reported bifunctional sphingosine (pacSph).[7][8]
Materials:
-
Bifunctional sphingosine (pacSph)
-
7-(diethylamino)coumarin-4-carbaldehyde
-
Phosgene (B1210022) solution (or triphosgene)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Coumarin Chloroformate:
-
Caution: Phosgene is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
A solution of 7-(diethylamino)coumarin-4-carbaldehyde in anhydrous DCM is cooled to 0 °C.
-
A solution of phosgene (or triphosgene) in toluene (B28343) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude coumarin chloroformate, which is used immediately in the next step.
-
-
Caging of Bifunctional Sphingosine:
-
Bifunctional sphingosine (1.0 eq) is dissolved in a mixture of anhydrous DCM and anhydrous pyridine (4:1).
-
The solution is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
DIEA (9.0 eq) is added, followed by the dropwise addition of a solution of the freshly prepared coumarin chloroformate in anhydrous DCM.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to afford the this compound (TFS).
-
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Reference |
| This compound | Bifunctional Sphingosine | Coumarin Chloroformate, DIEA | DCM/Pyridine | 0°C - RT | 2.5 h | ~96% | [5] |
| Trifunctional Sphinganine | Bifunctional Sphinganine | 7-diethylamino 4-hydroxymethylene coumarin, phosgene, DIEA | DCM | 0°C | - | - | [3] |
Application Protocols
Live-Cell Labeling and Uncaging
This protocol describes the general procedure for labeling live cells with this compound and subsequent photo-activation.
Materials:
-
This compound (TFS) stock solution (e.g., 10 mM in DMSO)
-
Cultured cells (e.g., HeLa, Huh7) in appropriate cell culture medium
-
Light source for uncaging (e.g., 405 nm laser on a confocal microscope or a UV lamp with a >400 nm filter)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Labeling:
-
Uncaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess probe.
-
To activate the sphingosine, irradiate the cells with light at >400 nm.[5] The duration and intensity of the light exposure should be optimized for the specific experimental setup and cell type. For localized activation, a 405 nm laser on a confocal microscope can be used to irradiate a specific region of interest.
-
Photo-cross-linking and Identification of Interacting Proteins
This protocol outlines the steps for photo-cross-linking TFS to its interacting proteins, followed by enrichment and identification.
Materials:
-
Cells labeled with TFS and uncaged as described above.
-
UV light source for cross-linking (e.g., 365 nm UV lamp).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Azide-functionalized biotin (B1667282) or fluorophore.
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Streptavidin beads for enrichment (if using biotin).
-
Mass spectrometer for protein identification.
Procedure:
-
Photo-cross-linking:
-
After the desired incubation time following uncaging, place the cells on ice and irradiate with 365 nm UV light for a specified duration (e.g., 5-15 minutes) to induce cross-linking.[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry:
-
To the cell lysate, add the azide-functionalized reporter molecule (biotin or fluorophore), copper(II) sulfate, and the reducing agent.
-
Incubate the reaction for 1-2 hours at room temperature to allow for the click reaction to proceed.
-
-
Enrichment of Cross-linked Proteins (for proteomics):
-
If a biotin-azide was used, add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins or perform on-bead digestion for subsequent analysis by mass spectrometry.[3]
-
-
Visualization of Cross-linked Complexes (for imaging):
-
If a fluorescent azide (B81097) was used, the cross-linked and clicked complexes can be visualized directly by fluorescence microscopy.
-
Signaling and Metabolic Pathways
This compound derivatives can be used to study various aspects of sphingolipid signaling and metabolism.
Caption: Simplified overview of the sphingolipid metabolic pathway.
Caption: Overview of the S1P signaling pathway.
Experimental Workflow Visualization
Caption: Experimental workflow for identifying protein interactors of sphingosine.
Conclusion
This compound derivatives are sophisticated tools that provide unprecedented opportunities to dissect the complex roles of sphingolipids in cellular physiology and disease. The protocols and information provided here offer a comprehensive guide for the synthesis and application of these powerful probes, enabling researchers to gain deeper insights into the intricate world of lipid signaling.
References
- 1. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipidinteractome.org [lipidinteractome.org]
- 10. lipidinteractome.org [lipidinteractome.org]
Application Notes and Protocols: A Step-by-Step Guide to Trifunctional Sphingosine Uncaging in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Sphingosine (B13886), a key component of sphingolipids, is a potent signaling molecule.[1][2] The study of its dynamic functions within living cells has been challenging due to its rapid metabolism and complex signaling cascades.[1][3] Trifunctional sphingosine probes have emerged as powerful tools to overcome these challenges.[4][5][6] These probes are chemically modified sphingosine molecules equipped with three key functionalities: a photolabile "caging" group that renders the molecule inactive, a photo-cross-linking group, and a "click" handle for subsequent chemical modifications.[4][5][6]
This design allows for precise spatiotemporal control over sphingosine signaling. The caged sphingosine can be introduced into cells in an inert form. Upon irradiation with light of a specific wavelength, the caging group is cleaved ("uncaged"), releasing the active sphingosine molecule at a desired time and location within the cell.[4][7] This triggers downstream signaling events that can be monitored and analyzed.[4][7] This application note provides a detailed, step-by-step guide for utilizing this compound probes to study sphingosine signaling in living cells.
Signaling Pathway of Released Sphingosine
Upon uncaging, the released sphingosine can be metabolized into other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), or it can directly interact with protein targets. A primary and well-documented downstream effect of increased intracellular sphingosine is the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER).[4] This Ca2+ signaling can then modulate a variety of cellular processes.
Caption: Sphingosine uncaging and downstream calcium signaling pathway.
Experimental Protocols
This section provides detailed protocols for cell preparation, loading of the this compound probe, photo-uncaging, and subsequent analysis of cellular responses.
Materials
-
This compound probe (e.g., TFS 1)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Microscope equipped for live-cell imaging with a UV light source (e.g., 375 nm or 400 nm laser)[7]
-
96-well or 24-well imaging plates
Protocol 1: Cell Preparation and Probe Loading
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Further dilute the probe in complete cell culture medium to the desired final concentration. A typical final concentration is 2 µM.[7][8]
-
Probe Loading: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the this compound probe to the cells.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C in a CO2 incubator.[7][8]
-
(Optional) Calcium Dye Loading: If monitoring calcium signaling, co-incubate the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions during the last 15-20 minutes of the probe incubation.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS or imaging buffer to remove any excess probe.
-
Ready for Imaging: Add fresh, pre-warmed complete medium or imaging buffer to the cells. The cells are now ready for the uncaging experiment.
Protocol 2: Photo-Uncaging and Live-Cell Imaging
-
Microscope Setup: Place the prepared dish of cells on the microscope stage. Ensure the live-cell imaging chamber is maintaining the appropriate temperature (37°C) and CO2 levels.
-
Locate Cells: Using brightfield or fluorescence microscopy (to visualize the calcium dye, if used), locate a healthy field of cells.
-
Pre-Uncaging Imaging: Acquire baseline images before photo-activation. This is crucial for quantifying the subsequent changes.
-
Photo-Uncaging: Use the microscope's UV light source (e.g., a 375 nm or 400 nm laser) to illuminate a specific region of interest (ROI) within the field of view.[7] The duration and intensity of the light exposure will need to be optimized for the specific probe and cell type but can range from a few seconds to a couple of minutes.[4]
-
Post-Uncaging Imaging: Immediately after photo-activation, acquire a time-lapse series of images to capture the dynamic cellular response (e.g., changes in Fluo-4 fluorescence indicating calcium release).[7]
Experimental Workflow
The overall experimental workflow for a this compound uncaging experiment is depicted below.
Caption: Step-by-step experimental workflow for sphingosine uncaging.
Data Presentation
The quantitative data from a typical sphingosine uncaging experiment can be summarized in a table for easy comparison.
| Parameter | Value | Reference |
| Cell Line | HeLa, Huh7 | [7][8] |
| Trifunctional Probe | This compound (TFS) | [4][7] |
| Probe Concentration | 2 µM | [7][8] |
| Probe Incubation Time | 30 minutes | [7][8] |
| Uncaging Wavelength | >400 nm or 375 nm | [4][7] |
| Uncaging Duration | 2 minutes | [4] |
| Primary Readout | Intracellular Calcium (Ca2+) increase | [4][7] |
| Calcium Indicator | Fluo-4 | [7] |
Conclusion
This compound probes provide an invaluable method for the precise investigation of sphingosine signaling in living cells. By following the detailed protocols and workflow outlined in this application note, researchers can effectively implement this powerful technique to dissect the complex roles of sphingosine in various cellular contexts. The ability to control the release of sphingosine with high spatiotemporal resolution opens up new avenues for understanding its function in health and disease and for the development of novel therapeutic strategies.
References
- 1. Optical Control of Sphingosine-1-Phosphate Formation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Photo-Crosslinking of Trifunctional Sphingosine-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids, such as sphingosine (B13886), are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes including proliferation, apoptosis, and cell migration.[1][2] The study of their transient and often weak interactions with proteins has been challenging. Trifunctional sphingosine probes are advanced chemical tools designed to overcome these difficulties.[3][4] These probes are engineered with three key functionalities:
-
A photocage group (e.g., coumarin) that renders the sphingosine analog biologically inactive until its removal by a specific wavelength of light (uncaging). This allows for precise temporal and spatial control over the activation of the probe within living cells.[3][4]
-
A photo-crosslinking group (e.g., a diazirine) that, upon activation by a different wavelength of light, forms a covalent bond with nearby interacting proteins.[3][4]
-
A bioorthogonal handle (e.g., a terminal alkyne) that enables the selective chemical ligation of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via "click chemistry" for enrichment and visualization.[4]
This trifunctional design allows for the "release and catch" of sphingosine-interacting proteins in a live-cell context, enabling their identification and quantification through mass spectrometry-based proteomics.[3][5]
Data Presentation
The following table presents a representative summary of quantitative proteomics data that can be obtained from a photo-crosslinking experiment using a this compound probe, with quantification performed by Tandem Mass Tagging (TMT).[6][7] The data shows proteins significantly enriched upon crosslinking with the this compound probe compared to a negative control (e.g., no UV crosslinking).
| Protein Accession (UniProt) | Gene Symbol | Fold Enrichment (Probe vs. Control) | p-value |
| P04075 | CTSD | 4.2 | 0.001 |
| P42857 | VDAC1 | 3.8 | 0.003 |
| P45880 | VDAC2 | 3.5 | 0.005 |
| P07237 | P4HB | 2.9 | 0.012 |
| P13639 | PDIA4 | 2.5 | 0.021 |
| Q9Y6K5 | CERS2 | 2.3 | 0.035 |
| P11142 | HSP90B1 | 2.1 | 0.041 |
| P08238 | HACD1 | 1.9 | 0.048 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the sphingosine-1-phosphate (S1P) signaling pathway and the general experimental workflow for identifying protein interactors using this compound probes.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature.[3][4][8] Researchers should optimize parameters such as probe concentration and incubation times for their specific cell type and experimental goals.
Cell Culture and Labeling with this compound Probe
-
Cell Seeding: Seed cells (e.g., HeLa or Huh7) in appropriate culture dishes (e.g., 10 cm dishes for proteomics) and grow to 80-90% confluency.[8]
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Labeling: Dilute the trifunctional probe stock solution in complete cell culture media to a final working concentration (typically 2-5 µM).[9]
-
Incubation: Replace the media on the cells with the probe-containing media. Incubate the cells for a specified duration (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for probe uptake into the cellular membranes.[7][8]
Photo-Uncaging and Crosslinking
-
Uncaging: To activate the sphingosine probe, expose the cells to a light source with a wavelength appropriate for the photocage (e.g., >400 nm for a coumarin (B35378) cage) for a defined period (e.g., 2.5-5 minutes).[7][10] This step removes the caging group, allowing the sphingosine to interact with proteins.
-
Interaction Time: Allow a period of time (e.g., 0-15 minutes) for the uncaged probe to interact with its protein partners.[7][10]
-
Photo-Crosslinking: Covalently trap the interacting proteins by irradiating the cells with UV light at a wavelength that activates the diazirine group (e.g., 350-365 nm) for a specified time (e.g., 2.5-5 minutes).[7][10] Perform this step on ice to minimize cellular stress.
-
Negative Control: Prepare a control sample that undergoes the same incubation and uncaging steps but is not exposed to the crosslinking UV light. This will be used to identify non-specifically bound proteins.[3]
Cell Lysis and Click Chemistry
-
Washing: After crosslinking, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
-
Lysis: Scrape the cells into ice-cold PBS and pellet them by centrifugation. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) by sonication or other appropriate methods.[4]
-
Clarification: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Click Reaction: To the clarified supernatant, add the components for the click chemistry reaction: a biotin-azide tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate the reaction (e.g., for 1 hour at room temperature) to attach biotin to the cross-linked sphingosine.[4]
Affinity Purification and Sample Preparation for Mass Spectrometry
-
Enrichment: Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate (e.g., for 1-2 hours at 4°C with rotation) to capture the biotinylated protein-lipid complexes.[4]
-
Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-covalently bound proteins. This may include washes with high salt, urea, and organic solvents.[9]
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with an alkylation step using an alkylating agent (e.g., iodoacetamide).
-
On-Bead Digestion: Wash the beads to remove excess reagents and resuspend them in a digestion buffer (e.g., ammonium (B1175870) bicarbonate). Add a protease, typically trypsin, and incubate overnight at 37°C to digest the captured proteins into peptides.[4]
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or similar reverse-phase chromatography material.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument and settings will vary, but a high-resolution mass spectrometer is typically used.
-
Quantitative Proteomics: For quantitative analysis, peptides from different samples (e.g., crosslinked vs. non-crosslinked control) can be labeled with isobaric tags such as TMT (Tandem Mass Tags) before the LC-MS/MS analysis.[6][7]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). This involves peptide identification through database searching and quantification of the relative abundance of each identified protein between the different experimental conditions. Proteins that are significantly enriched in the crosslinked sample compared to the control are considered potential sphingosine interactors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. lipidinteractome.org [lipidinteractome.org]
- 7. lipidinteractome.org [lipidinteractome.org]
- 8. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidinteractome.org [lipidinteractome.org]
- 10. lipidinteractome.org [lipidinteractome.org]
Application Notes: Trifunctional Sphingosine Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, including their metabolic hub ceramide and the bioactive signaling molecules sphingosine (B13886) and sphingosine-1-phosphate (S1P), are critical regulators of numerous cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism is implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1] Studying the precise roles of these lipids in their native environment is challenging due to their rapid metabolism, transient interactions with proteins, and the structural disruption caused by bulky fluorescent tags.
To overcome these hurdles, trifunctional sphingosine (TFS) probes have been developed. These powerful chemical biology tools offer spatiotemporal control and enable a multi-faceted analysis of sphingolipid biology from a single probe.
Principle of the Trifunctional Probe
The TFS probe is synthetically modified with three key chemical moieties, each serving a distinct purpose:
-
A Photoremovable Protecting Group ("Caged" Group) : Typically a coumarin-based group, it renders the sphingosine molecule biologically inactive.[2] A pulse of light at a specific wavelength (e.g., >400 nm) cleaves this group, releasing the active sphingosine in a process known as "uncaging".[3][4] This provides precise temporal control over the initiation of sphingolipid signaling or metabolic incorporation.
-
A Photo-crosslinking Group (Diazirine) : This small, three-membered ring is stable in the dark but forms a highly reactive carbene intermediate upon exposure to UV light (e.g., >345 nm).[5][6][7] This carbene rapidly forms covalent bonds with nearby molecules, effectively "trapping" transient protein-lipid interactions.[6][8]
-
A Bioorthogonal "Click" Handle (Terminal Alkyne) : This alkyne group does not interfere with cellular processes but allows for highly specific covalent attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via click chemistry.[]
This trifecta of functionalities allows researchers to acutely elevate sphingolipid levels, capture their interacting partners, and visualize their localization or pull them down for identification.
Overview of Click Chemistry Reactions
Click chemistry refers to reactions that are high-yielding, specific, and biocompatible.[10] The most common type used for this application is the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is extremely efficient and rapid but requires a cytotoxic copper(I) catalyst.[11] It is the method of choice for labeling in fixed cells or cell lysates where cell viability is not a concern.[12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO) which reacts spontaneously with an azide (B81097).[14][15][] SPAAC is ideal for labeling live cells, as it circumvents the issue of copper toxicity.[14][17]
Experimental Protocols
I. Cell Culture and Labeling with this compound (TFS)
This protocol describes the loading of cultured mammalian cells (e.g., HeLa or Huh7) with the caged TFS probe.
Materials:
-
This compound (TFS) probe
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cells (e.g., HeLa) plated on appropriate vessels (e.g., glass-bottom dishes for imaging, multi-well plates for other assays)
Procedure:
-
Culture cells to a confluency of 70-80%.
-
Prepare a working solution of the TFS probe in complete culture medium. A typical final concentration is 1-10 µM.[18]
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the TFS-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake.
II. Photomanipulation: Uncaging and Crosslinking
This protocol describes the sequential light-induced activation of the TFS probe to release active sphingosine and capture its interactors.
Materials:
-
UV light source with appropriate filters (e.g., >400 nm for uncaging and >345 nm for crosslinking)
-
Cells labeled with TFS probe from Protocol I
Procedure:
-
Uncaging: Place the cell culture dish under the UV light source. Irradiate the cells for 2-5 minutes with >400 nm light to cleave the caging group and release active sphingosine.
-
Interaction/Metabolism: Return the cells to the 37°C incubator for a desired period (e.g., 15-60 minutes) to allow the released sphingosine to be metabolized or to interact with binding partners.
-
Photo-crosslinking: Irradiate the cells again for 2-5 minutes, this time with >345 nm light, to activate the diazirine group and covalently crosslink the probe to any interacting proteins.[6]
-
Wash the cells three times with ice-cold PBS to stop any further reactions and remove excess probe. The cells are now ready for downstream processing (fixation, lysis, etc.).
III. Downstream Analysis: Click Chemistry Labeling
This "fix and click" method is ideal for visualizing the subcellular localization of the crosslinked probe.[18]
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 2-10 µM
-
Copper(II) Sulfate (CuSO₄) to a final concentration of 100-200 µM[19]
-
THPTA (copper ligand) to a final concentration of 500 µM - 1 mM[12][19]
-
Sodium Ascorbate (reducing agent) to a final concentration of 2.5-5 mM[12][19]
-
PBS to final volume
-
Procedure:
-
Fix the photomanipulated cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Add the freshly prepared Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12]
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips and image using a fluorescence or confocal microscope.
This protocol is used to attach a biotin tag to the crosslinked complexes for subsequent enrichment and identification by mass spectrometry.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)[20]
-
Click Reaction Cocktail components (as in III.A)
-
Streptavidin-coated magnetic beads
Procedure:
-
Lyse the photomanipulated cells using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
To the supernatant, add the components of the Click Reaction Cocktail, using Biotin-Azide at a final concentration of 20-50 µM.[21]
-
Incubate for 1-2 hours at room temperature with gentle rotation.[12]
-
Enrich the biotinylated protein-lipid complexes using streptavidin-coated magnetic beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and prepare them for analysis by SDS-PAGE, Western Blot, or mass spectrometry for protein identification.
IV. Lipid Extraction and Analysis by TLC
This protocol allows for the analysis of how the TFS probe is metabolized.
Materials:
-
Methanol, Chloroform (B151607), Water (all LC-MS grade)[22]
-
TLC silica (B1680970) plates
-
TLC developing solvent (e.g., chloroform/methanol/water 65:25:4, v/v/v)[23]
-
Fluorescent azide (e.g., a coumarin- or bodipy-azide)
Procedure:
-
After the uncaging and metabolism steps (Protocol II, steps 1-2), wash cells with ice-cold PBS and scrape them into a glass vial.
-
Perform a lipid extraction using a standard method like the Bligh & Dyer or Folch procedure.[22][24][25] A common procedure is to add 2:1 chloroform:methanol to the cell pellet, vortex, and separate the phases by adding water. The lipids will be in the lower chloroform phase.[26]
-
Dry the extracted lipid film under a stream of nitrogen.
-
Perform a CuAAC reaction directly on the dried lipid extract by adding a click cocktail containing a fluorescent azide.
-
After the reaction, dry the sample again.
-
Reconstitute the labeled lipids in a small volume of chloroform/methanol (1:1 v/v).[27]
-
Spot the sample onto a TLC plate alongside standards.
-
Develop the plate in the appropriate solvent system.
-
Visualize the separated, fluorescently-labeled lipid species under UV light.[23][28]
Data Presentation
Table 1: Summary of Reagents and Materials
| Reagent/Material | Supplier Example | Purpose | Protocol |
| This compound | Custom Synthesis / Commercially available | Lipid probe | I |
| HeLa Cells | ATCC | Biological system | I |
| Alexa Fluor 488 Azide | Thermo Fisher Scientific | Visualization tag (Microscopy) | III.A |
| Biotin-PEG3-Azide | MilliporeSigma, Selleck Chem | Affinity tag (Pulldown) | III.B,[20] |
| THPTA Ligand | Vector Labs, BroadPharm | Copper chelator for CuAAC | III.A, III.B,[19] |
| DBCO-Fluorophore | Jena Bioscience, Interchim | Visualization tag (Live Cell SPAAC) | N/A (Alternative),[29][30] |
| Streptavidin Magnetic Beads | Thermo Fisher Scientific | Enrichment of biotinylated complexes | III.B |
Table 2: Recommended Parameters for Photomanipulation and Labeling
| Parameter | Recommended Value | Notes |
| TFS Loading Concentration | 1 - 10 µM | Optimize for cell type to minimize toxicity.[18] |
| Loading Time | 30 - 60 min | Allows for sufficient uptake into cellular membranes. |
| Uncaging Wavelength | >400 nm | Minimizes damage from shorter wavelength UV light. |
| Uncaging Duration | 2 - 5 min | Should be optimized based on light source intensity. |
| Crosslinking Wavelength | >345 nm / ~350-370 nm | Activates the diazirine group to form a reactive carbene.[6] |
| Crosslinking Duration | 2 - 5 min | Balances crosslinking efficiency with potential photodamage. |
| CuAAC [Fluorophore] | 2 - 10 µM | Higher concentrations can increase background fluorescence. |
| CuAAC [Biotin] | 20 - 50 µM | Ensures efficient labeling of target molecules in lysate.[21] |
Visualizations
Caption: Simplified sphingolipid metabolic pathway showing the central role of ceramide.
Caption: Experimental workflow for this compound probe applications.
References
- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged lipids for subcellular manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caged lipids for subcellular manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Diazirine - Wikipedia [en.wikipedia.org]
- 8. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping [ideas.repec.org]
- 10. licorbio.com [licorbio.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vectorlabs.com [vectorlabs.com]
- 20. selleckchem.com [selleckchem.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 23. researchgate.net [researchgate.net]
- 24. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 27. researchgate.net [researchgate.net]
- 28. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. interchim.fr [interchim.fr]
- 30. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Visualizing Trifunctional Sphingosine Metabolism Using Thin-Layer Chromatography (TLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The metabolism of sphingosine (B13886), a key component of sphingolipids, is a complex network of interconnected pathways. Trifunctional sphingosine probes are innovative chemical tools designed to overcome the challenges of studying lipid biology in living cells.[1][2][3] These probes are equipped with three key functionalities: a photocage to allow for temporal control of its activity, a diazirine group for UV-light-induced crosslinking to interacting proteins, and an alkyne handle for click chemistry-based detection and visualization.[2][3] This allows for the investigation of lipid metabolism, protein-lipid interactions, and subcellular localization with a single molecular tool.[4]
Thin-layer chromatography (TLC) is a robust, accessible, and widely used technique for the separation and analysis of lipids.[5][6] When combined with the use of this compound probes and fluorescent tagging via click chemistry, TLC provides a powerful method to visualize and quantify the metabolic fate of sphingosine within cells.[2][3] These application notes provide detailed protocols for utilizing this compound probes and TLC to study sphingolipid metabolism.
Key Applications
-
Metabolic Fate Analysis: Trace the conversion of this compound into its various metabolites, such as ceramide, sphingomyelin, and glycosphingolipids.
-
Enzyme Activity Assays: Assess the activity of key enzymes in the sphingolipid metabolic pathway by monitoring the formation of specific metabolites.
-
Drug Discovery and Development: Screen for and characterize the effects of small molecule inhibitors or activators of sphingolipid-metabolizing enzymes.
-
Disease Research: Investigate alterations in sphingolipid metabolism associated with various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Experimental Overview & Signaling Pathway
The general workflow for visualizing this compound metabolism using TLC involves several key steps: cell treatment with the trifunctional probe, uncaging to initiate metabolism, lipid extraction, fluorescent tagging of the metabolites via click chemistry, separation of the labeled lipids by TLC, and visualization and quantification of the resulting chromatogram.
Caption: A high-level overview of the experimental workflow.
The metabolism of sphingosine is a complex pathway involving several key enzymes and producing a variety of bioactive lipids. A simplified diagram of the core sphingolipid metabolic pathway is presented below.
Caption: Simplified sphingolipid metabolic pathway.
Quantitative Data Summary
The separation of this compound and its metabolites by TLC allows for their relative quantification. The retention factor (Rf) is a key parameter for identifying different lipid species. Below is a table summarizing typical Rf values and relative abundance of major metabolites observed after incubating cells with a this compound probe. Note that these values can vary depending on the specific TLC conditions and cell type used.
| Metabolite | Typical Rf Value Range | Typical Relative Abundance (%) |
| This compound (unmetabolized) | 0.10 - 0.20 | 10 - 20 |
| Trifunctional Ceramide | 0.80 - 0.90 | 15 - 25 |
| Trifunctional Sphingomyelin | 0.05 - 0.15 | 40 - 60 |
| Trifunctional Glucosylceramide | 0.30 - 0.40 | 5 - 15 |
| Trifunctional Phosphatidylcholine (via salvage pathway) | 0.20 - 0.30 | 5 - 10 |
Experimental Protocols
Protocol 1: Cell Culture, Labeling, and Uncaging of this compound
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or Huh7) in a 6-well plate or 6 cm dish and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in ethanol (B145695) or DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-5 µM).
-
Cell Labeling: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing the this compound probe to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for probe uptake.
-
Uncaging: To initiate metabolism, expose the cells to UV light (e.g., >400 nm) for a specified duration (e.g., 1-5 minutes).[3][4] The optimal exposure time should be determined empirically to ensure efficient uncaging without causing significant cytotoxicity.
-
Metabolism Period: Following uncaging, return the cells to the incubator and allow metabolism to proceed for the desired time period (e.g., 15 minutes to 24 hours).
Protocol 2: Lipid Extraction
-
Cell Lysis: After the metabolism period, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Solvent Addition: Add 1 mL of a cold methanol/water mixture (2:0.8, v/v) to each well or dish.[3]
-
Cell Scraping: Scrape the cells into the solvent mixture and transfer the lysate to a glass tube.
-
Phase Separation: Add 1 mL of chloroform (B151607) to the glass tube. Vortex the mixture thoroughly to ensure complete mixing. Allow the phases to separate by incubating at 4°C for at least 1 hour or by centrifuging at 3000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new glass tube.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the second chloroform phase with the first one.
-
Drying: Dry the combined chloroform extracts under a stream of nitrogen gas.
Protocol 3: Click Chemistry for Fluorescent Labeling
-
Resuspension: Redissolve the dried lipid extract in 10 µL of chloroform.
-
Click Reaction Mix: Prepare a fresh click reaction mix. A typical mix consists of:
-
5 µL of 1 mM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO
-
5 µL of 10 mM copper (II) sulfate
-
5 µL of 10 mM sodium ascorbate (B8700270) (freshly prepared)
-
5 µL of 20 µM fluorescent azide (e.g., Alexa Fluor 555 azide) in DMSO
-
20 µL of ethanol[3]
-
-
Reaction: Add 40 µL of the click reaction mix to the resuspended lipid extract.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Drying: After the incubation, dry the reaction mixture under a stream of nitrogen gas.
Protocol 4: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use high-performance TLC (HPTLC) silica (B1680970) gel 60 plates.
-
Sample Application: Redissolve the dried, fluorescently labeled lipid extract in 10-20 µL of chloroform/methanol (2:1, v/v). Spot the entire sample onto the origin of the HPTLC plate, approximately 1 cm from the bottom edge.
-
Solvent System: Prepare the TLC developing solvent. A commonly used two-step system for separating sphingolipid metabolites is:
-
First development: Chloroform/methanol/saturated aqueous ammonium (B1175870) hydroxide (B78521) (65:25:4, v/v/v)[3]
-
Second development: Hexane/ethyl acetate (B1210297) (1:1, v/v)[3] Other single solvent systems like chloroform/methanol/water (65:25:4, v/v/v) can also be effective.[5]
-
-
Development:
-
Place the HPTLC plate in a TLC chamber containing the first solvent system. Allow the solvent to migrate up the plate until it reaches a certain height (e.g., 6 cm).
-
Remove the plate from the chamber and dry it completely.
-
Place the dried plate in a second TLC chamber containing the second solvent system and allow the solvent to migrate to the top of the plate (e.g., 9 cm).
-
-
Drying: After the second development, remove the plate and dry it thoroughly in a fume hood.
Protocol 5: Visualization and Quantification
-
Visualization: Visualize the fluorescently labeled lipid spots on the dried TLC plate using a molecular imager equipped with the appropriate excitation and emission filters for the fluorophore used (e.g., a Sapphire molecular imager for Alexa Fluor 555).[3]
-
Identification: Identify the separated lipid species by comparing their Rf values to those of known lipid standards run on the same plate or based on previously established migration patterns.
-
Quantification: Use image analysis software (e.g., ImageJ or specialized software provided with the molecular imager) to measure the intensity of each fluorescent spot. The relative abundance of each metabolite can be calculated as a percentage of the total fluorescence intensity of all spots in the lane.
Troubleshooting
-
No or weak fluorescent signal:
-
Incomplete uncaging: Optimize UV exposure time and intensity.
-
Inefficient lipid extraction: Ensure proper solvent ratios and thorough mixing.
-
Failed click reaction: Use freshly prepared reagents, especially sodium ascorbate.
-
-
Poor separation of lipid spots:
-
Inappropriate solvent system: Test different solvent systems to optimize separation.[7]
-
Overloading of the sample: Reduce the amount of lipid extract spotted on the TLC plate.
-
-
Streaking of spots:
-
Sample not fully dissolved: Ensure the lipid extract is completely dissolved before spotting.
-
Contaminants in the sample: Purify the lipid extract if necessary.
-
By following these detailed protocols, researchers can effectively utilize this compound probes in conjunction with TLC to gain valuable insights into the complex world of sphingolipid metabolism. This approach offers a powerful and accessible platform for advancing our understanding of the roles of these critical lipids in health and disease.
References
- 1. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
Application Note: Quantitative Analysis of Trifunctional Sphingosine Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifunctional sphingosine (B13886) probes are innovative chemical tools designed for the comprehensive study of sphingolipid metabolism, trafficking, and protein interactions. These probes are synthetically modified to incorporate three key functionalities: a fluorescent reporter group (often caged), a photo-activatable crosslinking group, and a bio-orthogonal handle for enrichment. This design allows for the spatiotemporal control of their activity and the identification of their metabolic fate and binding partners within a cellular context. This application note provides a detailed protocol for the extraction, separation, and quantitative analysis of trifunctional sphingosine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Sphingolipid Signaling Pathway
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which can be metabolized to form other signaling molecules such as sphingosine and sphingosine-1-phosphate (S1P).[3] S1P, in particular, is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[2][4][5][6] The balance between the levels of these interconnected metabolites is critical for cellular homeostasis. This compound probes are designed to mimic endogenous sphingosine, allowing researchers to trace their incorporation into various sphingolipid species and identify their protein interactors.[7][8]
References
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Trifunctional Sphingosine Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, including the bioactive lipid sphingosine (B13886), are critical regulators of a myriad of cellular processes, from cell signaling and proliferation to apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer and neurodegenerative disorders like Niemann-Pick disease type C (NPC).[3][4][5] Understanding the spatiotemporal dynamics of sphingosine within living cells is therefore crucial for elucidating its physiological functions and its role in pathology. Trifunctional sphingosine probes have emerged as powerful tools for the comprehensive study of this lipid in its native cellular environment.[6][7][8][9]
These innovative probes are chemically engineered with three key functionalities: a photocage ('caged') group that renders the molecule biologically inactive until its removal by a flash of light, a photo-crosslinking group (diazirine) to covalently bind to interacting proteins upon a second light stimulus, and a bio-orthogonal handle (alkyne) for 'click' chemistry-mediated visualization or enrichment.[6][8][10] This trifunctional design allows for precise temporal and spatial control over sphingosine activity and enables a multi-faceted analysis of its localization, metabolism, and protein interactions within a single experimental framework.[6][8]
These application notes provide a detailed guide to utilizing this compound probes for live-cell imaging of their subcellular localization. Included are summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Experimental Parameters for Live-Cell Imaging with this compound (TFS)
| Parameter | Concentration / Condition | Cell Type(s) | Application | Reference(s) |
| TFS Probe Concentration | 2 - 3 µM | HeLa, Huh7, Fibroblasts | Localization, Signaling, Proteomics | [3][6] |
| Probe Incubation Time | 30 minutes | Huh7 | General Labeling | [3] |
| Uncaging Irradiation | >400 nm light (2.5 minutes) | HeLa | General | [6] |
| Crosslinking Irradiation | >345 nm light (2.5 minutes) | HeLa | Proteomics, Localization | [6] |
| Pulse-Chase Interval | 0 - 30 minutes | HeLa, Fibroblasts | Sphingosine Transport | [11] |
| Fluorophore for Click Chemistry | Alexa488-azide | HeLa, Fibroblasts | Visualization | [11] |
Table 2: Summary of Findings in Niemann-Pick Type C (NPC) Disease Models
| Observation | Control Cells | NPC Model Cells (U18666A-treated or patient fibroblasts) | Implication | Reference(s) |
| Sphingosine Localization | Diffuse cytoplasmic and perinuclear | Punctate accumulation in late endosomes/lysosomes | Defective sphingosine transport out of the lysosome | [11] |
| Sphingosine Transport | Rapid clearance from acidic compartments | Delayed clearance and prolonged retention in acidic compartments | Impaired NPC1/NPC2 function leads to sphingosine storage | [3][11] |
Table 3: Selected Protein Interactors of this compound Identified by Proteomics
| Protein Category | Examples of Identified Proteins | Putative Function in Relation to Sphingosine | Reference(s) |
| Lysosomal Enzymes | Beta-hexosaminidase A and B (HexA, HexB) | Metabolism of sphingolipids | [6] |
| Lipid Transport | Extended synaptotagmins | Regulation of lipid homeostasis at membrane contact sites | [8] |
| Signaling | Not explicitly detailed | Potential roles in sphingosine-mediated signaling cascades | [6] |
Signaling Pathways and Experimental Workflows
Sphingolipid Signaling Pathway
Sphingosine is a central hub in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PRs) to regulate diverse cellular processes.[1][12] Alternatively, sphingosine can be acylated to form ceramide, another key signaling lipid. The subcellular localization of these enzymes and their substrates is critical for determining the cellular outcome.
Caption: Overview of the sphingolipid metabolic and signaling pathway.
Experimental Workflow for Live-Cell Imaging of this compound
The use of this compound probes involves a sequential, light-controlled workflow that enables the precise investigation of sphingosine dynamics.
Caption: Step-by-step workflow for this compound imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Localization
This protocol details the steps for labeling cells with this compound (TFS), activating the probe, and visualizing its subcellular localization.
Materials:
-
This compound (TFS) probe
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Click chemistry reaction buffer (e.g., PBS with 1 mM CuSO₄, 100 µM TBTA, and 5 mM sodium ascorbate)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Confocal microscope with 405 nm and 488 nm lasers
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
Probe Loading: Prepare a 2 µM working solution of TFS in complete culture medium. Remove the existing medium from the cells and add the TFS-containing medium. Incubate for 30 minutes at 37°C.[3]
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Uncaging (Activation): Place the imaging dish on the confocal microscope stage. Irradiate the cells with a >400 nm light source (e.g., a 405 nm laser) for 2.5 minutes to uncage the sphingosine.[6]
-
Pulse-Chase (Optional): For transport studies, incubate the cells for a desired period (e.g., 0 to 30 minutes) after uncaging to allow for the transport of the activated sphingosine.[11]
-
Crosslinking: Irradiate the cells with a >345 nm light source for 2.5 minutes to crosslink the sphingosine to nearby proteins.[6]
-
Fixation: Immediately after crosslinking, wash the cells twice with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.
-
Click Chemistry: Wash the fixed cells three times with PBS. Prepare the click chemistry reaction buffer containing the fluorescent azide (e.g., 5 µM Alexa Fluor 488 azide). Incubate the cells with the reaction buffer for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS to remove excess fluorophore.
-
Imaging: Add fresh PBS to the dish and image using a confocal microscope. Use a 488 nm laser for excitation of the Alexa Fluor 488 and collect the emission.
Protocol 2: Proteomic Identification of Sphingosine-Interacting Proteins
This protocol outlines the procedure for enriching and identifying proteins that interact with sphingosine using the trifunctional probe.
Materials:
-
This compound (TFS) probe
-
HeLa cells
-
Cell culture dishes (e.g., 10 cm)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin (B1667282) azide
-
Streptavidin-coated magnetic beads
-
Mass spectrometry-compatible buffers and reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture HeLa cells in 10 cm dishes to near confluency. Label the cells with 3 µM TFS for 30 minutes.[6]
-
Uncaging and Crosslinking: Following the labeling, wash the cells and perform the uncaging and crosslinking steps as described in Protocol 1.
-
Cell Lysis: Scrape the cells in ice-cold PBS and pellet them by centrifugation. Lyse the cell pellet in a suitable lysis buffer.
-
Click Reaction with Biotin Azide: Perform a click reaction on the cell lysate by adding biotin azide to covalently link biotin to the TFS probe.
-
Enrichment of Protein-Lipid Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated TFS-protein complexes.
-
Washing: Thoroughly wash the beads with lysis buffer and then with a high-stringency buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze them by LC-MS/MS to identify the proteins.
-
Data Analysis: Analyze the mass spectrometry data using a suitable proteomics software suite to identify and quantify the proteins that were enriched in the TFS-labeled samples compared to control samples.[6]
Conclusion
This compound probes offer an unprecedented opportunity to dissect the complex biology of sphingosine in living cells.[6][8] The ability to control the activity of sphingosine with light and to subsequently visualize its localization and identify its interacting partners within the same experiment provides a powerful and versatile tool for researchers in basic science and drug discovery. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this technology to gain deeper insights into the critical roles of sphingosine in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Characterization of Sphingosine-1-Phosphate Receptor Expression and Fu" by Nathaniel-David I. Dizon [scholarscompass.vcu.edu]
- 10. lipidinteractome.org [lipidinteractome.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Near‐Infrared Fluorogenic Probe for Rapid, Specific, and Ultrasensitive Detection of Sphingosine in Living Cells and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pulse-Chase Experiments with Trifunctional Sphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting pulse-chase experiments using trifunctional sphingosine (B13886) probes. This powerful technique allows for the temporal and spatial analysis of sphingolipid metabolism, protein interactions, and subcellular localization, offering valuable insights for cellular biology and drug development.
Introduction to Trifunctional Sphingosine
This compound (TFS) is a chemically modified analog of the endogenous sphingolipid, sphingosine, engineered for multi-modal analysis in living cells.[1][2] It incorporates three key functionalities:
-
A Photoremovable Caging Group: This group renders the molecule biologically inactive until its removal by a pulse of light, allowing for precise temporal control over the initiation of metabolic processes.[1][2]
-
A Diazirine Moiety: Upon a second pulse of UV light at a different wavelength, this group forms a reactive carbene that covalently crosslinks the sphingosine molecule to nearby interacting proteins.
-
A Terminal Alkyne Handle: This "click chemistry" handle allows for the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2]
This trifunctional design enables a "release-and-catch" approach, providing a comprehensive toolkit to study the dynamic life cycle of a single lipid species within the complex cellular environment.[3]
Key Applications
-
Metabolic Fate Analysis: Tracking the conversion of sphingosine into its various metabolites, such as ceramide, sphingomyelin, and sphingosine-1-phosphate, over time.
-
Protein Interaction Profiling: Identifying and quantifying proteins that interact with sphingosine at specific subcellular locations and time points.
-
Subcellular Localization and Trafficking: Visualizing the movement and accumulation of sphingosine and its metabolites within different cellular organelles.[1][2]
-
Studying Disease Models: Investigating disruptions in sphingolipid metabolism and transport in disease models, such as Niemann-Pick disease type C.[3]
Signaling Pathways of Sphingosine
Sphingosine and its metabolites are key players in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell proliferation, and inflammation. The "sphingolipid rheostat," the balance between ceramide, sphingosine, and sphingosine-1-phosphate, is critical for determining cell fate.
References
Application Notes and Protocols for Studying Sphingolipid Transport Using Trifunctional Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and key signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism and transport is implicated in numerous diseases, such as Niemann-Pick disease, cancer, and neurodegenerative disorders.[3] Studying the intricate transport pathways of these lipids is therefore essential for understanding disease mechanisms and developing targeted therapeutics.
Trifunctional sphingosine (B13886) is a powerful chemical tool designed to overcome the challenges associated with studying dynamic and transient lipid activities in living cells.[1][4] This innovative probe incorporates three key functionalities into a single molecule:
-
A photocage: This group renders the sphingosine biologically inactive until its removal by a flash of light (uncaging), allowing for precise temporal and spatial control over its release.[1][4][5]
-
A diazirine group: Upon photoactivation, this group covalently cross-links the sphingosine to nearby interacting proteins, enabling the capture and identification of binding partners.[1][4][5]
-
A terminal alkyne: This "click chemistry" handle allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), for visualization and enrichment.[1][4][5][]
These features make trifunctional sphingosine a versatile tool to investigate sphingolipid metabolism, protein interactions, and subcellular localization with minimal perturbation to the cellular environment.[5][7]
Key Applications
-
Metabolic Labeling and Tracking: Trace the conversion of sphingosine into other key sphingolipids like ceramide and sphingomyelin.[1][4]
-
Identification of Protein Interactors: Capture and identify proteins that bind to sphingosine, providing insights into its signaling and transport machinery.[1][4][5]
-
Visualization of Subcellular Transport: Monitor the movement of sphingosine between different organelles over time, elucidating its transport pathways.[1][4]
-
Disease Modeling: Investigate disruptions in sphingolipid transport in disease models, such as Niemann-Pick type C disease.[5]
Experimental Protocols
Protocol 1: Metabolic Labeling of Sphingolipids using this compound
This protocol describes how to label and analyze the metabolic fate of this compound in cultured cells.
Materials:
-
This compound (TFS) probe
-
Cultured cells (e.g., HeLa, Huh7)
-
Cell culture medium
-
UV lamp (for uncaging and cross-linking)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) for click chemistry
-
Click chemistry reaction buffer (containing copper(I) catalyst)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fluorescence scanner for TLC plates
Methodology:
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture dishes and grow to desired confluency.
-
Incubate the cells with 3 µM TFS in culture medium for the desired time (e.g., 1 hour).[5] The caged probe will be taken up by the cells.
-
-
Uncaging:
-
Wash the cells to remove excess probe.
-
Expose the cells to UV light (>400 nm) for 2.5 minutes to cleave the photocage and release the active sphingosine.[5]
-
-
Metabolism:
-
Allow the cells to metabolize the uncaged TFS for a specific period (e.g., 5, 30, or 60 minutes).[4]
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract total lipids from the cells using a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
-
Click Chemistry:
-
Dry the lipid extract and resuspend it in a reaction buffer.
-
Add a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper(I) catalyst to initiate the click reaction, which will attach the fluorophore to the alkyne handle of the TFS and its metabolites.[4]
-
-
Thin-Layer Chromatography (TLC):
-
Spot the fluorescently labeled lipid extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different lipid species.
-
Visualize the separated lipids using a fluorescence scanner.
-
Data Analysis:
The fluorescent spots on the TLC plate correspond to the this compound and its various metabolic products (e.g., ceramide, sphingomyelin). The intensity of each spot provides a semi-quantitative measure of the amount of each lipid.
Experimental Workflow for Metabolic Labeling
Protocol 2: Identification of Sphingosine-Interacting Proteins
This protocol details the steps to identify proteins that interact with this compound using a "release and catch" approach.
Materials:
-
This compound (TFS) probe
-
Cultured cells (e.g., HeLa)
-
UV lamp (for uncaging and cross-linking)
-
Cell lysis buffer
-
Biotin azide for click chemistry
-
Streptavidin-coated beads (e.g., NeutrAvidin)
-
Protease inhibitors
-
Buffers for protein digestion (e.g., trypsin)
-
Mass spectrometer for proteomic analysis
Methodology:
-
Cell Labeling and Uncaging:
-
Follow steps 1 and 2 from Protocol 1 to label cells with TFS and then uncage the probe.
-
-
Photo-Cross-linking:
-
Immediately after uncaging, expose the cells to UV light at >345 nm for 2.5 minutes to activate the diazirine group and cross-link the TFS to interacting proteins.[5]
-
-
Cell Lysis:
-
Wash the cells and lyse them in a buffer containing protease inhibitors to extract the protein-lipid conjugates.
-
-
Click Chemistry with Biotin Azide:
-
Perform a click reaction on the cell lysate using biotin azide to attach a biotin tag to the TFS-protein complexes.
-
-
Enrichment of Biotinylated Complexes:
-
Incubate the lysate with streptavidin-coated beads to pull down the biotinylated TFS-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the protein complexes from the beads and digest the proteins into peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis:
The mass spectrometry data will provide a list of proteins that were cross-linked to the this compound. Control experiments (e.g., without UV cross-linking) are essential to identify specific interactors.
Experimental Workflow for Identifying Protein Interactors
Protocol 3: Visualization of Subcellular Sphingolipid Transport
This protocol outlines the procedure for visualizing the subcellular localization of this compound and its metabolites.
Materials:
-
This compound (TFS) probe
-
Cultured cells (e.g., Huh7) on coverslips
-
UV lamp (for uncaging and cross-linking)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) for click chemistry
-
Antibodies against organelle markers (e.g., LAMP1 for lysosomes, Giantin for Golgi)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Confocal microscope
Methodology:
-
Cell Labeling and Uncaging:
-
Grow cells on coverslips and label with TFS as described in Protocol 1.
-
Perform uncaging at different time points before fixation to create a time-course (e.g., fix 5, 30, or 60 minutes after uncaging).[4]
-
-
Photo-Cross-linking and Fixation:
-
At each time point, photo-cross-link the probe to its immediate surroundings by exposing the cells to >345 nm UV light.
-
Immediately fix the cells with paraformaldehyde.
-
-
Permeabilization and Click Chemistry:
-
Permeabilize the fixed cells.
-
Perform the click reaction with a fluorescent azide to label the TFS.
-
-
Immunofluorescence Staining:
-
Block the cells and incubate with primary antibodies against specific organelle markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging:
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Image the cells using a confocal microscope, capturing the signals from the labeled sphingolipid, the organelle markers, and the nucleus.
-
Data Analysis:
Co-localization analysis of the fluorescent signal from the sphingolipid probe with the signals from the organelle markers will reveal the subcellular distribution of the sphingolipid at different time points after uncaging.
Data Presentation
Table 1: Metabolic Profile of this compound (TFS) in Huh7 Cells
| Time after Uncaging | % Ceramide (Cer) | % Sphingomyelin (SM) | % Phosphatidylcholine (PC) |
| 60 minutes | Present | Major metabolite | Major metabolite |
This table is a representation of typical results. Actual percentages may vary between experiments. Data is based on findings that the majority of the sphingoid base probes were incorporated into SM and PC, with some appearing as Cer.[1][4]
Table 2: Subcellular Localization of this compound (TF-Sph) over Time in Huh7 Cells
| Time after Uncaging | Lysosomes (LAMP1) | Endoplasmic Reticulum (PDI) | Golgi Apparatus (Giantin) |
| 5 minutes | Co-localization observed | - | - |
| 30 minutes | Co-localization observed | Co-localization begins | Co-localization begins |
| 60 minutes | Co-localization observed | Increased co-localization | Increased co-localization |
This table summarizes the general trend of sphingosine transport. Initially localizing to lysosomes, it subsequently moves to the ER and Golgi.[1][4]
Table 3: Selected Protein Interactors of this compound (TF-Sph)
| Protein | Function | Cellular Compartment |
| Cathepsin A | Lysosomal peptidase | Lysosome |
| Cathepsin D | Lysosomal aspartyl protease | Lysosome |
| VDAC1/2 | Voltage-dependent anion channel | Outer mitochondrial membrane |
| P4HB | Protein disulfide-isomerase | Endoplasmic Reticulum |
| PDIA4 | Protein disulfide-isomerase | Endoplasmic Reticulum |
This is a non-exhaustive list of identified protein interactors.[1][4]
Sphingolipid Metabolism Signaling Pathway
The following diagram illustrates the major metabolic pathways for sphingosine.
By providing precise spatiotemporal control and the ability to identify interacting partners, this compound offers an unparalleled approach to dissecting the complex biology of sphingolipid transport and signaling. These application notes and protocols provide a framework for researchers to employ this powerful tool in their investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 7. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
Unraveling Sphingosine's Secrets: A Guide to Proteomic Analysis with Trifunctional Probes
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental workflow for the proteomic analysis of protein-lipid interactions using a cutting-edge tool: trifunctional sphingosine (B13886). These chemically modified lipids offer a powerful approach to investigate acute lipid signaling, metabolism, and protein interactions within a live-cell context.[1][2][3] Trifunctional sphingosine probes are equipped with a caging group, rendering them biologically inactive until activated by light, a photo-cross-linking group to capture interacting proteins, and a click-handle for subsequent functionalization and analysis.[1][2][4] This methodology allows for the identification of novel sphingosine-binding proteins, providing valuable insights into cellular signaling pathways and potential therapeutic targets.[1][5]
Core Principles and Applications
This compound probes contain three key functionalities:
-
A Photoremovable Protecting Group (Cage): This feature allows for precise temporal control over the release of bioactive sphingosine within the cell upon light irradiation, minimizing off-target effects.[1][3]
-
A Photo-Cross-linking Group (Diazirine): Upon a second light irradiation at a different wavelength, this group forms a covalent bond with nearby proteins, permanently capturing the interaction.[4][6][7]
-
A Bio-orthogonal Handle (e.g., Alkyne): This handle enables the selective attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, via click chemistry.[4][7]
This innovative design enables a range of applications, including:
-
Acute Signaling Studies: Investigating the immediate downstream effects of sphingosine release on cellular processes like calcium signaling.[1][2]
-
Metabolic Fate Tracking: Following the incorporation and metabolism of sphingosine within various sphingolipid species.
-
Interactome Mapping: Unbiased, proteome-wide identification of sphingosine-interacting proteins in their native cellular environment.[1][2]
-
Subcellular Localization: Visualizing the distribution of sphingosine and its interacting partners within different cellular compartments.[1][3]
Experimental Workflow Overview
The overall experimental workflow for proteomic analysis using this compound is a multi-step process that involves probe delivery, sequential photoactivation, enrichment of cross-linked proteins, and identification by mass spectrometry.
Caption: A schematic of the experimental workflow for proteomic analysis.
Detailed Experimental Protocols
Protocol 1: Cell Treatment and Photoactivation
This protocol details the steps for introducing the this compound probe into cells and sequentially activating its functionalities.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (TFS) probe
-
UV lamp with filters for >400 nm and >345 nm irradiation
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells on appropriate culture plates to achieve 70-80% confluency on the day of the experiment.
-
Probe Loading: Prepare a working solution of TFS probe (e.g., 2-5 µM in serum-free media).[6] Remove the culture medium from the cells and add the TFS probe solution.
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 5 minutes to 1 hour) to allow for cellular uptake.[8][9]
-
Uncaging: Irradiate the cells with >400 nm light for a defined period (e.g., 2.5 minutes) to release the bioactive sphingosine.[1][3]
-
Interaction: Allow a specific interaction time (e.g., 15 minutes) for the uncaged sphingosine to engage with its protein partners.[8]
-
Cross-linking: Irradiate the cells with >345 nm light for a defined period (e.g., 2.5 minutes) to covalently cross-link the sphingosine to its interacting proteins.[1][3]
-
Harvesting: Immediately after cross-linking, wash the cells with ice-cold PBS and proceed to cell lysis.
Protocol 2: Protein Enrichment and Preparation for Mass Spectrometry
This protocol describes the enrichment of cross-linked proteins and their preparation for mass spectrometric analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reaction buffer (containing copper sulfate, TBTA, and a reducing agent)
-
NeutrAvidin or Streptavidin-coated agarose (B213101) beads
-
Wash buffers (e.g., solutions with varying salt and detergent concentrations)
-
Urea solution (e.g., 8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.[6] Centrifuge to pellet cell debris and collect the supernatant.
-
Click Chemistry: To the cell lysate, add biotin-azide and the click chemistry reaction buffer.[1] Incubate to attach biotin to the alkyne handle of the TFS probe.
-
Affinity Purification: Add NeutrAvidin or streptavidin beads to the lysate and incubate to capture the biotinylated protein-lipid complexes.[1]
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.[6] This may include washes with high salt, detergents, urea, and acetonitrile.[6]
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with IAA to alkylate the resulting free thiols.
-
On-Bead Digestion: Wash the beads to remove excess DTT and IAA. Resuspend the beads in a digestion buffer and add trypsin.[6] Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with an appropriate elution buffer (e.g., containing ACN and TFA).
-
Sample Cleanup: Desalt and concentrate the peptide samples using C18 spin tips or equivalent before LC-MS/MS analysis.
Sphingolipid Signaling Pathways
Sphingosine and its metabolites, particularly sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a multitude of cellular processes.[10][11][12] Understanding these pathways is crucial for interpreting the results of proteomic screens.
Caption: Overview of sphingolipid metabolism and S1P signaling pathways.
Sphingosine itself can act as a second messenger, influencing processes like cell cycle arrest and apoptosis.[10] It can be phosphorylated by sphingosine kinases to form S1P, a potent signaling molecule that can act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PRs).[10][13] Activation of S1PRs triggers downstream signaling cascades that regulate a wide array of cellular functions, including cell proliferation, migration, immune cell trafficking, and angiogenesis.[10][13]
Quantitative Data Presentation
The quantitative data obtained from mass spectrometry can be presented in various formats. Below are examples of how to structure this data for clear comparison.
Table 1: Identified Sphingosine-Interacting Proteins and their Relative Abundance
This table summarizes the identified proteins and their relative abundance as determined by a label-based quantification method like Tandem Mass Tagging (TMT).
| Protein ID (UniProt) | Gene Symbol | Protein Name | TMT Ratio (TFS/Control) | p-value | Function |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.045 | Cytoskeletal structure |
| P04075 | VDAC1 | Voltage-dependent anion-selective channel protein 1 | 3.5 | 0.001 | Mitochondrial outer membrane transport |
| P07355 | CTSD | Cathepsin D | 4.2 | 0.0005 | Lysosomal protease |
| P06733 | P4HB | Prolyl 4-hydroxylase subunit beta | 2.8 | 0.008 | Protein folding in the ER |
| P08238 | PDIA4 | Protein disulfide-isomerase A4 | 2.5 | 0.012 | Protein folding in the ER |
Note: The data presented here is illustrative and based on findings from similar studies.[4]
Table 2: Peptide Spectral Matches (PSM) for Top Enriched Proteins
This table presents data from a label-free quantification approach, showing the number of peptide spectral matches for proteins identified in samples treated with this compound versus a control.
| Protein ID (UniProt) | Gene Symbol | Average PSM (TFS Replicate 1) | Average PSM (TFS Replicate 2) | Average PSM (Control) |
| P04075 | VDAC1 | 25 | 28 | 2 |
| P07355 | CTSD | 32 | 35 | 3 |
| Q9Y6I3 | NPC1 | 15 | 18 | 1 |
| P11142 | HSP90B1 | 21 | 24 | 5 |
Note: This data is representative and based on the types of results obtained in such experiments.[9]
Conclusion
The use of this compound probes in conjunction with modern proteomic techniques provides a powerful and versatile platform for dissecting the complex roles of sphingolipids in cellular biology.[1][2] The detailed protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers aiming to employ this technology to uncover novel protein-lipid interactions and gain deeper insights into sphingosine-mediated signaling pathways. This approach holds significant promise for the identification of new drug targets and the development of innovative therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidinteractome.org [lipidinteractome.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lipidinteractome.org [lipidinteractome.org]
- 9. lipidinteractome.org [lipidinteractome.org]
- 10. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 11. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation for mass spectrometry of trifunctional sphingosine pull-downs
A Detailed Protocol for Sample Preparation in Trifunctional Sphingosine (B13886) Pull-Down Mass Spectrometry
Audience: This document is intended for researchers, scientists, and drug development professionals interested in identifying and quantifying protein interactions with sphingosine in a cellular context using chemical proteomics.
Introduction: Sphingolipids, such as sphingosine, are crucial signaling molecules involved in a myriad of cellular processes, including cell growth, death, and migration.[1] Understanding the protein interaction networks of these lipids is key to elucidating their functions and identifying potential therapeutic targets. Trifunctional sphingosine probes are powerful chemical tools designed to capture these interactions in living cells.[2][3] These probes incorporate three key functionalities: a photocage for temporal control of activity, a diazirine group for UV-light induced covalent crosslinking to interacting proteins, and a terminal alkyne for "click" chemistry-based affinity purification.[2][4] This application note provides a detailed protocol for the preparation of samples from this compound pull-downs for subsequent analysis by quantitative mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow involves several key stages, beginning with the treatment of live cells with the this compound probe. Following cellular uptake, the probe's activity is initiated by "uncaging" with a specific wavelength of light. A second light-based step then crosslinks the probe to nearby interacting proteins. After cell lysis, the crosslinked protein-lipid complexes are captured on affinity beads via click chemistry. Finally, the captured proteins are digested into peptides directly on the beads, which are then prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: High-level experimental workflow for this compound pull-downs.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the sample preparation of this compound pull-downs for mass spectrometry.
1. Cell Culture and Probe Labeling
-
Cell Seeding: Seed cells (e.g., Huh7 or HeLa) in 10 cm dishes and grow to confluency.[2]
-
Probe Preparation: Prepare a 2 µM working solution of the this compound probe in complete cell culture medium.[2]
-
Cell Treatment: Aspirate the existing medium from the cells and add 3 mL of the probe-containing medium to each dish.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for probe uptake into the cell membranes.[2][5]
-
Uncaging: Irradiate the cells with 405 nm light to release the coumarin (B35378) photocage and activate the sphingosine probe.[6] The cells are then incubated for a further 15 minutes to allow the uncaged probe to interact with proteins.[5]
-
Photo-crosslinking: Induce covalent crosslinking between the probe and interacting proteins by irradiating the cells with 355 nm light.[6]
-
Cell Harvesting: Following crosslinking, wash the cells three times with ice-cold PBS and then scrape them into 2 mL of ice-cold PBS.[2]
2. Cell Lysis
-
Lysis Buffer: A mild detergent such as NP-40 can be included in the lysis buffer to aid in solubilization.[6] A typical lysis buffer might contain 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, and protease inhibitors.
-
Lysis Procedure: Pellet the harvested cells by centrifugation and resuspend in lysis buffer. Incubate on ice with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. The supernatant containing the protein-lipid complexes is then transferred to a new tube.
3. Affinity Purification of Crosslinked Proteins
This step utilizes "click" chemistry to covalently capture the alkyne-containing probe-protein complexes onto azide-functionalized beads.[2][6]
-
Bead Preparation: Prepare azide-coated magnetic beads according to the manufacturer's instructions.
-
Click Chemistry Reaction: Add the clarified cell lysate to the prepared azide (B81097) beads. The click chemistry reaction is then initiated by the addition of a copper (I) catalyst.
-
Incubation: Allow the reaction to proceed with gentle rotation to capture the probe-protein complexes on the beads.
-
Washing: The covalent nature of the linkage allows for stringent washing to remove non-specifically bound proteins.[6] A series of washes with increasing stringency is recommended. This can include washes with detergent solutions, 8 M urea, and 20% acetonitrile (B52724).[6]
4. On-Bead Digestion
The captured proteins are digested into peptides directly on the beads, which minimizes sample loss.[6][7]
-
Reduction: Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) and add DTT to a final concentration of 10 mM. Incubate at an elevated temperature (e.g., 42°C or 56°C) for 30-45 minutes.[2][8]
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 40-55 mM. Incubate in the dark at room temperature for 30 minutes.[2][8]
-
Trypsin Digestion: Quench the alkylation reaction and wash the beads. Resuspend the beads in a digestion buffer containing LC-MS grade trypsin and incubate overnight at 37°C with shaking.[2]
-
Peptide Elution: After digestion, the supernatant containing the peptides is collected. The beads can be further washed with a solution like 50% acetonitrile/0.1% formic acid to elute any remaining peptides.[8] The collected supernatants are then combined.
5. Peptide Cleanup and Preparation for Mass Spectrometry
-
Desalting: The eluted peptides must be desalted to remove any remaining contaminants that could interfere with mass spectrometry analysis.[2][6] This is typically done using C18 solid-phase extraction columns.
-
Drying and Reconstitution: The desalted peptides are dried down and then reconstituted in a buffer compatible with the LC-MS system (e.g., 0.1% formic acid, 2% acetonitrile in water).[8]
Quantitative Mass Spectrometry
For quantitative analysis of the pulled-down proteins, tandem mass tagging (TMT) is a commonly used method.[5][6] TMT labeling allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run, which increases throughput and accuracy.[6]
Caption: Workflow for quantitative proteomics using Tandem Mass Tagging (TMT).
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
| Protein ID | Gene Name | Description | Fold Change (Treatment vs. Control) | p-value |
| P12345 | GENE1 | Example Protein 1 | 2.5 | 0.001 |
| Q67890 | GENE2 | Example Protein 2 | -1.8 | 0.023 |
| ... | ... | ... | ... | ... |
Summary
This application note provides a comprehensive protocol for the sample preparation of this compound pull-downs for mass spectrometry-based proteomics. By following these detailed steps, researchers can confidently identify and quantify the protein interaction partners of sphingosine, thereby gaining valuable insights into the complex roles of this important signaling lipid. The use of trifunctional probes combined with quantitative mass spectrometry offers a powerful approach to unraveling the intricacies of sphingolipid biology.
References
- 1. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. lipidinteractome.org [lipidinteractome.org]
- 6. lipidinteractome.org [lipidinteractome.org]
- 7. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
Application Notes and Protocols: Correlative Light and Electron Microscopy with Trifunctional Sphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of trifunctional sphingosine (B13886) in correlative light and electron microscopy (CLEM) for the high-resolution analysis of its subcellular localization and dynamics. Detailed protocols for cell culture, probe loading, photoactivation, and CLEM sample preparation are included.
Introduction to Trifunctional Sphingosine
This compound is a powerful chemical tool designed for the comprehensive study of sphingolipid biology in living cells.[1][2] This synthetic analog of natural sphingosine is equipped with three key functionalities:
-
A Photoremovable Caging Group: This feature renders the molecule biologically inactive until it is "uncaged" by a brief pulse of light. This allows for precise temporal control over its introduction into cellular signaling pathways.
-
A Photo-crosslinking Group (Diazirine): Upon activation with a different wavelength of light, this group forms a covalent bond with nearby molecules, primarily proteins. This enables the capture and subsequent identification of sphingosine-protein interactions.
-
A "Click" Chemistry Handle (Alkyne): This bioorthogonal handle allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, for visualization and enrichment.
This trifunctional design allows for a multi-faceted investigation of sphingosine's roles in cellular processes, including signaling, metabolism, and transport, all within a single experimental framework.[1][2]
Application: Unveiling Sphingosine Trafficking Defects in Niemann-Pick Disease Type C
A significant application of this compound in CLEM is the investigation of lipid trafficking disorders, such as Niemann-Pick disease type C (NPC).[1] NPC is a lysosomal storage disease characterized by the accumulation of cholesterol and sphingolipids. By using this compound, researchers can visualize the dynamics of sphingosine transport in patient-derived fibroblasts and pinpoint the subcellular location of trafficking defects with high precision.[1]
Quantitative Data Summary
The following table summarizes quantitative data from studies on sphingosine accumulation in NPC models.
| Parameter | Control Cells | NPC1-mutant Cells | Method | Reference |
| Sphingosine Accumulation (Fold Change) | 1.0 | 3.0 - 5.0 | Mass Spectrometry | [3] |
| Lysosomal Sphingosine Content (Relative Units) | 100 ± 15 | 450 ± 50 | Fluorescence Microscopy | [4] |
| Rate of Sphingosine Efflux from Lysosomes (t1/2 in min) | 15 ± 3 | > 60 | Live-cell Imaging | [5] |
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is adapted from Höglinger et al., 2017.
-
Cell Seeding: Plate human fibroblasts (control and NPC-patient derived) on gridded glass-bottom dishes suitable for both light and electron microscopy. Culture cells to 70-80% confluency in standard culture medium.
-
Probe Loading: Prepare a 5 µM working solution of this compound in serum-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound solution to the cells and incubate for 30 minutes at 37°C.
-
Uncaging (Photoactivation):
-
Place the dish on a confocal microscope equipped with a 405 nm laser.
-
Select a region of interest (ROI) containing healthy cells.
-
Expose the ROI to the 405 nm laser for 1-2 minutes to uncage the this compound.
-
-
Incubation and Chase: After uncaging, incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for the transport of the uncaged sphingosine.
-
Photo-crosslinking:
-
Expose the cells to 365 nm UV light for 2-3 minutes to induce crosslinking of the sphingosine to interacting proteins.
-
-
Click Reaction for Fluorescence Labeling:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare a click reaction cocktail containing an azide-functionalized fluorophore (e.g., Alexa Fluor 594-azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
Wash the cells extensively with PBS.
-
II. Correlative Light and Electron Microscopy (CLEM) Protocol
This protocol is a high-pressure freezing and freeze-substitution method, providing excellent ultrastructural preservation.
-
Fluorescence Microscopy:
-
Acquire fluorescence images of the labeled cells on a confocal microscope.
-
Carefully record the coordinates of the cells of interest using the grid on the dish.
-
-
High-Pressure Freezing (HPF):
-
Immediately after fluorescence imaging, cryo-fix the cells by high-pressure freezing using a dedicated HPF instrument.
-
-
Freeze-Substitution:
-
Transfer the frozen samples to a freeze-substitution unit.
-
Incubate the samples in a solution of 0.1% uranyl acetate (B1210297) and 0.2% osmium tetroxide in acetone (B3395972) at -90°C for 48-72 hours.
-
Slowly warm the samples to room temperature over 24 hours.
-
-
Resin Infiltration and Embedding:
-
Infiltrate the samples with a graded series of epoxy resin (e.g., Epon) in acetone.
-
Embed the samples in pure resin and polymerize at 60°C for 48 hours.
-
-
Relocation and Sectioning:
-
Using the previously recorded coordinates and the grid pattern now embedded in the resin block, carefully trim the block to the cell of interest.
-
Cut ultrathin sections (70-80 nm) using an ultramicrotome and collect them on EM grids.
-
-
Electron Microscopy:
-
Stain the sections with lead citrate (B86180) for contrast.
-
Image the sections in a transmission electron microscope (TEM).
-
-
Correlation:
-
Correlate the fluorescence and electron micrographs using fiduciary markers (e.g., fluorescent beads added before HPF) or cellular landmarks.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key sphingolipid signaling pathways and the experimental workflow for CLEM using this compound.
Caption: Simplified diagram of sphingolipid metabolism.
Caption: Overview of S1P receptor-mediated signaling.
References
- 1. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical impact of sphingosine and other abnormal lipid accumulation in Niemann-Pick disease type C cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Notes and Protocols for Trifunctional Sphingosine in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing trifunctional sphingosine (B13886) probes in primary cell cultures. Trifunctional sphingosine is a powerful chemical tool designed for the comprehensive study of sphingolipid signaling, metabolism, and protein interactions within a live-cell context.[1][2] This chemically modified lipid incorporates three key functionalities: a photocleavable "caging" group, a photo-crosslinkable diazirine moiety, and a clickable alkyne handle.[1] This design allows for the precise spatiotemporal control of sphingosine activity and the subsequent identification of its molecular targets.
Introduction to this compound
This compound allows researchers to overcome several challenges associated with studying lipid signaling.[1] The caging group renders the molecule biologically inactive until a flash of UV light releases the active sphingosine, enabling acute and localized signaling events to be triggered and studied.[1][2] The photo-crosslinking group allows for the covalent trapping of nearby interacting proteins upon a second UV irradiation at a different wavelength.[1] Finally, the alkyne group permits the "clicking" of a reporter molecule, such as a fluorophore or biotin (B1667282), for visualization or enrichment of the sphingosine and its crosslinked binding partners.[1]
This technology enables a multi-faceted approach to studying sphingolipid biology in a single experiment:
-
Acute Signaling Studies: Investigate rapid cellular responses to sphingosine, such as calcium signaling.[1][2]
-
Metabolic Labeling: Trace the metabolic fate of sphingosine within cellular pathways.
-
Protein Interaction Profiling: Identify novel sphingosine-binding proteins and map lipid-protein interaction networks.[1]
-
Subcellular Localization: Visualize the distribution and transport of sphingosine within different cellular compartments.[1]
Applications in Primary Cell Cultures
While many initial studies utilizing this compound have been conducted in immortalized cell lines, its application in primary cell cultures holds immense potential for generating more physiologically relevant data. One notable application has been in patient-derived primary fibroblasts from individuals with Niemann-Pick disease type C (NPC), a lysosomal storage disorder.[2] In these cells, this compound has been used to visualize sphingosine transport defects.[2]
The protocols and principles outlined below are based on established methods and provide a framework for adapting this technology to various primary cell types, including neurons, hepatocytes, and immune cells.
Data Presentation
The following tables summarize key quantitative parameters for the application of this compound, derived from studies in relevant cell lines that can be used as a starting point for optimization in primary cells.
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Cell Type | Concentration | Incubation Time | Reference |
| This compound | HeLa Cells | 2 µM | 30 minutes | [3] |
| This compound | Huh7 Cells | 2 µM | 30 minutes | [3] |
| This compound | Niemann-Pick Fibroblasts | Not specified | Not specified | [2] |
| Caged Glutamate (for uncaging) | Primary Neurons | 800 µM - 2.5 mM | Acute application | [4] |
Note: Concentrations and incubation times for primary cells should be optimized to minimize cytotoxicity and achieve sufficient probe loading. Primary cells may be more sensitive than immortalized cell lines.
Table 2: Experimental Parameters for Photochemistry
| Step | Wavelength | Duration | Purpose | Reference |
| Uncaging | >400 nm | 2.5 minutes | Release of active sphingosine | [1] |
| Photo-crosslinking | >345 nm | 2.5 minutes | Covalent linkage to interacting proteins | [1] |
| Two-Photon Uncaging (Glutamate) | 720 nm / 810 nm | 4 ms | High-resolution activation | [4] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound. These should be adapted and optimized for the specific primary cell type being investigated.
General Considerations for Primary Cells
-
Cell Health: Primary cells are often more sensitive to handling and experimental manipulations. Ensure high cell viability throughout the experiment.
-
Optimization: It is crucial to optimize probe concentration, incubation times, and UV exposure to minimize phototoxicity.
-
Controls: Appropriate controls are essential, including cells not treated with the probe, cells treated but not subjected to UV light, and cells treated with a non-photoreactive analog.
Protocol 1: Live-Cell Imaging of Sphingosine-Induced Calcium Signaling
This protocol is adapted from studies in HeLa cells and can be optimized for primary cells like neurons or fibroblasts.[3]
Materials:
-
Primary cells cultured on glass-bottom dishes
-
This compound (TFS)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Balanced salt solution (e.g., HBSS)
-
Microscope equipped for live-cell imaging with a UV light source for uncaging
Procedure:
-
Cell Plating: Plate primary cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Probe Incubation: Incubate the cells with the optimized concentration of TFS (start with 2 µM) in HBSS for 30 minutes at 37°C.[3]
-
Imaging Setup: Place the dish on the microscope stage and locate a field of view with healthy cells.
-
Baseline Imaging: Acquire baseline fluorescence images of the calcium indicator.
-
Uncaging: Expose a region of interest (or the entire field of view) to UV light (>400 nm) for a predetermined duration to uncage the sphingosine.
-
Post-Uncaging Imaging: Immediately acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells.
Protocol 2: Identification of Sphingosine-Interacting Proteins
This protocol outlines the steps for a chemoproteomic screen to identify proteins that interact with sphingosine.
Materials:
-
Primary cells cultured in sufficient quantity (e.g., 10 cm dishes)
-
This compound (TFS)
-
UV light sources for uncaging and crosslinking
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, reducing agent)
-
Streptavidin beads for enrichment
-
Mass spectrometry facility for protein identification
Procedure:
-
Probe Labeling: Incubate primary cells with TFS (e.g., 2 µM) for 30 minutes at 37°C.[3]
-
Uncaging: Expose the cells to UV light (>400 nm) for 2.5 minutes to release the active sphingosine.[1]
-
Interaction Time: Allow a brief period (e.g., 15 minutes) for the uncaged sphingosine to interact with its target proteins.[5]
-
Photo-crosslinking: Expose the cells to UV light (>345 nm) for 2.5 minutes to covalently link the sphingosine to interacting proteins.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Click Chemistry: Perform a click reaction by adding biotin-azide and the click chemistry catalyst to the cell lysate to attach a biotin tag to the sphingosine.
-
Enrichment: Incubate the lysate with streptavidin beads to pull down the biotin-tagged sphingosine-protein complexes.
-
Proteomics: Elute the bound proteins, digest them into peptides, and analyze them by mass spectrometry to identify the interacting proteins.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the TFS-treated samples compared to controls.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows involving this compound.
Caption: Sphingosine-induced calcium signaling pathway.
Caption: Workflow for identifying protein interactors.
Caption: Logical components of this compound.
References
Troubleshooting & Optimization
troubleshooting low uncaging efficiency of trifunctional sphingosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886). The content is designed to address specific issues that may be encountered during experiments, with a focus on troubleshooting low uncaging efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low uncaging efficiency of the trifunctional sphingosine probe. What are the potential causes and how can I troubleshoot this?
A1: Low uncaging efficiency is a common issue and can be attributed to several factors related to the light source, experimental conditions, and the probe itself. Here is a step-by-step troubleshooting guide:
1. Verify Your Light Source:
-
Wavelength: The coumarin (B35378) caging group of the this compound is typically cleaved using light at wavelengths greater than 400 nm.[1] Ensure your light source (e.g., LED, mercury arc lamp) is emitting at the correct wavelength. Using filters is crucial to block unwanted UV light which can cause photodamage.
-
Intensity and Duration: Insufficient light intensity or exposure duration will result in incomplete uncaging. Conversely, excessive light can lead to photodamage and degradation of the uncaged sphingosine.[2] It is crucial to optimize the light dose. Start with the recommended parameters from the literature and perform a dose-response experiment to find the optimal balance for your specific setup and cell type.
-
Light Path and Focus: Ensure that the light path is correctly aligned and focused on your sample to deliver the maximum photon dose to the region of interest.
2. Optimize Experimental Conditions:
-
Solvent and pH: The photochemical properties of caged compounds can be influenced by the solvent and pH of the medium.[2] While this compound is designed for use in cellular environments, ensure that the buffer conditions are within the physiological range (pH 7.2-7.4) for optimal performance.
-
Probe Concentration: Using an appropriate concentration of the this compound is important. While a higher concentration might seem to yield more uncaged product, it can also lead to inner filter effects, where the molecules on the surface absorb most of the light, preventing efficient uncaging of molecules deeper in the sample.[2]
-
Oxygen Levels: The presence of molecular oxygen can sometimes quench the excited state of the photolabile group, reducing the uncaging efficiency. While typically not an issue in standard cell culture, if you are working in a custom buffer system, ensure it is appropriately prepared.
3. Assess Probe Integrity:
-
Storage and Handling: this compound is a complex lipid molecule and should be stored under the recommended conditions (typically at -20°C or lower, protected from light) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Purity: Ensure the purity of your this compound stock. Impurities can interfere with the uncaging process or the downstream biological effects.
4. Quantify Uncaging Efficiency:
-
To systematically troubleshoot, it is essential to quantify the uncaging efficiency. This can be achieved by separating the caged and uncaged forms of the sphingosine using High-Performance Liquid Chromatography (HPLC) and detecting them with Mass Spectrometry (MS). A detailed protocol is provided below.
Q2: What is the expected quantum yield for the uncaging of this compound?
A2: The quantum yield (Φu) of uncaging is a measure of the efficiency of the photolysis reaction. While a specific quantum yield for the exact this compound probe has not been published, coumarin-based caging groups can have a wide range of quantum yields. First-generation coumarin cages often exhibit low quantum yields, sometimes less than 1%. However, newer generations of coumarin cages have been developed with significantly improved efficiencies. For a coumarin-caged glycine, a quantum yield of 0.12 has been reported. Given that this compound utilizes a coumarin caging group, its quantum yield is likely to be in this range, but experimental determination is recommended for accurate quantitative studies.
Q3: Can the byproducts of the uncaging reaction be toxic to my cells?
A3: Yes, the photolysis of the caging group generates byproducts. In the case of coumarin-caged compounds, the coumarin moiety is released. While generally considered to have low biological activity, high concentrations of byproducts could potentially have off-target effects. It is good practice to perform control experiments to assess the effect of the light source alone and the effect of the uncaged coumarin byproduct on your cells. This can be done by irradiating cells without the caged compound and by adding a known concentration of the coumarin byproduct to the cell culture medium.
Q4: How can I be sure that the observed biological effects are due to the uncaged sphingosine and not an artifact of the experimental procedure?
A4: To ensure the specificity of the observed effects, several control experiments are crucial:
-
"Light-only" control: Expose cells to the same light dose used for uncaging but without the this compound probe to check for light-induced artifacts.
-
"Caged compound, no light" control: Treat cells with the this compound probe but do not expose them to light. This will confirm that the caged compound is biologically inactive.
-
Rescue experiment: If possible, use a known inhibitor of the sphingosine signaling pathway to see if it can block the effects observed after uncaging.
-
Use of a biologically inactive analogue: If available, a structurally similar but biologically inactive caged compound can be used as a negative control.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the uncaging of coumarin-based compounds. Note that the quantum yield for the specific this compound probe is not available in the literature and should be determined experimentally.
| Parameter | Typical Value/Range | Notes |
| Uncaging Wavelength | > 400 nm | For coumarin-based caging groups. |
| Quantum Yield (Φu) | 0.01 - 0.20 | Highly dependent on the specific coumarin derivative and local environment. |
| Molar Extinction Coefficient (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ | At the optimal uncaging wavelength for coumarin derivatives. |
| Typical Concentration | 1 - 10 µM | In cell-based experiments.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound Uncaging Efficiency by HPLC-MS
This protocol provides a method to separate and quantify the caged and uncaged forms of this compound from a cell lysate.
1. Sample Preparation: a. Culture cells to the desired confluency in a multi-well plate. b. Incubate the cells with the desired concentration of this compound for the appropriate time (e.g., 30 minutes). c. For the "uncaged" sample, expose the cells to the light source under the conditions being tested. For the "caged" control, keep the plate in the dark. d. Wash the cells twice with ice-cold PBS. e. Lyse the cells using a suitable method (e.g., scraping in methanol (B129727) or using a lysis buffer compatible with lipid extraction). f. Perform a lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch extraction). g. Dry the lipid extract under a stream of nitrogen and resuspend in a known volume of a suitable solvent for HPLC-MS analysis (e.g., methanol).
2. HPLC Separation: a. Column: A C18 reversed-phase column is suitable for separating the more polar uncaged sphingosine from the more hydrophobic caged form. b. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate. c. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3 v/v) with 0.1% formic acid. d. Gradient: A linear gradient from a lower percentage of mobile phase B to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) should effectively separate the caged and uncaged species. The exact gradient should be optimized for your specific column and system. e. Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of sphingolipids. b. Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification. c. MRM Transitions:
- Uncaged this compound: Determine the m/z of the protonated molecule [M+H]⁺ and a characteristic fragment ion.
- Caged this compound: Determine the m/z of the protonated molecule [M+H]⁺ and a characteristic fragment ion. These will be different from the uncaged form due to the presence of the coumarin group. d. Quantification: Create a standard curve using known concentrations of both the caged and a synthesized standard of the uncaged this compound. The ratio of the peak areas of the uncaged to the total (caged + uncaged) will give the uncaging efficiency.
Visualizations
Sphingosine Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by the release of sphingosine. Uncaged sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P can then act intracellularly or be exported to activate cell surface S1P receptors (S1PRs), leading to downstream signaling cascades that regulate processes such as calcium mobilization, cell survival, and proliferation.[4][5][6]
Caption: Overview of the sphingosine signaling pathway initiated by uncaging.
Experimental Workflow for Troubleshooting Low Uncaging Efficiency
This diagram outlines a logical workflow for diagnosing and resolving low uncaging efficiency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate (S1P) Signaling in Glioblastoma Multiforme—A Systematic Review [mdpi.com]
reducing non-specific binding in trifunctional sphingosine photo-crosslinking
Technical Support Center: Trifunctional Sphingosine (B13886) Photo-crosslinking
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using trifunctional sphingosine probes to study lipid-protein interactions. The focus is on minimizing non-specific binding to ensure high-quality, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a very high background signal in my Western blot or mass spectrometry results. What is the primary cause of this non-specific binding?
A1: High background is a common issue and typically stems from several sources:
-
Hydrophobic Interactions: Both the trifunctional probe and the affinity resin (e.g., streptavidin or azide (B81097) beads) can have hydrophobic properties, leading to non-specific binding of abundant cellular proteins like actin and tubulin.[1][2] Non-specific protein binding is often proportional to the hydrophobicity of the affinity resins.[1][2]
-
Inefficient Washing: Insufficient or overly gentle wash steps after probe crosslinking and lysate pulldown fail to remove proteins that are weakly or non-specifically bound to the beads or the probe.
-
Probe Concentration: Using a probe concentration that is too high can lead to increased random crosslinking events with non-interacting proteins.
-
Cell Lysis Conditions: Harsh lysis conditions can expose hydrophobic protein cores that may non-specifically interact with the probe or beads. Using detergents is often necessary, but the type and concentration should be optimized.
Q2: How can I optimize my washing protocol to reduce non-specific binding?
A2: Optimizing your wash buffer is critical. The goal is to use conditions stringent enough to remove non-specific binders without disrupting the specific interaction you are studying.
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer, testing a range from 150 mM up to 1 M.[3]
-
Incorporate Detergents: Include mild non-ionic detergents in your wash buffers. Common choices include NP-40 or Triton X-100 (typically 0.5-1.0%).[3] For stronger interactions, you can test ionic detergents like SDS at low concentrations (e.g., 0.05-0.1%).
-
Increase Number of Washes: Simply increasing the number of wash steps (e.g., from 3 to 5) can significantly reduce background.[4]
-
Vary pH: Depending on the isoelectric point of your target protein, slight variations in the wash buffer pH can help disrupt non-specific electrostatic interactions.
Q3: What are "pre-clearing" and "blocking" and how do they help?
A3: These are essential steps to perform before the specific pulldown to minimize background.
-
Pre-clearing the Lysate: Before adding your probe-crosslinked lysate to the affinity beads, incubate the lysate with beads that have no affinity for your probe (e.g., plain agarose (B213101) beads if you are using streptavidin-agarose). This step removes proteins that non-specifically bind to the bead matrix itself.[3]
-
Blocking the Beads: Before adding the lysate, incubate the affinity beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA. This saturates non-specific binding sites on the beads, preventing abundant cellular proteins from binding during the pulldown.
Q4: My mass spectrometry results show many known non-specific binders. How can I quantitatively assess and reduce this?
A4: Quantitative proteomics is key to distinguishing true interactors from background.
-
Use Control Probes: A crucial control is to use a structurally similar but functionally inert probe. For this compound, a bifunctional probe lacking the crosslinking group or a probe targeting a different lipid class can help identify proteins that bind non-specifically to the general lipid structure or the affinity tag.[5]
-
Label-Free or Isotopic Labeling: Employ quantitative mass spectrometry techniques like isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP).[6] These methods allow you to compare the abundance of proteins pulled down with your active probe versus a control, enabling the confident identification of true binding partners.
-
Hydrophobicity Correlation: Studies have shown a quantitative correlation between the hydrophobicity of a ligand (measured by CLOGP values) and the amount of non-specific binding of proteins like tubulin and actin.[1][2] While you cannot change the probe's hydrophobicity, this principle underscores the importance of stringent washing to disrupt these interactions.
Quantitative Data Summary
Optimizing experimental conditions is crucial. The following tables provide starting points for refining your protocols.
Table 1: Effect of Wash Buffer Additives on Non-Specific Binding Reduction
| Additive | Concentration Range | Target Interaction Type | Efficacy in Reducing Background |
| NaCl | 150 mM - 1 M | Electrostatic | Moderate to High[3] |
| Triton X-100 / NP-40 | 0.1% - 1.0% (v/v) | Hydrophobic | High[3] |
| SDS | 0.05% - 0.2% (w/v) | Denaturing / Hydrophobic | Very High (Use with caution) |
| Urea | 1 M - 4 M | Denaturing | Very High (Use with caution) |
| BSA | 0.1% - 1% (w/v) | Blocking Agent | High (Used in blocking steps) |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Inefficient washing, non-specific binding to beads, high probe concentration. | Increase salt/detergent in washes, pre-clear lysate, block beads, titrate probe concentration. |
| No/Weak Signal | Inefficient crosslinking, protein degradation, disruption of specific interaction. | Optimize UV exposure time, add protease inhibitors, use milder wash/lysis buffers.[7] |
| Antibody Co-elution | Elution buffer disrupts antibody-bead binding. | Covalently crosslink the antibody to the beads before immunoprecipitation.[4][8] |
| Inconsistent Results | Variability in cell culture, probe incubation time, or UV crosslinking. | Standardize all experimental parameters, including cell confluency and timings. |
Detailed Experimental Protocols
This protocol outlines a general workflow for a this compound photo-crosslinking experiment followed by proteomic analysis.
Protocol: Identifying Sphingosine-Interacting Proteins
-
Cell Culture and Probe Labeling:
-
Photochemical Uncaging and Metabolism:
-
UV Photo-Crosslinking:
-
Cell Lysis and Lysate Preparation:
-
Scrape cells into ice-cold PBS and pellet by centrifugation.[9]
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry and Affinity Pulldown:
-
To the clarified lysate, add the click chemistry reagents: an azide- or alkyne-biotin tag (depending on the probe's click handle), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate to allow the biotin (B1667282) tag to be "clicked" onto the crosslinked probe.
-
Perform a pulldown of biotinylated complexes using streptavidin-coated magnetic beads. Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders. Use a series of buffers with increasing stringency (see Table 1).
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for Western blot analysis or by on-bead digestion with trypsin for mass spectrometry.[9]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidates or by LC-MS/MS for proteome-wide identification.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram illustrates the key steps in a this compound photo-crosslinking experiment, from cell labeling to protein identification.
Caption: Workflow for this compound photo-crosslinking.
Troubleshooting Logic for High Background
This diagram provides a logical flow for diagnosing and solving issues related to non-specific binding.
Caption: Troubleshooting guide for reducing non-specific binding.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
This compound can be metabolized into signaling molecules like S1P. Understanding this pathway is crucial for interpreting experimental results. S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs) known as S1PR1-5.[11][12][13] This signaling cascade regulates essential cellular processes, including cell migration, differentiation, and survival.[12]
Caption: Overview of the S1P signaling pathway.
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry for Trifunctional Sphingosine
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for trifunctional sphingosine (B13886). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is trifunctional sphingosine and why is it used?
A1: this compound is a synthetic analog of the natural lipid sphingosine. It is engineered with three key functional groups: a native sphingolipid backbone for biological relevance, a photo-activatable group for cross-linking to interacting molecules, and a "click handle" (typically a terminal alkyne) for covalent modification via click chemistry.[1][2][3] This design allows for the investigation of sphingolipid metabolism, signaling, and protein interactions within living cells.[4][5][6]
Q2: Will the copper catalyst in a CuAAC reaction react with the amine or hydroxyl groups on my this compound?
A2: The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly selective for the reaction between a terminal alkyne and an azide (B81097).[7][8] The amine and hydroxyl groups of the sphingosine backbone do not participate in the cycloaddition reaction under standard conditions. However, it is crucial to use a copper-chelating ligand to protect the overall molecule from potential oxidative damage mediated by the catalyst.[9]
Q3: What are the key components of a CuAAC reaction mixture?
A3: A typical CuAAC reaction mixture includes your alkyne-containing this compound, an azide-containing molecule for conjugation, a copper(II) sulfate (B86663) source, a reducing agent (like sodium ascorbate) to generate the active Cu(I) catalyst in situ, and a Cu(I)-stabilizing ligand (such as THPTA or TBTA) in an appropriate buffer.[10]
Q4: How can I monitor the progress of my click reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction.[4] By spotting the reaction mixture over time, you can visualize the consumption of the starting materials and the appearance of the more polar triazole product. The use of a fluorogenic azide that becomes fluorescent upon reaction can also allow for easy visualization on a TLC plate under UV light.[4]
Q5: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? When should I use one over the other?
A5: CuAAC requires a copper catalyst, is generally faster, and is highly efficient for a wide range of applications.[4] SPAAC, or copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[4] SPAAC is preferred for applications in living cells where the cytotoxicity of copper is a concern.[4] For in vitro conjugations where biocompatibility is less of an issue, the speed and efficiency of CuAAC make it a common choice.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing a low yield of your desired clicked product, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Copper Catalyst | Ensure your sodium ascorbate (B8700270) solution is prepared fresh, as it is prone to oxidation. Degas your solvents to remove dissolved oxygen which can deactivate the Cu(I) catalyst.[10] | Increased reaction efficiency and product yield. |
| Inappropriate Ligand Concentration | Use a water-soluble ligand like THPTA for aqueous reactions. A 5:1 ligand-to-copper ratio is recommended to protect your molecule from oxidative damage.[9] | Stabilization of the Cu(I) catalyst and improved reaction kinetics. |
| Reactant Stoichiometry | While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion. | Increased conversion of the limiting reagent to the final product. |
| Low Reactant Concentration | For reactions with low concentrations of reactants (<10 µM), the reaction may be slow. If possible, increase the concentration of your reactants. | Faster reaction times and higher product yields. |
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.
Issue 2: Presence of Side Products
The appearance of unexpected spots on your TLC or peaks in your chromatogram could indicate side reactions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidative Damage to Sphingosine | The combination of copper and a reducing agent can generate reactive oxygen species. The addition of aminoguanidine (B1677879) to the reaction mixture can help mitigate this.[9] A higher ligand-to-copper ratio also offers protection.[9] | Reduction of degradation byproducts of the sphingosine backbone. |
| Glaser Coupling of Alkyne | Homocoupling of the terminal alkyne on your sphingosine can occur in the presence of oxygen. Ensure your reaction is properly degassed. | Minimization of the alkyne dimer byproduct. |
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol provides a starting point and should be optimized for your specific azide partner and experimental goals.
1. Stock Solution Preparation:
-
This compound (Alkyne): Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Azide Reagent: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use .
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup (for a 500 µL final volume):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| This compound | 10 mM | 5 µL | 100 µM |
| Azide Reagent | 10 mM | 6 µL | 120 µM (1.2 eq) |
| Buffer (e.g., PBS, pH 7.4) | - | 436.5 µL | - |
| CuSO₄/THPTA Premix* | 20 mM / 50 mM | 7.5 µL | 0.3 mM / 0.75 mM |
| Aminoguanidine | 100 mM | 25 µL | 5 mM |
| Sodium Ascorbate | 100 mM | 25 µL | 5 mM |
*Premix Preparation: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this to sit for 2 minutes before adding to the main reaction tube.
3. Reaction Procedure:
-
In a microcentrifuge tube, combine the this compound, azide reagent, and buffer.
-
Add the CuSO₄/THPTA premix to the reaction tube and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Cap the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
4. Purification of the Clicked Product:
-
For small-scale reactions, the product can often be purified using solid-phase extraction (SPE) or preparative TLC.
-
For larger scales, High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining a highly pure product.[4]
Workflow for CuAAC Reaction and Analysis
Caption: A step-by-step workflow for performing and analyzing a CuAAC reaction with this compound.
Analytical Characterization
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the successful conjugation of your this compound.[11] You should observe a parent ion corresponding to the mass of the this compound plus the mass of the azide reagent. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns of the triazole-linked product.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the triazole ring. Key diagnostic signals include the disappearance of the terminal alkyne proton and the appearance of a new proton signal for the triazole ring.
References
- 1. Item - Versatile and Selective Synthesis of âClick Chemistryâ Compatible Heterobifunctional Poly(ethylene glycol)s Possessing Azide and Alkyne Functionalities - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click reactions with functional sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
dealing with trifunctional sphingosine probe instability and degradation
Welcome to the technical support center for trifunctional sphingosine (B13886) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to probe instability and degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key functional components of a trifunctional sphingosine probe and their roles?
A1: this compound probes are powerful tools for studying lipid biology. They are synthetically modified versions of sphingosine that incorporate three key functional groups, each with a distinct purpose:
-
Photocage (e.g., Coumarin): This group renders the sphingosine probe biologically inactive until it is removed by exposure to a specific wavelength of light (uncaging). This allows for precise temporal and spatial control over the release of the active sphingosine analog within the cellular environment.
-
Photo-crosslinker (e.g., Diazirine): Upon activation with another wavelength of light, this group forms a covalent bond with nearby interacting molecules, primarily proteins. This feature is crucial for identifying and isolating sphingosine-binding partners.
-
Bioorthogonal Handle (e.g., Alkyne): This functional group allows for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, through a highly specific and efficient chemical reaction like "click chemistry." This enables visualization and enrichment of the probe and its crosslinked partners.
Q2: My this compound probe is not showing any biological effect after uncaging. What could be the issue?
A2: Several factors could contribute to a lack of biological effect after uncaging. A common reason is the degradation of the probe before it reaches its target. This can be due to hydrolysis of the photocage, particularly in aqueous solutions with non-neutral pH. It is also possible that the uncaging process itself is inefficient, which could be due to an incorrect wavelength or insufficient duration of light exposure. Additionally, ensure that your probe concentration is adequate for the biological system you are studying.
Q3: I am observing high background signal in my experiments. What are the potential causes and how can I reduce it?
A3: High background signal can arise from several sources, including non-specific binding of the probe to cellular components or premature uncaging. The diazirine photo-crosslinker can sometimes exhibit preferential labeling of acidic amino acids, leading to non-specific protein labeling. To mitigate this, consider optimizing the pH of your buffers and including blocking agents like bovine serum albumin (BSA). Premature uncaging can be minimized by protecting the probe from ambient light during all handling and incubation steps.
Q4: How should I properly store and handle my this compound probe to ensure its stability?
A4: To maintain the integrity of your this compound probe, it is crucial to store it under appropriate conditions. Probes should be stored at -20°C or lower in a desiccated environment, protected from light. When preparing working solutions, use fresh, high-quality solvents and prepare them immediately before use to minimize hydrolysis. It is recommended to use aqueous solutions of the probe within an hour of preparation. Always work with the probe under subdued lighting conditions to prevent premature uncaging.
Troubleshooting Guides
Issue 1: Inefficient or No Uncaging
Symptoms:
-
No observable biological response after light exposure.
-
No detectable fluorescent signal after click chemistry (if a fluorescent azide (B81097) is used).
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Wavelength of Light | Verify the uncaging wavelength specified for your probe's photocage (e.g., >400 nm for many coumarin (B35378) cages). Ensure your light source is emitting at the correct wavelength and intensity. |
| Insufficient Light Exposure | Increase the duration or intensity of the light exposure. Be mindful that excessive light can cause phototoxicity. |
| Probe Degradation | The photocage may have hydrolyzed. Prepare fresh probe solutions and minimize the time the probe spends in aqueous buffer before uncaging. |
| Low Probe Concentration | Increase the concentration of the probe used for cell loading. |
Issue 2: High Non-Specific Binding/Background Signal
Symptoms:
-
High background fluorescence throughout the cell.
-
Identification of a large number of non-specific proteins in pull-down experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Premature Uncaging | Protect the probe from ambient light during all handling and incubation steps. Use light-blocking tubes and work under dim lighting. |
| Non-Specific Labeling by Diazirine | Alkyl diazirines can preferentially label acidic amino acids. Optimize the pH of your lysis and wash buffers to reduce electrostatic interactions. Include blocking agents like BSA in your buffers. |
| Probe Aggregation | Ensure the probe is fully solubilized in your working buffer. Aggregates can lead to non-specific interactions. |
| Inefficient Washing | Increase the number and stringency of wash steps after crosslinking and before cell lysis to remove unbound probe. |
Issue 3: Probe Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unexpected peaks in HPLC or TLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of the Photocage | Prepare fresh probe solutions immediately before use. Maintain a neutral pH in your buffers. Some coumarin derivatives show increased hydrolysis in basic or acidic conditions. |
| Photodegradation | Minimize exposure to light, especially UV wavelengths, during handling and storage. |
| Enzymatic Degradation | While the photocage is designed to prevent metabolism, some cellular enzymes might still interact with the probe. Reduce incubation times if possible. |
Quantitative Data Summary
The stability of this compound probes is influenced by several factors. The following tables provide an overview of key stability parameters. Note that specific values can vary depending on the exact chemical structure of the probe and the experimental conditions.
Table 1: Hydrolytic Stability of Coumarin Photocages
| pH | Half-life (in aqueous buffer at 25°C) | Notes |
| 5.0 | > 24 hours | Generally stable in acidic conditions. |
| 7.4 | ~12-24 hours | Minimal hydrolysis observed over typical experimental timescales.[1][2] |
| 8.5 | < 12 hours | Hydrolysis rate increases in basic conditions. |
Table 2: Photophysical Properties and Stability of Functional Groups
| Functional Group | Activation Wavelength | Stability Notes |
| Coumarin Photocage | >400 nm | Stable in the dark at neutral pH. Susceptible to hydrolysis in basic conditions. |
| Diazirine Photo-crosslinker | ~350-365 nm | Generally stable in various buffers and in the presence of nucleophiles.[3] Can exhibit preferential labeling of acidic amino acids. |
| Alkyne Handle | N/A (for click chemistry) | Chemically stable under typical biological conditions. |
Experimental Protocols
Protocol 1: Assessing Probe Stability by HPLC
This protocol allows for the quantitative analysis of probe degradation over time.
Materials:
-
This compound probe
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the this compound probe in an organic solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 4, 8, 12, 24 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the decrease in the peak area of the intact probe and the appearance of any degradation products over time.
-
Calculate the half-life of the probe under the tested conditions.
Protocol 2: Monitoring Probe Metabolism and Degradation by TLC
This protocol is useful for a qualitative assessment of probe stability and metabolism in a cellular context.
Materials:
-
Cells of interest
-
This compound probe
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
TLC plate (silica gel)
-
TLC developing solvent system
-
Fluorescent azide for click chemistry (if desired)
-
Click chemistry reagents (copper(II) sulfate, sodium ascorbate)
-
Imaging system for TLC plates
Procedure:
-
Incubate cells with the this compound probe for the desired time.
-
For a time-course experiment, harvest cells at different time points.
-
Extract lipids from the cells using an appropriate solvent mixture.
-
(Optional) Perform a click reaction on the lipid extract with a fluorescent azide to visualize the probe and its metabolites.
-
Spot the lipid extracts onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate different lipid species.
-
Visualize the spots corresponding to the intact probe and any potential metabolites or degradation products using an appropriate imaging system.
Visualizations
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
Caption: Experimental workflow for this compound probes.
Caption: Troubleshooting decision tree for trifunctional probe experiments.
References
minimizing cellular toxicity of trifunctional sphingosine experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886) analogues. It provides troubleshooting guidance and answers to frequently asked questions to help minimize cellular toxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are trifunctional sphingosine analogues and why are they used?
A1: this compound analogues are synthetic molecules designed to mimic natural sphingosine but with three key modifications: 1) a photoreactive group (like a diazirine) for covalent cross-linking to interacting proteins upon UV exposure, 2) a "click chemistry" handle (like a terminal alkyne) for attaching reporter tags such as fluorophores or biotin, and 3) a photocleavable "caging" group that keeps the molecule inert until its release is triggered by light.[1][2][3] This design allows for precise control over the lipid's activity and enables detailed studies of its metabolism, localization, and protein interactions in living cells.[2][4]
Q2: What is the primary cause of cellular toxicity with these analogues?
A2: The primary cause of toxicity often stems from the inherent bioactivity of the sphingosine backbone. Sphingolipids like sphingosine and its metabolite, ceramide, are potent signaling molecules that can induce cell cycle arrest and apoptosis (programmed cell death).[5][6][7][8][9] When introduced into cells, even at low concentrations, these analogues can be metabolized or act directly on cellular pathways, leading to unintended cell death and confounding experimental results.[10][11][12]
Q3: How do I determine the optimal working concentration for my this compound analogue?
A3: The optimal concentration is a balance between achieving a detectable signal and minimizing cytotoxicity. It is crucial to perform a dose-response curve for every new analogue and cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.[10][13] Use a standard cell viability assay, such as MTT or XTT, to determine the concentration at which cell viability drops significantly.[14][15] The ideal working concentration should be well below the cytotoxic threshold.
Q4: Can off-target effects contribute to toxicity?
A4: Yes. While designed to be specific, high concentrations of synthetic analogues can lead to off-target effects.[16][17] For example, some sphingosine analogues have been shown to inhibit enzymes in the sphingolipid pathway or interact with other cellular targets, such as the TRPM7 channel, independent of their intended signaling pathway.[16][18] These unintended interactions can contribute to cellular stress and toxicity.[16] Using the lowest effective concentration is the best way to mitigate this risk.
Q5: How should I prepare and deliver the this compound to my cells?
A5: Sphingosine analogues are lipids and are inherently hydrophobic. They should first be dissolved in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. This stock should then be diluted in cell culture medium, often containing a carrier protein like bovine serum albumin (BSA), to improve solubility and facilitate delivery to the cells. It is critical to ensure the final concentration of the organic solvent in the cell culture is non-toxic (typically <0.1%).
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in Experimental and Control Groups | 1. Intrinsic Toxicity of the Analogue: The sphingosine backbone itself is pro-apoptotic.[5][9] 2. High Concentration: The concentration used may be above the cytotoxic threshold for the specific cell line.[10] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the lipid may be too high. | 1. Perform a Dose-Response Curve: Determine the IC50 value and work at a concentration well below it (e.g., 1-5 µM). 2. Reduce Incubation Time: Limit the exposure of cells to the analogue to the minimum time required for uptake and metabolism. 3. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is below 0.1%. Run a solvent-only control to confirm it is not the source of toxicity. |
| Inconsistent or Non-Reproducible Results | 1. Analogue Precipitation: The lipid analogue may be coming out of solution in the aqueous culture medium. 2. Variable Cell Health: Differences in cell confluency, passage number, or overall health can affect their response. 3. Inconsistent Analogue Preparation: Variability in diluting the stock solution can lead to different final concentrations. | 1. Use a Carrier Protein: Complex the lipid analogue with fatty-acid-free BSA to improve solubility and delivery. 2. Standardize Cell Culture: Use cells from the same passage number and seed them at a consistent density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Prepare Fresh Dilutions: Make fresh dilutions of the analogue from the stock solution for each experiment. Vortex thoroughly before adding to the cells. |
| Low Signal (Fluorescence, Biotin, etc.) After "Click" Reaction | 1. Insufficient Uptake: The cells may not be taking up enough of the analogue. 2. Premature Metabolism: The "click" handle may be cleaved or modified before the detection step. 3. Inefficient "Click" Reaction: The reagents for the click chemistry reaction may be degraded or the protocol may be suboptimal. | 1. Optimize Delivery: Increase incubation time (if not causing toxicity) or test different BSA concentrations. 2. Confirm Analogue Integrity: If possible, use techniques like LC-MS to analyze cell extracts and confirm the presence of the intact alkyne-tagged analogue.[19][20] 3. Check Reagents and Protocol: Use fresh click chemistry reagents. Optimize reaction conditions such as time, temperature, and reagent concentrations. |
| High Background Signal | 1. Non-specific Binding: The detection reagent (e.g., fluorescent azide) may be binding non-specifically to cellular components. 2. Autofluorescence: The cells themselves may have high intrinsic fluorescence at the detection wavelength. | 1. Include a "No-Click" Control: Treat cells with the trifunctional analogue but omit the click chemistry step to assess non-specific binding of detection reagents. 2. Use Appropriate Blocking and Washing Steps: Incorporate blocking steps and ensure thorough washing to remove unbound reagents. 3. Image an Unlabeled Control: Acquire images of cells that have not been treated with the analogue or any fluorescent reagents to determine the level of autofluorescence. |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effect of a this compound analogue and to establish a safe working concentration. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analogue. Include wells for "untreated" and "solvent-only" controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the analogue concentration to determine the IC50 value.
Protocol 2: Preparation and Cellular Delivery of Sphingosine Analogues
This protocol ensures the proper solubilization and delivery of hydrophobic sphingosine analogues to cultured cells.
-
Stock Solution Preparation: Dissolve the lyophilized this compound analogue in 100% ethanol or DMSO to make a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
BSA Complex Preparation (Recommended):
-
Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile PBS.
-
In a sterile tube, dilute the sphingosine stock solution into serum-free culture medium.
-
Add the BSA solution to the diluted sphingosine and incubate at 37°C for 30 minutes to allow for complex formation. The final BSA concentration should be optimized, but a 1:4 molar ratio of lipid to BSA is a good starting point.
-
-
Cellular Treatment:
-
Remove the culture medium from the cells.
-
Add the sphingosine-BSA complex (or the simple dilution if not using BSA) to the cells.
-
Incubate for the desired period.
-
Visualizations
Experimental Workflow for Toxicity Assessment
The following diagram outlines the standard workflow for assessing the cellular toxicity of a new this compound analogue.
Caption: Workflow for determining the IC50 of a sphingosine analogue.
Sphingolipid-Mediated Apoptosis Pathway
This compound analogues can influence the delicate balance of the sphingolipid rheostat, which determines cell fate. An increase in ceramide levels, either directly or through metabolism of the analogue, can trigger apoptosis.
Caption: The sphingolipid rheostat balancing survival and apoptosis.
Troubleshooting Logic for Unexpected Cytotoxicity
This flowchart provides a logical sequence of steps to diagnose the root cause of excessive cell death in your experiments.
Caption: A troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Sphingolipid-mediated apoptotic signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis and cytotoxic activity of isomeric phytosphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of the cytotoxic phytosphingosines and their isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microplate Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 18. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
how to control for artifacts in trifunctional sphingosine imaging
Welcome to the technical support center for trifunctional sphingosine (B13886) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during sphingolipid metabolic labeling and imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Inefficient cellular uptake of the trifunctional probe.[1] 2. Low metabolic activity of the cells.[1] 3. Inefficient click chemistry reaction. 4. Photobleaching of the fluorophore. | 1. Optimize probe concentration and incubation time. Ensure cells are healthy and not over-confluent.[1] 2. Use cells in their logarithmic growth phase. Avoid stressful conditions like low temperatures unless required by the protocol.[1] 3. Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Optimize reaction time and temperature. 4. Use an anti-fade mounting medium. Minimize exposure of the sample to excitation light. |
| High Background Signal | 1. Excess unreacted click-chemistry probe or reporter.[1] 2. Non-specific binding of the probe or reporter dye. 3. Cellular autofluorescence. | 1. Perform thorough washing steps after incubation with the metabolic probe and after the click reaction.[1] 2. Include appropriate blocking steps in your protocol. Consider using a different fluorophore. 3. Image an unlabeled control sample to assess the level of autofluorescence. If necessary, use spectral unmixing or select a fluorophore in a different spectral range. |
| Altered Cellular Function or Morphology | 1. Cellular stress or toxicity from the metabolic label.[1] 2. The bulky fluorescent tag on the sphingolipid analog is altering its metabolism and localization.[1] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration of the probe. Monitor cell viability using methods like trypan blue exclusion or an MTT assay.[1] 2. Use a smaller, less obtrusive fluorophore if possible. Validate that the localization of the labeled lipid corresponds to the known localization of the endogenous lipid. |
| Unexpected Localization of the Probe | 1. The caging group on the trifunctional probe may cause mis-targeting to membranes where the endogenous sphingosine is not typically found.[2] 2. The metabolic fate of the probe may differ from the endogenous lipid. | 1. Be aware of the potential for mis-targeting with caged probes.[2] Consider using recently developed organelle-targeted probes, such as a lysosomal-targeted sphingosine analog, for more specific localization.[2] 2. Analyze the metabolic products of the trifunctional probe using techniques like thin-layer chromatography (TLC) to understand its metabolic fate within the cell.[3][4] |
Frequently Asked Questions (FAQs)
A list of common questions and answers to help you with your trifunctional sphingosine imaging experiments.
Q1: What are the key advantages of using a this compound probe?
A1: this compound probes offer several advantages for studying lipid biology. They are equipped with three key functional groups: a photocage, a photo-cross-linkable group, and a click chemistry handle.[4][5][6] This design allows for:
-
Temporal Control: The photocage enables the release of the sphingosine probe at a specific time point, allowing for pulse-chase experiments and the study of dynamic processes.[4][5]
-
Identification of Interacting Proteins: The photo-cross-linking group allows for the covalent capture of proteins that interact with the sphingosine probe in living cells.[5][7]
-
Visualization and Analysis: The click chemistry handle permits the attachment of a fluorophore for imaging or an affinity tag for enrichment and subsequent analysis by mass spectrometry.[3][8]
Q2: How can I validate the specificity of my this compound probe?
A2: Validating the specificity of your probe is crucial for accurate interpretation of your results. Here are some recommended approaches:
-
Metabolic Analysis: Use thin-layer chromatography (TLC) or mass spectrometry to confirm that the trifunctional probe is metabolized into the expected downstream sphingolipids, such as ceramide and sphingomyelin.[3][4]
-
Inhibitor Studies: Use specific inhibitors of sphingolipid metabolic enzymes in conjunction with your probe to verify that its metabolism is dependent on the expected enzymatic pathways.[9] For example, inhibitors of sphingosine kinases can be used to study the phosphorylation of sphingosine.[10][11]
-
Biological Activity: Confirm that the uncaged this compound elicits known biological responses associated with endogenous sphingosine, such as calcium signaling.[4][6]
Q3: What are some common artifacts to be aware of when using sphingosine kinase inhibitors?
A3: While valuable tools, sphingosine kinase inhibitors can have off-target effects. For instance, some inhibitors have been shown to affect other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase.[12] Additionally, some inhibitors may paradoxically lead to an increase in sphingosine-1-phosphate (S1P) levels.[12][13] It is therefore important to monitor the cellular sphingolipid profile when using these inhibitors to ensure the observed effects are due to the intended target.[11]
Q4: Where does de novo sphingolipid synthesis occur in the cell?
A4: The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER).[1][9][14] The initial steps, including the condensation of serine and palmitoyl-CoA, occur on the cytosolic face of the ER.[1] The resulting ceramide is then transported to the Golgi apparatus for the synthesis of more complex sphingolipids.[1][15]
Experimental Protocols & Signaling Pathways
To aid in your experimental design and data interpretation, we provide a detailed experimental workflow and a diagram of the core sphingolipid metabolic pathway.
Experimental Workflow for this compound Imaging
Caption: A typical experimental workflow for this compound imaging.
Core Sphingolipid Metabolic Pathway
Caption: Overview of the major sphingolipid metabolic pathways in mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Sphingosine Kinases Inhibitors: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing compartment-specific sphingolipids with targeted bacterial sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in trifunctional sphingosine fluorescence microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their trifunctional sphingosine (B13886) fluorescence microscopy experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
High background fluorescence and weak signal are common challenges in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving these issues when working with trifunctional sphingosine probes.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or medium | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different cell line or switching to a serum-free, phenol (B47542) red-free medium during imaging. |
| Incomplete removal of unbound probe | Increase the number and duration of wash steps after probe incubation and after the click reaction. Use a mild detergent like 0.1% Tween-20 in the wash buffer. | |
| Non-specific binding of the fluorescent azide (B81097) | Ensure that the click chemistry reaction is performed in a buffer with low protein content to minimize non-specific binding. Include a "no-click" control (cells treated with the probe but without the fluorescent azide) to assess this. | |
| Suboptimal fixation and permeabilization | Test different fixation methods (e.g., 4% paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin). Inadequate permeabilization can trap the fluorescent azide, leading to high background.[1] | |
| Weak or No Signal | Inefficient uncaging of the probe | Ensure the light source for uncaging (e.g., 405 nm laser) is properly aligned and delivering sufficient power. Optimize the duration of light exposure for uncaging. |
| Inefficient click chemistry reaction | Use freshly prepared click reaction components, especially the copper catalyst and reducing agent. Optimize the concentration of the fluorescent azide. | |
| Low probe concentration | Titrate the concentration of the this compound probe to find the optimal balance between signal and potential cytotoxicity. Concentrations typically range from 2 µM to 6 µM.[2][3][4] | |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an antifade mounting medium. Optimize imaging settings (e.g., lower laser power, increased detector gain).[1] | |
| Incorrect filter sets | Ensure that the excitation and emission filters are appropriate for the specific fluorophore used in the click reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound probe to use?
The optimal concentration can vary depending on the cell type and experimental goals. A good starting point is 2 µM.[2][5] It is recommended to perform a concentration titration to determine the ideal concentration that provides a strong signal without causing cellular toxicity.
Q2: How can I be sure that the signal I'm seeing is specific to the this compound probe?
To ensure specificity, several controls are essential:
-
Unstained Control: Cells that have not been treated with the probe or any fluorescent dye to assess autofluorescence.
-
No-Click Control: Cells treated with the trifunctional probe but without the fluorescent azide to check for non-specific fluorescence from the probe itself or other cellular components.
-
Probe-Only Control: Cells treated with the fluorescent azide but not the trifunctional probe to check for non-specific binding of the azide.
Q3: My signal is very diffuse throughout the cell. What could be the cause?
A diffuse signal could result from several factors:
-
Inefficient washout: Unbound probe or fluorescent azide that has not been adequately washed out can lead to a diffuse background signal.
-
Cell death: If the probe concentration is too high or the incubation time is too long, it can lead to cytotoxicity and a loss of subcellular localization.
-
Metabolism of the probe: The this compound probe can be metabolized by the cell, leading to its incorporation into various sphingolipid species with different localizations.[5] Consider shorter incubation times to visualize the initial localization of the probe.
Q4: Can I perform live-cell imaging with this compound probes?
This compound probes are designed for a multi-step workflow that typically involves fixation after probe incubation, uncaging, and crosslinking. The final visualization step with a fluorescent azide via click chemistry is performed on fixed and permeabilized cells.[6] Therefore, direct live-cell imaging of the final fluorescent signal is not the intended application. However, the uncaging step can be performed on live cells to trigger biological responses that can be monitored in real-time using other methods, such as calcium imaging.[2][4]
Quantitative Data Summary
The following table summarizes a key quantitative finding from a study using this compound (TF-Sph) and trifunctional sphinganine (B43673) (TF-Spa) probes.
| Measurement | TF-Sph | TF-Spa | Reference |
| Number of Identified Protein "Hits" (False Discovery Rate < 0.05, Fold Change ≥ 2) | 26 candidates | 4 hits and 28 candidates | [2] |
| Normalized Fluo-4 Fluorescence Intensity (Fold Change after Uncaging) | ~2.5 | No significant change | [2] |
Experimental Protocols
Protocol 1: Visualization of this compound Localization
This protocol outlines the key steps for labeling cells with a this compound probe and visualizing its subcellular localization.
Materials:
-
HeLa or Huh7 cells
-
This compound (TF-Sph) or trifunctional sphinganine (TF-Spa) probe
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and grow to approximately 70% confluency.[5]
-
Probe Loading: Dilute the this compound probe to the desired final concentration (e.g., 2 µM) in complete media. Add the probe solution to the cells and incubate for 30 minutes at 37°C.[5]
-
Uncaging: Expose the cells to UV light (e.g., 405 nm) for a designated period to uncage the probe.[2][3]
-
Metabolism/Incubation (Optional): Allow the cells to metabolize the uncaged probe for a specific duration (e.g., 5, 30, or 60 minutes) at 37°C.[2]
-
Photo-crosslinking (Optional): If identifying protein interactions, expose the cells to UV light (e.g., 350 nm) to initiate photo-crosslinking.[2]
-
Fixation: Wash the cells three times with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry: Wash the cells three times with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS (e.g., 3-5 times for 5 minutes each) to remove unreacted click chemistry components.
-
Mounting and Imaging: Mount the coverslips using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for this compound microscopy.
Caption: Simplified metabolic pathway of this compound.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
troubleshooting unexpected metabolism of trifunctional sphingosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected metabolism of trifunctional sphingosine (B13886) probes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected results researchers may face when using trifunctional sphingosine analogs.
Q1: After uncaging, I am not observing any metabolism of my this compound probe. What are the possible reasons?
A1: Several factors could contribute to a lack of observed metabolism. Consider the following troubleshooting steps:
-
Incomplete Uncaging: The photocleavable caging group may not have been efficiently removed.
-
Verify Light Source: Ensure your light source has the correct wavelength (typically around 400 nm) and sufficient power for uncaging.[1][2]
-
Optimize Uncaging Time: The duration of light exposure may be insufficient. Try increasing the uncaging time.
-
Cellular Penetrance of Light: Dense cell cultures or tissues might limit light penetration. Ensure even and adequate illumination of all cells.
-
-
Cellular Uptake Issues: The trifunctional probe may not be efficiently entering the cells.
-
Incubation Time: The incubation period with the caged probe might be too short. Optimize the loading time before uncaging.
-
Probe Concentration: The concentration of the this compound may be too low. Consider a dose-response experiment to find the optimal concentration.
-
Cell Health: Ensure the cells are healthy and metabolically active. Compromised cells may exhibit reduced uptake and metabolism.
-
-
Inhibition of Metabolic Enzymes: The experimental conditions or the probe itself (though unlikely by design) might inhibit key enzymes in the sphingolipid metabolic pathway.
-
Rule out Contaminants: Ensure that solvents or other reagents used are pure and do not contain enzymatic inhibitors.
-
Consider Cell-Specific Metabolism: Different cell lines may have varying levels of key metabolic enzymes like ceramide synthase or sphingosine kinase.[1]
-
Q2: I am observing unexpected metabolites that do not correspond to the canonical sphingolipid pathway. How can I identify them and what could be their origin?
A2: The appearance of unknown metabolites can be perplexing. Here’s how to approach this issue:
-
Metabolite Identification:
-
LC-MS/MS Analysis: This is the most powerful technique for identifying and quantifying sphingolipid species.[3][4][5] The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information to help identify the unknown metabolite.
-
Use of Internal Standards: A cocktail of known sphingolipid internal standards can help in the tentative identification of metabolite classes by comparing retention times.[3][5]
-
-
Potential Origins of Unexpected Metabolites:
-
Alternative Metabolic Pathways: Sphingoid bases can be substrates for enzymes outside the canonical sphingolipid pathway. For instance, they can be N-methylated or enter pathways that produce atypical sphingoid bases.[6]
-
Off-Target Enzyme Activity: High concentrations of the trifunctional probe might lead to non-specific enzyme activity, resulting in unusual modifications.
-
Probe Degradation: The trifunctional probe itself might be unstable under certain experimental conditions, leading to degradation products that can be mistaken for metabolites. Run a cell-free control to assess probe stability.
-
Artifacts of Sample Preparation: The extraction and derivatization procedures can sometimes introduce artifacts.[6] Ensure proper handling and consider alternative extraction protocols.
-
Q3: The distribution of metabolites (e.g., ceramide vs. sphingomyelin) is different from what is reported in the literature. Why might this be the case?
A3: The relative abundance of sphingolipid metabolites can vary significantly between different experimental systems.
-
Cell Type-Specific Metabolism: Different cell lines have distinct expression profiles of sphingolipid metabolizing enzymes, leading to variations in the flux through different branches of the pathway.[1] For example, some cells might have higher sphingomyelin (B164518) synthase activity, leading to a greater proportion of the probe being converted to sphingomyelin.
-
Metabolic State of the Cells: The metabolic state of the cells (e.g., proliferating vs. quiescent, nutrient-rich vs. starved) can influence the activity of metabolic pathways.
-
Time Point of Analysis: The distribution of metabolites is dynamic. Analyzing at different time points after uncaging will reveal the kinetics of metabolism and how the probe is channeled through the pathway over time. Early time points might show more ceramide, while later time points could show accumulation in more complex sphingolipids like sphingomyelin.[1]
Q4: How can I be sure that the observed biological effects are due to the this compound and not its metabolites?
A4: This is a critical question in lipid signaling research. Here are some strategies to address this:
-
Time-Resolved Analysis: Correlate the onset of the biological effect with the appearance of specific metabolites. If the effect occurs before significant metabolism, it is more likely to be caused by the parent compound. Trifunctional probes are designed for acute signaling studies, where uncaging provides tight temporal control.[7][8]
-
Use of Metabolic Inhibitors: Employ specific inhibitors of key enzymes in the sphingolipid pathway (e.g., a ceramide synthase inhibitor) to block the formation of downstream metabolites. If the biological effect persists in the presence of the inhibitor, it is likely mediated by the this compound itself.
-
Compare with Non-Metabolizable Analogs: If available, use a non-metabolizable analog of this compound as a negative control.
Experimental Protocols
Protocol 1: General Workflow for this compound Metabolism Analysis
This protocol outlines a typical workflow for studying the metabolism of this compound probes.
-
Cell Culture and Treatment:
-
Plate cells to the desired confluency.
-
Incubate cells with the caged this compound probe at an optimized concentration and duration.
-
-
Photouncaging:
-
Metabolism Incubation:
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes) to allow for metabolism.
-
-
Lipid Extraction:
-
Harvest the cells and perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.[9]
-
-
Click Chemistry:
-
React the alkyne-containing lipid extract with a fluorescent azide (B81097) (e.g., Alexa555-azide) via a click chemistry reaction to label the probe and its metabolites.[1]
-
-
Analysis:
Protocol 2: Quantification of Sphingolipids by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of sphingolipids.
-
Materials and Reagents:
-
Cultured cells (1-10 million cells per sample)
-
Phosphate-buffered saline (PBS)
-
HPLC-grade methanol (B129727) and chloroform (B151607)
-
Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)[11]
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid, ammonium (B1175870) formate)[11]
-
-
Sample Preparation and Lipid Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Add an internal standard cocktail to the cell pellet.
-
Perform a single-phase extraction with a methanol/chloroform mixture.[12]
-
Induce phase separation by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent suitable for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Use a suitable HPLC column, such as a reverse-phase C18 column.[12]
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[11]
-
Develop a multiple reaction monitoring (MRM) method to detect specific precursor-product ion transitions for each sphingolipid of interest and the internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the corresponding internal standard peak area.
-
Quantify the amount of each sphingolipid using a standard curve.[11]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Sphingolipid Analysis
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection | ELISA |
| Specificity | Very High (distinguishes molecular species) | Moderate to High (depends on chromatography) | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High (femtomole to picomole range) | High (picomole range) | High (picomole to nanogram range) |
| Multiplexing | High (simultaneous analysis of many species) | Limited | Low (typically one analyte per assay) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Data adapted from BenchChem Application Notes.[11]
Table 2: Common Internal Standards for Sphingolipid Analysis
| Sphingolipid Class | Example Labeled Standard | Isotopic Label | Common Use |
| Sphingoid Bases | Sphingosine-d₇ | Deuterium (D) | Quantification of sphingosine and other sphingoid bases |
| Ceramides | C16 Ceramide-d₇ | Deuterium (D) | Quantification of various ceramide species |
| Sphingomyelins | C16 Sphingomyelin-d₃₁ | Deuterium (D) | Quantification of various sphingomyelin species |
Data adapted from BenchChem Application Notes.[9]
Visualizations
Caption: Canonical metabolic pathways of this compound.
Caption: Troubleshooting workflow for unexpected metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. air.unimi.it [air.unimi.it]
strategies to reduce background in trifunctional sphingosine pull-down assays
Welcome to the technical support center for trifunctional sphingosine (B13886) pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background in their experiments.
Troubleshooting Guide
High background and non-specific binding are common issues in pull-down assays. This guide addresses specific problems you might encounter during your trifunctional sphingosine pull-down experiments.
Problem 1: High background signal across the entire blot or in the mass spectrometry data.
This is often due to non-specific binding of proteins to the affinity beads or the streptavidin.
-
Possible Cause: Inadequate blocking of the beads.
-
Solution: Ensure thorough blocking of the streptavidin-coated beads before adding the cell lysate. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[1] A concentration of 1-5% BSA in a buffer like PBS or Tris is typically sufficient.[1] Some protocols may require additional blocking even with pre-blocked commercial beads.[1]
-
Possible Cause: Insufficient washing steps.
-
Solution: Optimize your washing protocol to remove non-specifically bound proteins while preserving the specific interactions.[2] Standard wash buffers often consist of PBS or Tris-buffered saline (TBS) with a mild detergent like 0.5-1% NP-40 or Triton X-100.[2] Increasing the salt concentration (up to 1 M NaCl) or the detergent concentration can enhance the stringency of the washes.[2][3] Perform at least 3-6 washes to effectively reduce background.[4][5]
-
Possible Cause: Non-specific binding to the trifunctional probe itself.
-
Solution: Include a "beads-only" control where you incubate the cell lysate with beads that have not been conjugated to your biotinylated probe.[6] This will help you identify proteins that are binding non-specifically to the beads.
Problem 2: Presence of known, abundant non-specific proteins in the results (e.g., keratin, actin, tubulin).
These are common contaminants in proteomics experiments.
-
Possible Cause: Keratin contamination from skin, hair, or dust.[7][8][9]
-
Solution: Always wear a lab coat and clean nitrile gloves.[7] Work in a clean environment, such as a laminar flow hood, and wipe down your workspace with 70% ethanol (B145695) before starting.[7][9] Use dedicated, clean reagents and glassware for mass spectrometry experiments.[7][10]
-
Possible Cause: Carryover of highly abundant cellular proteins.
-
Solution: Pre-clearing the lysate can be a valuable step.[2][11] This involves incubating the cell lysate with beads (without the probe) to remove proteins that non-specifically bind to the beads before the actual pull-down.[2][11]
Problem 3: Inconsistent results between replicates.
This can stem from variability in sample handling and processing.
-
Possible Cause: Inconsistent cell lysis.
-
Solution: Optimize and standardize your cell lysis protocol.[11][12] The choice of lysis buffer is critical; non-detergent, low-salt buffers are often preferred for soluble proteins to minimize disruption of protein interactions.[11]
-
Possible Cause: Variable bead handling.
-
Solution: Ensure the beads are fully resuspended before each use.[1] When washing, carefully remove the supernatant by pipetting rather than aspiration to avoid losing beads.[13]
Frequently Asked Questions (FAQs)
Q1: What is a this compound probe and how does it work?
A this compound probe is a synthetic molecule designed to study sphingosine's interactions and functions within a cellular context.[14][15][16] It typically incorporates three key functional groups:
-
A photocage that keeps the molecule inactive until it is "uncaged" by a flash of light.[14][15]
-
A photo-cross-linkable group (like a diazirine) that, upon exposure to a different wavelength of light, covalently binds to nearby interacting proteins.[14][15]
-
A click chemistry handle (such as an alkyne) that allows for the attachment of a reporter tag, like biotin (B1667282), for subsequent purification.[14][15]
Q2: What are the best blocking agents for streptavidin beads?
Bovine Serum Albumin (BSA) is a widely used and effective blocking agent for streptavidin beads due to its ability to cover hydrophobic regions and reduce non-specific protein binding.[1] Casein, often found in non-fat dry milk, is another common choice.[1] However, be aware that milk can contain endogenous biotin, which might interfere with the assay.[5] Synthetic polymers are also available for specific applications where minimal interference is required.[1]
Q3: How can I optimize the washing steps to reduce background?
Optimizing wash steps is crucial for achieving a good signal-to-noise ratio.[2] You can increase the stringency of your washes by:
-
Increasing the salt concentration: Adding NaCl (up to 1 M) to your wash buffer can disrupt weak, non-specific ionic interactions.[2]
-
Increasing the detergent concentration: Using a higher concentration of a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) can help reduce hydrophobic non-specific binding.[3]
-
Increasing the number of washes: Performing more wash cycles (e.g., 4-6 times) can more effectively remove non-specifically bound proteins.[5]
Q4: What are common contaminants in mass spectrometry analysis following a pull-down, and how can I avoid them?
Common contaminants include keratins, detergents like polyethylene (B3416737) glycol (PEG), and polymers such as polysiloxanes.[7][8][9][10][17] To minimize contamination:
-
Avoid Keratins: Work in a clean environment, wear gloves and a lab coat, and use dedicated, clean labware.[7][8]
-
Avoid Detergents: Use mass spectrometry-compatible detergents or ensure complete removal of incompatible detergents (like Tween and Triton) before analysis.[7][8][10]
-
Use High-Purity Reagents: Utilize high-purity solvents and reagents to prevent the introduction of contaminants.[10]
Q5: Should I pre-clear my cell lysate?
Pre-clearing your lysate is an optional but often beneficial step to reduce non-specific binding.[2][11] By incubating your lysate with beads alone before adding your probe-conjugated beads, you can remove proteins that have a natural affinity for the bead matrix itself.[2][11]
Quantitative Data Summary
Table 1: Comparison of Blocking Agents for Streptavidin Beads
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS[1] | Cost-effective, widely available, effectively blocks hydrophobic sites.[1] | Can be a source of protein contamination if not of high purity. |
| Non-fat Dry Milk | 5% in TBST | Inexpensive, contains casein which is an effective blocker.[1] | Contains endogenous biotin which can interfere with the assay.[5] |
| Synthetic Polymers | Varies by product | Designed for low interference, can offer higher specificity.[1] | More expensive than traditional blocking agents. |
Table 2: Optimizing Wash Buffer Stringency
| Component | Standard Concentration | High Stringency Concentration | Purpose |
| Salt (NaCl) | 150 mM[2] | Up to 1 M[2] | Disrupts non-specific ionic interactions. |
| Detergent (Tween-20/Triton X-100) | 0.05% - 0.1%[3] | 0.5% - 1%[2] | Reduces non-specific hydrophobic binding. |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, concentrations, and wash conditions may be necessary.
-
Cell Culture and Labeling:
-
Uncaging and Cross-linking:
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.[11] The buffer should be chosen to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Click Chemistry and Biotinylation:
-
To the cleared lysate, add biotin-azide and the necessary components for a copper-catalyzed click chemistry reaction.[14]
-
Incubate to allow for the covalent attachment of biotin to the alkyne handle of the trifunctional probe.
-
-
Bead Preparation and Blocking:
-
Resuspend streptavidin-coated magnetic or agarose (B213101) beads.
-
Wash the beads with a suitable buffer (e.g., PBS).
-
Block the beads with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature with gentle rotation.[1]
-
-
Pull-Down:
-
Add the biotinylated lysate to the blocked beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the streptavidin beads.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with a stringent wash buffer (e.g., TBS with 0.5% Triton X-100 and 500 mM NaCl).
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer, such as SDS-PAGE loading buffer, by boiling for 5-10 minutes.[20]
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.[21][22][23][24][25]
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Troubleshooting logic for reducing background in pull-down assays.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. pnas.org [pnas.org]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.bc.edu [ccc.bc.edu]
- 18. lipidinteractome.org [lipidinteractome.org]
- 19. pnas.org [pnas.org]
- 20. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]
optimizing light source and exposure time for trifunctional sphingosine activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trifunctional sphingosine (B13886) probes. The information is designed to address specific issues that may arise during experiments involving the photoactivation ("uncaging") of these powerful tools for studying lipid signaling.
Troubleshooting Guide
This guide is formatted to quickly address common problems encountered during the photoactivation of trifunctional sphingosine.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological response after uncaging? | 1. Inefficient Uncaging: The light source may not be optimal in terms of wavelength or intensity, or the exposure time may be too short. 2. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. 3. Cellular Health: The cells may be unhealthy or stressed, rendering them unresponsive to sphingosine signaling. 4. Incorrect Probe Concentration: The concentration of the trifunctional probe may be too low to elicit a detectable response. | 1. Optimize Light Source and Exposure: Ensure your light source emits at the optimal wavelength for coumarin (B35378) uncaging (>400 nm). Increase the exposure time or light intensity incrementally, while monitoring for signs of phototoxicity.[1][2] 2. Verify Probe Integrity: Use fresh probe stocks and store them as recommended by the manufacturer, protected from light. 3. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before and after the experiment. Ensure cells are in a healthy, proliferative state. 4. Titrate Probe Concentration: Perform a dose-response experiment to determine the optimal concentration of the this compound probe for your specific cell type and assay. |
| High background signal or spontaneous activation? | 1. Ambient Light Exposure: The probe may be prematurely uncaged by ambient light during sample preparation. 2. Probe Instability: The caged compound may be unstable in the experimental medium. | 1. Work in Dim Light: Handle the this compound probe and prepare your samples under dim or red light conditions to prevent premature uncaging.[3] 2. Minimize Incubation Time: Reduce the incubation time of the probe with the cells to the minimum required for adequate loading. |
| Significant phototoxicity or cell death observed? | 1. Excessive Light Exposure: High light intensity or prolonged exposure can generate reactive oxygen species (ROS), leading to cellular damage.[4][5][6] 2. UV Light Contamination: If using a broad-spectrum lamp, it may be emitting UV light which is highly damaging to cells. | 1. Reduce Light Dose: Use the lowest light intensity and shortest exposure time that still yields efficient uncaging. Consider using pulsed light instead of continuous illumination.[4][5] 2. Use Appropriate Filters: Employ a high-pass filter to block UV and short-wavelength visible light (<400 nm). 3. Include Controls: Always have a "light-only" control (cells exposed to the same light dose without the probe) to assess the level of phototoxicity from the light source itself. |
| Inconsistent results between experiments? | 1. Variability in Light Source Output: The power output of the lamp or laser may fluctuate over time. 2. Inconsistent Sample Preparation: Variations in probe concentration, incubation time, or cell density can lead to variability. 3. Focus Drift: Changes in focus during a time-lapse experiment will alter the light dose delivered to the cells. | 1. Measure Light Power: Regularly measure the power output of your light source at the sample plane to ensure consistency. 2. Standardize Protocols: Adhere strictly to a standardized protocol for all steps of the experiment. 3. Use an Autofocus System: Employ a hardware or software-based autofocus system to maintain focus throughout the experiment.[6] |
Frequently Asked Questions (FAQs)
1. What is the optimal wavelength for uncaging this compound?
This compound is typically equipped with a coumarin-based caging group. The optimal wavelength for uncaging is in the near-UV to blue region of the spectrum, generally above 400 nm.[1][2] A common and effective wavelength used is 405 nm, which is readily available on many confocal microscopes and dedicated photoactivation systems.[1]
2. How do I determine the correct exposure time and light intensity?
The ideal exposure time and light intensity are a balance between efficient uncaging and minimizing phototoxicity. This should be determined empirically for your specific experimental setup and cell type.
-
Start with published parameters: Begin with settings reported in the literature for similar probes and cell types (e.g., 50% laser power for 3 seconds).[1]
-
Perform a titration: Systematically vary the exposure time and light intensity while monitoring both the desired biological response (e.g., calcium signaling) and signs of phototoxicity (e.g., cell blebbing, apoptosis).
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Use a reporter: If possible, use a fluorescent reporter for a downstream signaling event (e.g., a fluorescent calcium indicator) to quantify the uncaging efficiency at different light doses.
3. What type of light source is best for this compound activation?
Several light sources can be used, each with its own advantages and disadvantages.
| Light Source | Advantages | Disadvantages |
| Mercury or Xenon Arc Lamp | - Broad spectrum (can be filtered) - High power output | - Unstable output over time - Generates heat - Requires filters to block harmful UV light |
| Laser (e.g., 405 nm diode laser) | - Monochromatic (specific wavelength) - High spatial precision - Stable output | - Can be expensive - High power can cause localized phototoxicity |
| LED (Light Emitting Diode) | - Stable output - Long lifespan - Low heat generation - Relatively inexpensive | - Lower power output compared to lasers and arc lamps - May require longer exposure times |
For most applications, a 405 nm laser integrated into a confocal microscope offers the best combination of spatial control and efficient uncaging.
4. How can I be sure that the observed biological effect is due to the uncaged sphingosine and not an artifact of the photoactivation process?
Proper controls are critical to validate your results:
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"Light-only" control: Expose cells without the this compound probe to the same light stimulus. This will reveal any effects of the light itself on the cells.
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"Probe-only" control: Treat cells with the this compound probe but do not expose them to the activation light. This controls for any dark toxicity or biological activity of the caged compound.
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Inactive analog control: If available, use a structurally similar but biologically inactive caged compound to control for any effects of the uncaging byproducts.
5. Can I perform two-photon uncaging of this compound?
Yes, two-photon excitation can be used for uncaging and offers advantages such as deeper tissue penetration, reduced scattering, and lower phototoxicity outside the focal plane. However, it requires a tunable femtosecond laser and the two-photon absorption cross-section of the coumarin cage needs to be considered for efficient activation.
Experimental Protocols
Protocol 1: General Procedure for Photoactivation of this compound in Cultured Cells
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
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Probe Loading:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Dilute the stock solution to the desired final concentration in cell culture medium. A typical starting concentration is 2 µM.[7]
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Remove the old medium from the cells and replace it with the probe-containing medium.
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Incubate the cells for 30 minutes at 37°C to allow for probe loading.[7]
-
-
Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove any unloaded probe.
-
Photoactivation:
-
Mount the dish on the microscope stage.
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Locate the target cell(s) or region of interest.
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Use a 405 nm laser or a filtered arc lamp to illuminate the selected area.
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Start with a moderate light dose (e.g., 50% laser power for 3 seconds) and adjust as needed based on your optimization experiments.[1]
-
-
Image Acquisition: Acquire images of the desired biological readout (e.g., fluorescence of a downstream reporter, morphological changes) before, during, and after photoactivation.
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Data Analysis: Quantify the changes in your readout over time in the photoactivated region compared to control regions.
Protocol 2: Assessing Uncaging Efficiency using a Fluorescent Calcium Indicator
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Cell Preparation and Dye Loading:
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Plate cells as described in Protocol 1.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Probe Loading: Load the cells with this compound as described in Protocol 1.
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Imaging Setup:
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Mount the dish on a confocal microscope equipped with a 405 nm laser for uncaging and a 488 nm laser for exciting the calcium indicator.
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Set up a time-lapse acquisition to record the fluorescence of the calcium indicator.
-
-
Baseline Acquisition: Acquire a baseline of fluorescence intensity for at least 10-20 seconds before photoactivation.
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Photoactivation and Imaging:
-
Perform photoactivation with the 405 nm laser at a specific region of interest within a cell.
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Continue to acquire time-lapse images to monitor the change in fluorescence of the calcium indicator.
-
-
Analysis: Measure the fluorescence intensity in the region of interest over time. A sharp increase in fluorescence after photoactivation indicates successful uncaging and the initiation of sphingosine-induced calcium release.
Visualizations
Caption: Sphingosine signaling pathway initiated by photoactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circumventing photodamage in live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circumventing photodamage in live-cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
challenges in delivering trifunctional sphingosine to specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifunctional sphingosine (B13886) probes.
Frequently Asked Questions (FAQs)
Q1: What are the key features of a trifunctional sphingosine probe?
A1: this compound probes are powerful tools for studying sphingolipid biology. They are synthetically modified versions of sphingosine that contain three key functional groups:
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A photocage: This group renders the sphingosine biologically inactive until it is removed by exposure to a specific wavelength of light (a process called "uncaging"). This allows for precise temporal and spatial control over the release of the active sphingosine molecule within the cell.[1][2]
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A photo-crosslinker (diazirine): Upon activation with another wavelength of light, this group forms a covalent bond with nearby molecules, primarily proteins. This "traps" interacting partners, allowing for their subsequent identification.[3][4]
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A bio-orthogonal handle (e.g., an alkyne): This handle does not react with biological molecules within the cell. It allows for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, through a "click chemistry" reaction. This enables visualization or purification of the probe and its interacting partners.[3][4]
Q2: How is this compound delivered into cells?
A2: this compound is typically delivered to cultured cells by adding it to the cell culture medium. Due to its lipid nature, it can be taken up by cells, a process that can be influenced by its formulation. For in vivo applications or for difficult-to-transfect cell lines, delivery can be enhanced by incorporating the probe into lipid-based nanocarriers such as liposomes or solid lipid nanoparticles (SLNs).[5]
Q3: What are the primary applications of this compound probes?
A3: These probes are versatile tools used to:
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Study acute lipid signaling: By uncaging the probe at a specific time and place, researchers can observe the immediate downstream effects of sphingosine signaling, such as calcium mobilization.[3][6]
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Trace lipid metabolism: The alkyne handle allows for the tracking of the probe and its metabolites through various metabolic pathways.[4]
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Identify protein-lipid interactions: The photo-crosslinking function enables the identification of proteins that directly interact with sphingosine.[6]
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Visualize subcellular localization: By attaching a fluorescent dye via click chemistry, the localization of the probe within different cellular organelles can be visualized using microscopy.[3]
Troubleshooting Guides
Problem 1: Low or no cellular uptake of the this compound probe.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Probe Aggregation in Media | This compound is hydrophobic and can aggregate in aqueous media. Prepare a stock solution in an organic solvent like DMSO and dilute it in serum-containing media immediately before use. Vortex thoroughly. |
| Low Cell Permeability | Some cell types have lower permeability to lipids. Increase the incubation time or the concentration of the probe. However, be mindful of potential cytotoxicity at higher concentrations. |
| Cell Type Specificity | Delivery efficiency can vary significantly between cell lines. For difficult-to-transfect cells like primary neurons, consider using a lipid-based delivery vehicle such as liposomes or lipid nanoparticles.[7][8] |
| Incorrect Serum Concentration | Serum proteins can facilitate the uptake of lipids. Ensure you are using an appropriate serum concentration in your culture medium during probe loading. |
Problem 2: Inefficient uncaging of the this compound probe.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength or Light Source Power | Ensure your light source is emitting at the correct wavelength for the specific photocage on your probe (typically around 400-405 nm for coumarin-based cages).[9][10] Check the power of your light source and the duration of exposure. |
| Light Penetration Issues | For dense cell cultures or tissues, light penetration may be limited. Use a confocal microscope for more precise light delivery to a specific focal plane. |
| Photodamage to Cells | High-intensity light can be phototoxic. Optimize the light exposure time and intensity to achieve efficient uncaging without causing cellular damage. Monitor cell morphology and viability. |
Problem 3: Low signal-to-noise ratio in fluorescence imaging after click chemistry.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh, especially the copper catalyst and reducing agent.[1] Use a copper-chelating ligand to improve reaction efficiency in complex biological samples. Avoid buffers containing components that can interfere with the reaction, such as Tris or high concentrations of thiols.[1] |
| High Background Fluorescence | Autofluorescence from cells or media can obscure the signal. Use a phenol (B47542) red-free medium for imaging.[11] Ensure thorough washing steps to remove any unbound fluorescent azide (B81097) probe. |
| Low Probe Concentration | If the initial concentration of the this compound probe was too low, the resulting fluorescence signal will be weak. Consider increasing the probe concentration, being mindful of potential cytotoxicity. |
| Microscope Settings | Optimize the microscope settings, including laser power, detector gain, and pinhole size (for confocal microscopy), to maximize signal detection and minimize background noise.[12] |
Problem 4: Identification of non-specific protein interactors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific Crosslinking | The diazirine group can crosslink to any nearby molecule, not just specific interactors. It is crucial to include a negative control where the photo-crosslinking step is omitted (-UV control). Proteins that are pulled down in the absence of UV activation are likely non-specific binders to the probe or the affinity resin.[4] |
| Abundant Proteins | Highly abundant proteins, such as cytoskeletal proteins or heat shock proteins, are often identified in pull-down experiments. Their identification may not always represent a specific interaction. Cross-reference your list of potential interactors with databases of common contaminants in affinity purification-mass spectrometry experiments. |
| Probe Mislocalization | The photocage can sometimes cause the probe to localize to non-native membranes before uncaging.[2] Consider using lysosome-targeted probes if you are specifically interested in lysosomal interactions.[2] |
Quantitative Data
Table 1: Typical Experimental Concentrations and Incubation Times for this compound Probes
| Parameter | Cell Line | Concentration | Incubation Time | Reference |
| Probe Loading | HeLa | 2 µM | Not Specified | [4] |
| Probe Loading | Huh7 | 2 µM | 30 min | [4] |
| Probe Loading | HeLa | 3 µM | Not Specified | [9] |
| Probe Loading | HeLa | 6 µM | 5 min | [9] |
| Uncaging | HeLa | 2 µM | 3 s irradiation | [8] |
Table 2: Cytotoxicity Data for Related Sphingolipid Compounds (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Nerolidol (a sesquiterpene with structural similarities) | Leishmania amazonensis | 0.008 | [13] |
| (+)-limonene (a monoterpene) | Leishmania amazonensis | 0.549 | [13] |
| Furostanol saponin (B1150181) 3 | U87MG (human glioblastoma) | 15.28 | [14] |
| Furostanol saponin 4 | Hep-G2 (human hepatocellular carcinoma) | 16.98 | [14] |
Experimental Protocols
Protocol 1: Cellular Loading, Uncaging, and Photo-Crosslinking of this compound
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Cell Culture: Plate cells (e.g., HeLa or Huh7) in a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution to the final working concentration (typically 2-6 µM) in complete cell culture medium.[4]
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Cell Loading: Replace the existing medium with the probe-containing medium and incubate the cells for the desired time (e.g., 30 minutes) at 37°C.[4]
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Uncaging: To activate the sphingosine, expose the cells to light at the appropriate wavelength for the photocage (e.g., ~400 nm for coumarin-based cages) for a specific duration (e.g., a few seconds to minutes).[4][9]
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Metabolism/Interaction Time: After uncaging, return the cells to the incubator for a defined period to allow for metabolism of the probe or for it to interact with its cellular partners.
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Photo-Crosslinking: To capture interacting proteins, expose the cells to UV light at the wavelength required to activate the diazirine group (e.g., ~350-365 nm) for a few minutes.[4]
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Downstream Analysis: The cells are now ready for downstream applications such as fixation and click chemistry for imaging, or cell lysis for proteomic analysis.
Protocol 2: Click Chemistry for Fluorescence Imaging
-
Fixation: After photo-crosslinking, wash the cells with PBS and fix them with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Permeabilization: If using a non-permeabilizing fixative, permeabilize the cells with a detergent such as Triton X-100.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:
-
A fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
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A copper-chelating ligand (e.g., TBTA)
-
-
Incubation: Incubate the cells with the click reaction cocktail in the dark at room temperature for 30-60 minutes.
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
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Counterstaining and Mounting: If desired, counterstain the cells (e.g., with DAPI for nuclei) and mount them for microscopy.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Application of sphingolipid-based nanocarriers in drug delivery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Application of sphingolipid-based nanocarriers in drug delivery: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AI-Validated Brain Targeted mRNA Lipid Nanoparticles with Neuronal Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pnas.org [pnas.org]
- 10. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
addressing probe mislocalization issues with trifunctional sphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using trifunctional sphingosine (B13886) probes. The information is designed to help address common challenges, particularly those related to probe mislocalization, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifunctional sphingosine probe shows diffuse cytosolic localization instead of accumulating in specific organelles. What could be the cause?
A1: Diffuse cytosolic signal is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:
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Incomplete Removal of Unbound Probe: The most common reason is residual, unbound probe remaining in the cytosol. Ensure your washing steps after probe incubation are stringent enough to remove all non-incorporated molecules.
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Premature Uncaging: The photocleavable "caging" group on the trifunctional probe is sensitive to UV light.[1][2] Exposure to ambient light during incubation or handling can lead to premature uncaging, causing the probe to be active before it has localized correctly. Always work in a darkened room or with red-light conditions when handling the probe.
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Probe Quality and Purity: Impurities from the synthesis of the this compound can contribute to background fluorescence. Verify the purity of your probe batch, ideally by HPLC or mass spectrometry.
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Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and trafficking, leading to abnormal probe distribution. Ensure your cells are healthy and have good membrane integrity before starting the experiment.
Q2: The fluorescent signal from my probe is accumulating in lysosomes, but I expect it to be in the Golgi or ER. Why is this happening?
A2: Sphingosine is known to be transported to and accumulate in lysosomes.[1][2] This is a true biological process that your trifunctional probe is likely reporting accurately. However, if you are interested in the initial stages of sphingolipid metabolism in the ER and Golgi, consider the following:
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Time-Resolved Experiments (Pulse-Chase): The localization of the probe is highly dynamic and changes over time as it is metabolized and transported through the cell.[2] To capture its localization in early secretory pathway organelles like the ER and Golgi, you need to perform pulse-chase experiments with short chase times (e.g., 5-30 minutes) after uncaging, followed immediately by photo-crosslinking and fixation.[2]
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Metabolic Conversion: The this compound probe is a substrate for cellular enzymes and can be metabolized into other sphingolipids, such as ceramides (B1148491) and sphingomyelin.[2][3] These metabolites have different subcellular localizations. What you are observing might be the localization of a metabolite rather than the original probe. Thin-layer chromatography (TLC) or mass spectrometry can be used to analyze the metabolic fate of your probe.[2][4]
Q3: I am not getting a robust signal after the click reaction. What are the possible reasons?
A3: A weak or absent signal after the click chemistry step can be frustrating. Here are several potential causes and their solutions:
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Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but its efficiency can be hampered by several factors.
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Reagent Quality: Ensure your copper (II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and fluorescent azide (B81097) are fresh and have been stored correctly.
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Catalyst Concentration: The concentration of copper is critical. Too little will result in an incomplete reaction, while too much can be cytotoxic and quench fluorescence. Titrate the copper concentration to find the optimal level for your cell type.
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Ligand: The addition of a copper-chelating ligand, such as BTTAA or TBTA, can improve the efficiency and reduce the cytotoxicity of the click reaction.
-
-
Insufficient Probe Incorporation: The amount of probe that gets incorporated into the cell might be too low.
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Probe Concentration: You may need to optimize the concentration of the this compound probe. See the table below for recommended starting concentrations.
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Incubation Time: The incubation time can be extended to increase probe uptake, but be mindful of potential cytotoxicity with prolonged exposure.
-
-
Quenching of Fluorophore: Ensure that your imaging buffer and mounting medium are compatible with the fluorophore you have used and do not cause quenching.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for using this compound probes. Note that these are starting points and may require optimization for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 5 µM | Higher concentrations may be toxic.[2] |
| Incubation Time | 30 - 60 minutes | Longer times may lead to increased metabolism. |
| Uncaging Wavelength | ~365 nm or >400 nm UV light | Dependent on the specific caging group.[2][5] |
| Uncaging Duration | 1 - 5 minutes | Minimize exposure to prevent phototoxicity. |
| Photo-crosslinking | ~350 nm UV light | Activates the diazirine group to covalently bind to interacting proteins.[2] |
| Chase Time (Pulse-Chase) | 0 - 60 minutes | Shorter times for early trafficking events, longer for metabolism.[2] |
Key Experimental Protocols
Protocol 1: Cell Labeling and Uncaging
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Plate cells on a suitable imaging dish (e.g., glass-bottom dishes).
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Prepare a working solution of the this compound probe in complete cell culture medium. A final concentration of 2 µM is a good starting point.[2]
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Remove the medium from the cells and add the probe-containing medium.
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Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[2]
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Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove the unbound probe.
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Add fresh, pre-warmed complete medium to the cells.
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To uncage the probe, expose the cells to UV light at the appropriate wavelength (e.g., >400 nm) for a defined period (e.g., 2.5 minutes).[6]
Protocol 2: Photo-crosslinking and Fixation
-
After the desired chase period following uncaging, irradiate the cells with UV light at a wavelength suitable for activating the diazirine group (e.g., >345 nm) for a defined period (e.g., 2.5 minutes).[6]
-
Immediately after cross-linking, wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
Protocol 3: Click Chemistry Reaction
-
Prepare the click reaction cocktail. A typical cocktail includes:
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Fluorescent azide (e.g., Alexa Fluor 488 azide)
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Copper (II) sulfate (CuSO4)
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Sodium ascorbate (B8700270) (freshly prepared)
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A copper-chelating ligand (e.g., TBTA) in PBS.
-
-
Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Wash the cells twice with PBS.
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Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
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Wash the cells three times with PBS.
-
Proceed with immunostaining for organelle markers or mount the coverslips for imaging.
Visualizations
Caption: Experimental workflow for using this compound probes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
quality control measures for synthesized trifunctional sphingosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized trifunctional sphingosine (B13886).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary quality control checkpoints for synthesized trifunctional sphingosine?
A1: The quality of synthesized this compound should be assessed at several key stages: after synthesis and purification, before and after storage, and prior to use in biological assays. The primary quality control parameters to evaluate are:
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Identity and Structural Integrity: Confirmation that the correct molecule has been synthesized with all three functional groups (photocage, diazirine, and alkyne) intact.
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Purity: Assessment of the percentage of the desired this compound and identification of any impurities.
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Chiral Purity: Ensuring the correct stereochemistry (D-erythro) of the sphingoid base, as this is critical for biological activity.[1]
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Stability: Evaluating the compound's stability under specific storage conditions.
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate when analyzing my synthesized this compound. What could be the cause?
A2: Multiple spots on a TLC plate can indicate several issues. Here’s a troubleshooting guide:
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Incomplete Reaction or Impurities: The synthesis may not have gone to completion, leaving starting materials or side products.
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Degradation: The this compound may have degraded due to improper handling or storage. The photocage or diazirine groups can be sensitive to light and acid/base conditions.[2]
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Sample Preparation: The sample might have been too concentrated, leading to streaking, or the spotting solvent may not be appropriate.
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Contamination: Glassware or solvents used for the analysis could be contaminated.
Troubleshooting Steps:
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Review Synthesis and Purification: Re-examine the purification steps (e.g., column chromatography) to ensure separation of all byproducts.
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Check Storage Conditions: Ensure the compound is stored at -20°C or lower, protected from light, and under an inert atmosphere if possible.[3]
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Optimize TLC Conditions: Use a range of developing solvent systems to achieve better separation.[4][5] A common system for sphingolipids is chloroform (B151607):methanol (B129727):water in various ratios.[6]
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Run Controls: Spot starting materials and known standards alongside your sample to help identify the extra spots.
Q3: My mass spectrometry results show an unexpected molecular weight. How do I interpret this?
A3: An unexpected molecular weight in your mass spectrometry data can be alarming, but it is often explainable. Consider the following possibilities:
-
Adduct Formation: Sphingolipids readily form adducts with cations like sodium (M+Na)⁺ and potassium (M+K)⁺, which will increase the observed molecular weight.[7]
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Fragmentation: The molecule may have fragmented in the ion source. Look for fragments corresponding to the loss of the photocaging group or other labile parts of the molecule.
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Presence of Impurities: The sample may contain impurities from the synthesis, such as unreacted starting materials or byproducts.
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Isotopic Distribution: Remember to consider the entire isotopic pattern, not just the monoisotopic peak.
Troubleshooting Steps:
-
Analyze the Full Spectrum: Look for the expected molecular ion (M+H)⁺ alongside potential adducts. The mass difference will indicate the type of adduct.
-
Perform Tandem MS (MS/MS): Fragment the parent ion to confirm its identity. The fragmentation pattern should be consistent with the structure of this compound.
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Re-purify the Sample: If impurities are suspected, re-purify the compound using HPLC.
Q4: How can I confirm the stereochemistry of my synthesized this compound?
A4: The D-erythro stereochemistry is crucial for the biological activity of sphingosine. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining enantiomeric purity.[1] This involves using a chiral stationary phase that can separate the different stereoisomers. While NMR can provide information about the relative stereochemistry, chiral HPLC is the gold standard for confirming the enantiomeric excess.
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Recommended Specification |
| Identity | High-Resolution MS | Mass accuracy within 5 ppm of theoretical [M+H]⁺ |
| ¹H and ¹³C NMR | Spectra consistent with the proposed structure[8][9] | |
| Purity | HPLC-UV/ELSD | ≥ 95% for cell-based assays; ≥ 98% for in vivo studies |
| Chiral Purity | Chiral HPLC | ≥ 98% D-erythro enantiomer |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in appropriate organic solvents (e.g., chloroform, methanol) |
Table 2: Typical Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion | [M+H]⁺ |
| Collision Energy (for MS/MS) | 20-40 eV (optimization required) |
| Key Fragment Ions | Loss of photocaging group, water loss, characteristic sphingoid backbone fragments |
| Internal Standard (for quantification) | C17-Sphingosine or other non-natural homologue[10] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthesized this compound.
Materials:
-
Synthesized this compound
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound in methanol. Dilute to a working concentration of 10-100 µg/mL in the mobile phase.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile and water, both containing 0.1% formic acid or 1 mM ammonium acetate.[8]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection: UV at a wavelength appropriate for the photocaging group (e.g., ~350 nm) or ELSD.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound.
Materials:
-
Synthesized this compound (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: Dissolve the this compound in the appropriate deuterated solvent in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum. Key regions to examine include:
-
Aromatic protons of the coumarin (B35378) photocaging group.[2]
-
Protons adjacent to the diazirine ring.
-
The terminal alkyne proton.[9]
-
Olefinic protons of the sphingosine backbone.
-
Protons of the long alkyl chain.
-
-
Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with the expected values for the this compound structure.[2][8]
Mandatory Visualizations
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. pnas.org [pnas.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct analysis of sialylated or sulfated glycosphingolipids and other polar and neutral lipids using TLC-MS interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Trifunctional vs. Bifunctional Sphingosine Probes for Advanced Sphingolipid Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of advanced chemical probes for studying sphingolipid biology.
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. To dissect their complex roles, researchers increasingly rely on sophisticated chemical probes. Among the most powerful tools are trifunctional and bifunctional sphingosine (B13886) probes, which enable the visualization, identification of interacting partners, and metabolic tracking of these bioactive lipids. This guide provides an objective comparison of these two classes of probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific research questions.
At a Glance: Key Differences and Applications
Trifunctional and bifunctional sphingosine probes are designed to mimic endogenous sphingosine and integrate into cellular metabolic pathways. Their core difference lies in the number of functional groups they possess, which dictates their experimental capabilities.
-
Bifunctional Sphingosine Probes: These probes typically incorporate two key functionalities: a photo-cross-linking group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). The photo-cross-linking group allows for the covalent capture of interacting proteins upon UV irradiation, while the reporter tag enables subsequent visualization or enrichment of the probe and its metabolites.
-
Trifunctional Sphingosine Probes: Building upon the bifunctional design, trifunctional probes add a third crucial element: a photocleavable caging group . This "cage" renders the sphingosine analog biologically inactive until its removal by a specific wavelength of light. This feature provides precise temporal control over the release of the active probe within the cell, minimizing premature metabolism and allowing for the study of acute signaling events.
The choice between a trifunctional and a bifunctional probe hinges on the specific biological question being addressed. Bifunctional probes are well-suited for identifying steady-state protein interactions and tracking metabolic flux over longer periods. Trifunctional probes, with their temporal control, excel in studying the immediate downstream effects of sphingosine signaling, capturing transient interactions, and dissecting rapid metabolic conversions.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons in a single study are limited, analysis of published data allows for a qualitative and feature-based assessment of the two probe types. The following table summarizes their key performance characteristics.
| Feature | This compound Probes | Bifunctional Sphingosine Probes | Supporting Evidence |
| Temporal Control | High (photocage allows for precise initiation of activity) | Low (active upon cellular uptake) | Trifunctional probes enable the study of acute signaling events by releasing the active lipid at a specific time point.[1][2] |
| Metabolic Specificity | Higher (minimized metabolism before uncaging) | Lower (subject to immediate metabolism upon uptake) | The caging group on trifunctional probes prevents their premature entry into metabolic pathways, allowing for the study of the unmodified probe's interactions.[2][3] |
| Identification of Transient Interactions | More effective | Less effective | The ability to trigger cross-linking immediately after uncaging increases the likelihood of capturing short-lived protein-lipid interactions.[2] |
| Experimental Complexity | Higher (requires uncaging step with specific light source) | Lower (simpler workflow) | The experimental setup for trifunctional probes involves an additional light-induced uncaging step.[1][4] |
| Potential for Off-Target Effects | Lower (inactive until uncaged) | Higher (continuous activity may perturb cellular homeostasis) | The caged nature of trifunctional probes reduces the risk of unintended biological effects before the intended time of activation. |
| Applications | Studying acute signaling, capturing transient interactomes, pulse-chase metabolic analysis | Mapping steady-state interactomes, long-term metabolic fate studies | Trifunctional probes have been used to trigger calcium signaling and visualize transport deficiencies in disease models.[1][2] Bifunctional probes have been instrumental in identifying a large number of sphingolipid-binding proteins.[5][6] |
Experimental Corner: Protocols and Workflows
To facilitate the practical application of these probes, this section provides detailed methodologies for key experiments.
Experimental Protocol 1: Identification of Sphingosine-Interacting Proteins using Trifunctional Probes
This protocol outlines the steps for a chemoproteomic screen to identify proteins that interact with sphingosine with high temporal resolution.
1. Cell Culture and Probe Labeling:
- Plate cells (e.g., HeLa or Huh7) to be 70-80% confluent on the day of the experiment.
- Prepare a 2 µM working solution of the this compound probe in complete cell culture medium.
- Incubate the cells with the probe-containing medium for 30 minutes at 37°C.[4]
2. Uncaging and Photo-Cross-linking:
- Wash the cells three times with phosphate-buffered saline (PBS).
- To uncage the probe, expose the cells to light at a wavelength of >400 nm for 2.5-5 minutes.[2][3]
- Allow the uncaged probe to interact with cellular components for a desired period (e.g., 15 minutes).
- To covalently capture interacting proteins, irradiate the cells with UV light at ~350 nm for 2.5-5 minutes.[2][7]
3. Cell Lysis and Protein Enrichment:
- Wash the cells with ice-cold PBS and scrape them into a lysis buffer.
- Perform a click reaction by adding an azide- or alkyne-functionalized biotin (B1667282) tag (depending on the probe's reporter group) to the cell lysate, along with a copper(I) catalyst.
- Enrich the biotin-tagged protein-lipid complexes using streptavidin-coated beads.
4. Proteomic Analysis:
- Elute the captured proteins from the beads.
- Identify the proteins using standard proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol 2: Metabolic Labeling and Analysis using Bifunctional Probes
This protocol describes how to track the metabolic fate of sphingosine within the cell.
1. Cell Culture and Probe Incubation:
- Plate cells to the desired confluency.
- Incubate the cells with the bifunctional sphingosine probe (e.g., pacSph) at a concentration of 0.5-6 µM for a specified duration (e.g., 10 minutes to 4 hours), depending on the desired metabolic labeling period.[8]
2. Lipid Extraction:
- Wash the cells with PBS.
- Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform/methanol).
3. Click Reaction and Visualization:
- Perform a click reaction on the lipid extract with a fluorescent azide or alkyne reporter molecule.
- Separate the labeled lipids using thin-layer chromatography (TLC).[8]
- Visualize the fluorescently labeled lipid species using an appropriate imaging system.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Overview of the major pathways of sphingolipid metabolism.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.[9][10][11][12]
Caption: Experimental workflow for using this compound probes.
Conclusion
Both trifunctional and bifunctional sphingosine probes are invaluable tools for elucidating the multifaceted roles of sphingolipids in cellular biology. The addition of a photocleavable caging group in trifunctional probes provides an unparalleled level of temporal control, making them the superior choice for studying acute signaling events and capturing transient molecular interactions. However, the simpler workflow of bifunctional probes makes them a robust option for mapping steady-state protein-lipid interactions and conducting long-term metabolic studies. By understanding the distinct advantages and limitations of each probe type, researchers can make informed decisions to advance our understanding of sphingolipid-mediated processes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Dynamics: Trifunctional Sphingosine Outperforms Fluorescent Analogs
A new generation of chemical probes is revolutionizing the study of sphingolipids, offering researchers unprecedented control and insight into their multifaceted roles in cellular signaling, metabolism, and protein interactions. Trifunctional sphingosine (B13886), a meticulously engineered molecular tool, is demonstrably superior to traditional fluorescently labeled sphingosine, overcoming long-standing limitations and enabling more physiologically relevant investigations.
Sphingolipids are a critical class of lipids involved in a vast array of cellular processes, from apoptosis to signal transduction. Understanding their precise mechanisms of action has been hampered by the challenges of studying these dynamic and transient molecules in their native environment. Fluorescently labeled sphingosine, a common tool in lipid research, introduces a bulky fluorophore that can significantly alter the lipid's physicochemical properties, metabolic fate, and interactions with cellular machinery.[1][2][3] Trifunctional sphingosine elegantly circumvents these issues by incorporating three key functionalities: a photocage for temporal control, a diazirine for capturing protein interactions, and a terminal alkyne for subsequent visualization or enrichment via click chemistry.[4][5][6][7] This guide provides a comprehensive comparison, supported by experimental data, to highlight the distinct advantages of this compound for researchers, scientists, and drug development professionals.
Key Advantages of this compound
This compound offers a multi-pronged approach to studying sphingolipid biology, providing a level of experimental finesse that is unattainable with simple fluorescently labeled analogs.
-
Temporal and Spatial Control: The integrated photocage allows researchers to initiate sphingosine activity at a specific time and location within the cell using a pulse of light.[4][5][6] This "uncaging" releases the native-like sphingosine, enabling the study of acute signaling events with high precision.[6]
-
Identification of Protein Interactors: The diazirine moiety is a photo-crosslinker that, upon UV exposure, covalently binds to nearby proteins.[4][5][6] This allows for the "trapping" and subsequent identification of sphingosine-binding proteins through techniques like mass spectrometry, providing a snapshot of the lipid's interactome.[4][6][8][9]
-
Minimal Perturbation: The small size of the modifications in this compound minimizes the structural and functional disruption to the lipid, ensuring that its behavior more closely mimics that of its endogenous counterpart.[4][5] In contrast, the large fluorescent tags on labeled sphingosine are known to be poor metabolic substrates and can alter the lipid's trafficking and localization.[3]
-
Versatile Detection: The terminal alkyne serves as a handle for "click chemistry," allowing for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, after the biological experiment is complete.[1][2][4][5] This avoids the pitfalls of having a bulky tag present during the dynamic cellular processes.
Comparative Data: Trifunctional vs. Fluorescently Labeled Sphingosine
The superior performance of this compound is evident in the quality and type of data it can generate compared to fluorescently labeled sphingosine.
| Feature | This compound | Fluorescently Labeled Sphingosine |
| Biological Fidelity | High; minimal modification allows it to recapitulate endogenous sphingosine signaling (e.g., calcium release).[4][5] | Low to Moderate; bulky fluorescent tag can alter metabolism and biological activity.[3][10] |
| Temporal Control | High; photo-inducible "uncaging" provides precise temporal resolution.[4][5][6] | None; constitutively active upon introduction to cells. |
| Spatial Control | High; targeted light exposure allows for localized activation.[4][5] | Low; distribution is determined by the altered properties of the lipid-fluorophore conjugate. |
| Protein Interaction Studies | Enabled; photo-crosslinking captures direct and transient interactions for proteomic analysis.[4][6][8][9] | Not feasible; lacks a mechanism to covalently capture interacting proteins. |
| Metabolic Studies | Robust; readily metabolized into downstream sphingolipids (e.g., ceramide, sphingomyelin).[4][5][6] | Often a poor substrate for metabolic enzymes, leading to artifactual accumulation.[3] |
| Visualization | Flexible; fluorophore is attached via click chemistry post-experiment, allowing for live-cell studies without the influence of a large tag.[1][2] | Direct but potentially artifactual; the fluorescent tag is always present, which can influence localization.[3][11] |
Experimental Workflows
The experimental design for using this compound is a multi-step process that leverages its unique chemical features.
Figure 1. A schematic of the experimental workflow for utilizing this compound.
Sphingolipid Signaling Pathway
This compound allows for the precise interrogation of the sphingolipid metabolic and signaling pathway.
Figure 2. Key steps in the de novo synthesis and signaling pathways of sphingolipids.
Experimental Protocols
Protocol 1: Analysis of Sphingosine Metabolism using Trifunctional Probes
This protocol is adapted from studies investigating the metabolic fate of trifunctional sphingoid bases.[4][5]
-
Cell Culture and Labeling: Plate cells (e.g., Huh7 or HeLa) and allow them to adhere. Treat the cells with 2-6 µM of this compound in an appropriate medium for a specified time (e.g., 30 minutes).
-
Uncaging: Expose the cells to light at ~400 nm to release the sphingosine from its photocage.
-
Metabolism: Allow the uncaged sphingosine to be metabolized by the cells for a desired period (e.g., 1 hour).
-
Lipid Extraction: Aspirate the medium, wash the cells with PBS, and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Click Chemistry: To the dried lipid extract, add a reaction mixture containing a fluorescent azide (B81097) (e.g., Alexa Fluor 555 azide) to label the alkyne-containing lipids.
-
Analysis by TLC: Spot the labeled lipid extracts onto a thin-layer chromatography (TLC) plate and develop it using an appropriate solvent system to separate the different lipid species.
-
Visualization: Visualize the fluorescently labeled lipids on the TLC plate using a molecular imager.
Protocol 2: Identification of Sphingosine Interacting Proteins
This protocol outlines the general steps for a chemoproteomic experiment to identify sphingosine-binding proteins.[4][6][12]
-
Cell Treatment: Incubate live cells with this compound (e.g., 6 µM in HeLa cells).
-
Uncaging and Crosslinking: Perform the uncaging step with light (>400 nm) to allow the probe to interact with its cellular targets, followed by UV irradiation (~365 nm) to crosslink the diazirine group to interacting proteins.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.
-
Click Reaction with Biotin-Azide: Add biotin-azide to the cell lysate to "click" biotin onto the alkyne handle of the lipid-protein conjugates.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated protein complexes.
-
On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins against control samples (e.g., no UV crosslinking) to determine specific interactors.
Conclusion
This compound represents a significant leap forward in the toolkit available to lipid researchers. By providing temporal control, the ability to map protein interactions, and a minimally perturbative design, it overcomes the inherent artifacts associated with traditional fluorescently labeled lipids. This enables a more accurate and detailed understanding of sphingolipid dynamics in living cells, paving the way for new discoveries in cellular signaling and the development of novel therapeutic strategies targeting sphingolipid pathways.
References
- 1. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 2. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-labeled sphingosines as substrates of sphingosine kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidinteractome.org [lipidinteractome.org]
A Comparative Guide to Investigating Lipid-Protein Interactions: Trifunctional Sphingosine vs. Proximity Labeling
For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins is paramount to deciphering cellular signaling, identifying novel drug targets, and developing new therapeutic strategies. This guide provides a comprehensive comparison of two powerful techniques for elucidating these interactions: trifunctional sphingosine (B13886) probes and proximity labeling.
This document will delve into the principles, experimental workflows, and data outputs of each method, offering a clear perspective on their respective strengths and limitations. We will present quantitative data from key studies to facilitate a direct comparison and provide detailed experimental protocols to guide your research.
Introduction to the Methodologies
Trifunctional Sphingosine: This chemical biology approach utilizes a synthetically modified version of sphingosine, a key signaling lipid. This "trifunctional" probe incorporates three essential moieties: the sphingosine backbone for biological activity, a clickable alkyne or azide (B81097) group for fluorescent tagging or enrichment, and a photo-activatable group (like a diazirine) to covalently crosslink to nearby proteins upon UV irradiation. This method allows for the direct capture and subsequent identification of proteins that interact with sphingosine in a cellular context.
Proximity Labeling (PL): Proximity labeling techniques, such as BioID, TurboID, and APEX, employ an enzyme (e.g., a biotin (B1667282) ligase or a peroxidase) that is genetically fused to a protein of interest or targeted to a specific subcellular location. In the context of lipid-protein interactions, the enzyme can be targeted to a specific organelle or membrane microdomain where the lipid of interest is enriched. The enzyme then generates reactive biotin species that covalently label nearby proteins, which can then be isolated and identified by mass spectrometry.
Principle and Workflow
The two methods differ fundamentally in their approach to identifying interacting proteins. This compound acts as a direct "bait" that actively crosslinks to its "prey" proteins, while proximity labeling creates a "cloud" of reactive biotin around a specific location, labeling all proteins in the vicinity.
Comparative Analysis
| Feature | This compound | Proximity Labeling (e.g., BioID, APEX) |
| Principle | Direct photo-crosslinking of a lipid analog to interacting proteins. | Enzymatic biotinylation of proteins in proximity to a specific location. |
| Specificity | Potentially higher for direct interactors due to the short crosslinking radius. However, the probe's structure may alter natural interactions. | Labels all proteins within the enzyme's labeling radius (e.g., ~10 nm for BioID, <20 nm for APEX), including indirect interactors and bystanders. |
| Temporal Resolution | High. Crosslinking is initiated by a brief pulse of UV light, providing a "snapshot" of interactions. | Lower for BioID (hours), but higher for TurboID (minutes) and APEX (minutes), allowing for the study of more dynamic processes. |
| Cellular Context | Can be used in living cells. The synthetic probe needs to be taken up by cells and correctly localized. | Can be targeted to specific organelles or membrane domains, providing high spatial resolution. |
| Identified Proteins | Typically identifies a smaller, more specific set of high-confidence interactors. | Often identifies a larger number of proteins, requiring more stringent bioinformatics filtering to distinguish true interactors from bystanders. |
| Strengths | - Directly captures binding partners.- High temporal resolution.- Does not require genetic modification. | - High spatial resolution when targeted.- Can study protein communities in a specific microenvironment.- No need for UV irradiation, which can be damaging to cells. |
| Limitations | - The probe is a modified version of the natural lipid and may not perfectly mimic its behavior.- UV crosslinking can be inefficient and may damage cells.- Can be challenging to deliver the probe to the correct subcellular location. | - Does not distinguish between direct and indirect interactors.- Requires genetic modification of cells to express the fusion protein.- The fusion protein itself may perturb the cellular environment. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using these techniques. Note that the number of identified proteins can vary significantly depending on the specific lipid, cell type, and experimental conditions.
| Study Focus | Technique Used | Number of High-Confidence Protein Hits | Reference |
| Sphingosine-1-phosphate (S1P) interactome | Trifunctional S1P probe | ~50-100 | |
| Sphingolipid-enriched membrane domains | Trifunctional sphingolipid probe | 128 | |
| General plasma membrane protein environment | APEX-based proximity labeling | >200 | |
| Mitochondrial inner membrane proteome | APEX-based proximity labeling | 495 |
Signaling Pathway Example: Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine is a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P), which regulates numerous cellular processes by binding to a family of G protein-coupled receptors (GPCRs). Understanding which proteins interact with sphingosine and S1P is crucial for dissecting this pathway.
Detailed Experimental Protocols
-
Probe Incubation: Culture cells to 70-80% confluency. Incubate cells with the this compound probe (e.g., 1-10 µM) in serum-free media for a specified time (e.g., 1-4 hours) to allow for cellular uptake and metabolism.
-
Photo-crosslinking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking between the probe and interacting proteins.
-
Cell Lysis: Harvest and lyse the cells in a lysis buffer containing protease inhibitors and detergents (e.g., RIPA buffer).
-
Click Chemistry: To the cell lysate, add the biotin-azide or biotin-alkyne tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a ligand (e.g., TBTA) to catalyze the click reaction. Incubate for 1-2 hours at room temperature.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotin-tagged protein complexes.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and perform quantitative analysis to determine which proteins are significantly enriched in the probe-treated sample compared to controls.
-
Transfection/Transduction: Generate a stable cell line expressing the APEX2 enzyme fused to a protein or peptide that targets it to the desired lipid-enriched membrane domain.
-
Cell Culture: Culture the engineered cells to a high confluency.
-
Labeling: Incubate the cells with biotin-phenol (e.g., 500 µM) for 30 minutes at 37°C.
-
Initiation of Biotinylation: Add hydrogen peroxide (H2O2) to a final concentration of 1 mM and incubate for exactly 1 minute to initiate the biotinylation reaction.
-
Quenching: Quench the reaction by removing the labeling solution and adding a quenching buffer (e.g., PBS containing sodium azide, sodium ascorbate, and Trolox).
-
Cell Lysis: Harvest and lyse the cells in a lysis buffer containing protease inhibitors and the quenching agents.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Perform extensive washes with multiple buffers (e.g., lysis buffer, high salt buffer, urea (B33335) buffer) to remove non-specific binders.
-
Elution and Digestion: Elute and digest the proteins on-bead with trypsin.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or isotopic labeling) to identify proteins significantly enriched in the APEX-expressing cells compared to control cells.
Conclusion and Future Perspectives
Both this compound probes and proximity labeling offer powerful, complementary approaches for mapping lipid-protein interactions.
-
This compound is an excellent choice for identifying direct, high-affinity binding partners of a specific lipid, offering high temporal resolution. Its strength lies in its ability to act as a direct molecular trap.
-
Proximity labeling excels at providing a broader snapshot of the protein microenvironment of a specific lipid-enriched domain or organelle. It is particularly powerful for studying less transient interactions and for defining the protein context in which a lipid functions.
The choice between these methods will depend on the specific biological question. For identifying a receptor or an enzyme that directly binds a lipid, the trifunctional probe may be more suitable. To understand the protein machinery that orchestrates a lipid's function within a membrane domain, proximity labeling would be the method of choice.
Future developments may see the integration of these two approaches. For instance, a trifunctional probe could be used to validate a direct interaction hypothesized from a proximity labeling screen. As chemical probes become more sophisticated and proximity labeling enzymes become more efficient and targeted, our ability to map the complex lipid-protein interactome will only continue to grow, paving the way for new discoveries in cellular biology and medicine.
Validating Trifunctional Sphingosine Findings with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of bioactive lipids like sphingosine (B13886), a critical regulator of numerous cellular processes, has been significantly advanced by innovative tools. Among these, trifunctional sphingosine probes have emerged as a powerful method for identifying protein interactors and dissecting signaling pathways in living cells. However, the ultimate validation of these findings often necessitates the use of genetic models. This guide provides a comprehensive comparison of this compound technology with genetic knockout models, offering insights into their respective strengths, limitations, and synergistic potential in sphingolipid research.
Unveiling Sphingosine's Secrets: Two Powerful Approaches
This compound: A Chemical Proteomics Tool
This compound is a chemically engineered analog of endogenous sphingosine designed for the in-situ capture of interacting proteins.[1][2] Its "trifunctional" nature stems from three key modifications:
-
A photocage: This group renders the molecule biologically inactive until its removal by a flash of light, allowing for precise temporal and spatial control over its activation.[1][2]
-
A diazirine group: Upon a second light stimulus, this group forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][2]
-
A clickable tag (e.g., an alkyne): This tag enables the subsequent enrichment and identification of the cross-linked protein-lipid complexes using techniques like mass spectrometry.[1][2]
This approach provides a snapshot of the sphingosine interactome under specific cellular conditions, offering a powerful discovery tool for novel binding partners and potential downstream effectors.
Genetic Knockout Models: The Gold Standard for Functional Validation
Genetic knockout (KO) models, particularly in mice, involve the targeted deletion of a specific gene to study its function in a whole organism.[3][4] In the context of sphingolipid signaling, key knockout models include those for:
-
Sphingosine kinases (SphK1 and SphK2): These enzymes are responsible for phosphorylating sphingosine to form the critical signaling molecule, sphingosine-1-phosphate (S1P).[4][5]
-
S1P receptors (S1PR1-5): These G protein-coupled receptors on the cell surface bind to extracellular S1P and initiate downstream signaling cascades.[6][7]
By observing the physiological and cellular phenotypes of these knockout animals, researchers can deduce the essential roles of the deleted gene and, by extension, the signaling pathways in which they participate.
Comparative Analysis: this compound vs. Genetic Knockout Models
| Feature | This compound | Genetic Knockout Models |
| Primary Output | Identification of direct and proximal protein interactors of sphingosine in a specific cellular context.[8][9] | Systemic or tissue-specific physiological and cellular phenotypes resulting from the absence of a specific gene product.[3][5][6] |
| Temporal Control | High; activation of the probe is controlled by light, allowing for acute studies.[1][2] | Low; gene is absent throughout the organism's life or from the point of induced knockout. |
| Spatial Control | Moderate; depends on the localization of the probe within the cell.[10] | Low to moderate; can be tissue-specific with conditional knockout systems.[11] |
| Direct vs. Indirect Effects | Primarily identifies direct binding partners and those in close proximity.[8][9] | Phenotypes can be a result of both direct and indirect, long-term compensatory effects. |
| Discovery Potential | High for identifying novel and potentially transient protein-lipid interactions.[8][9] | High for uncovering essential, non-redundant gene functions in a physiological context.[3][5][6] |
| Validation Requirement | Findings require further validation to establish functional relevance. | Provides strong evidence for the physiological function of the targeted gene. |
Experimental Deep Dive: Methodologies and Data
This compound Proteomics Workflow
The application of this compound to identify interacting proteins typically follows these key steps:
-
Cellular Loading: Cells are incubated with the caged this compound probe, which passively diffuses across the cell membrane.[12]
-
Photouncaging: A specific wavelength of light is used to cleave the photocage, releasing the bioactive sphingosine analog within the cell.[12]
-
Photo-crosslinking: A second light pulse at a different wavelength activates the diazirine group, leading to covalent crosslinking with nearby proteins.[12]
-
Cell Lysis and "Click" Chemistry: The cells are lysed, and the alkyne tag on the sphingosine probe is "clicked" to a reporter molecule, such as biotin, for affinity purification.[12]
-
Affinity Purification and Mass Spectrometry: The biotin-tagged protein-lipid complexes are isolated using streptavidin beads and the interacting proteins are identified by mass spectrometry.[12]
Table 1: Representative Proteins Identified as Interactors of this compound
| Protein Category | Examples of Identified Proteins | Potential Functional Implication |
| Enzymes | Ceramide synthases, Sphingomyelinases | Involvement in sphingolipid metabolism |
| Kinases & Phosphatases | Protein kinase C isoforms, PP2A | Regulation of signaling cascades |
| Trafficking & Vesicular Transport | Annexins, Rab proteins | Role in intracellular transport of sphingosine |
| Structural Proteins | Vimentin, Tubulin | Link to cytoskeletal dynamics |
| Mitochondrial Proteins | Voltage-dependent anion channels (VDACs) | Connection to mitochondrial function and apoptosis |
Note: This table is a composite of potential interactors based on proteomics studies of lipid-binding proteins. The exact protein list can vary depending on the cell type and experimental conditions.
Generation and Analysis of Sphingosine Kinase Knockout Mice
The generation of a SphK1 knockout mouse, for instance, typically involves:
-
Targeting Vector Construction: A DNA construct is designed to replace a critical exon of the Sphk1 gene with a selectable marker (e.g., a neomycin resistance cassette).[3]
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it replaces the endogenous gene through homologous recombination.[3]
-
Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring carry a mix of wild-type and knockout cells.[3]
-
Germline Transmission: Chimeric mice are bred to establish a colony of heterozygous and, subsequently, homozygous knockout mice.[3]
Phenotypic analysis of these mice can include a wide range of assessments, from whole-organism physiology to detailed cellular and molecular analyses.
Table 2: Phenotypes Observed in Sphingosine Kinase and S1P Receptor Knockout Mice
| Knockout Model | Key Phenotypes | Reference |
| SphK1 KO | Viable and fertile, but exhibit impaired immune cell trafficking and altered inflammatory responses. | [3][4] |
| SphK2 KO | Viable and fertile with no obvious phenotype under normal conditions, but may have altered responses to stress. | [5][13] |
| SphK1/SphK2 Double KO | Embryonic lethal, highlighting the essential and redundant roles of these kinases in development. | [5] |
| S1PR1 KO | Embryonic lethal due to vascular defects. Conditional knockouts show impaired lymphocyte egress from lymphoid organs. | [7] |
| S1PR2 KO | Viable, but may exhibit defects in vascular tone and hearing. | [6] |
| S1PR3 KO | Viable with some reports of altered vascular and immune responses. | [14] |
Visualizing the Science: Pathways and Workflows
Sphingolipid Signaling Pathway
Caption: Overview of the sphingolipid metabolic and signaling pathway.
Experimental Workflow for this compound Proteomics
Caption: Key steps in identifying sphingosine-interacting proteins using trifunctional probes.
Logical Framework for Validating this compound Findings
Caption: A logical workflow for validating proteomics data with genetic models.
Synergies and Future Directions
This compound and genetic knockout models are not mutually exclusive; rather, they are highly complementary approaches. The proteomics data generated from this compound experiments can provide a rich source of hypotheses for functional studies. For example, a novel protein interactor identified through this method can then be knocked out in a mouse model to investigate its role in a specific sphingosine-dependent physiological process. Conversely, unexpected phenotypes in a knockout mouse might be explained by interrogating the sphingosine interactome in that specific genetic background.
While direct validation studies linking this compound interactomes with knockout phenotypes are still emerging, the logical framework for this integration is clear. Future research will likely focus on systematically validating these interactions, leading to a more comprehensive understanding of the complex roles of sphingolipids in health and disease and paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. 019095 - Sphk1- Strain Details [jax.org]
- 4. niddk.nih.gov [niddk.nih.gov]
- 5. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Generation of mice with hepatocyte-specific conditional deletion of sphingosine kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidinteractome.org [lipidinteractome.org]
- 13. A Sphingosine Kinase Form 2 Knockout Sensitizes Mouse Myocardium to Ischemia/Reoxygenation Injury and Diminishes Responsiveness to Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Validation of Sphingosine-Interacting Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling networks governed by sphingolipids are central to numerous cellular processes, from proliferation and survival to inflammation and migration. At the heart of these pathways are proteins that interact with sphingolipids, decoding and transmitting their messages. Validating the interactions of these proteins is a cornerstone of sphingolipid research and crucial for the development of targeted therapeutics. This guide provides a comparative overview of orthogonal validation techniques, using Sphingosine (B13886) Kinase 1 (SphK1) as a prime example of a multifaceted sphingosine-interacting protein.
Sphingosine Kinase 1: A Multifunctional Signaling Hub
Sphingosine Kinase 1 (SphK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to produce the potent signaling molecule, sphingosine-1-phosphate (S1P).[1] Beyond this catalytic role, SphK1 exhibits at least two other major functions, making it a "trifunctional" protein of significant interest:
-
Catalytic Function: SphK1 phosphorylates sphingosine to generate S1P, a critical signaling lipid.[1][2]
-
Scaffolding/Adapter Role: SphK1 interacts with a host of other proteins to assemble signaling complexes at specific subcellular locations, such as the plasma membrane.[3] This function is often independent of its kinase activity.
-
Transcriptional Regulation: Nuclear-localized SphK1 can influence gene expression, adding another layer to its regulatory capabilities.
Given its diverse roles, S1P, the product of SphK1's enzymatic activity, is involved in a wide array of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, cancer, and inflammatory responses.[3][4][5] S1P exerts many of its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[4][5][6][7]
The S1P Signaling Pathway
The pathway initiated by SphK1 is a critical regulator of cell fate. The conversion of sphingosine to S1P and its subsequent secretion allows it to act in both an autocrine and paracrine manner, activating S1P receptors on the cell surface and triggering downstream signaling cascades.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
The Imperative of Orthogonal Validation
Confirming a protein-protein interaction (PPI) with high confidence is a non-trivial task. Relying on a single experimental method can often lead to false positives or artifacts specific to that technique. Orthogonal validation, the practice of using multiple, independent methods that rely on different physical principles, is the gold standard for verifying PPIs.[8] This approach significantly increases the confidence that an observed interaction is biologically relevant and not an artifact of a particular assay.[9][10]
Caption: The logic of using orthogonal methods to confirm a protein-protein interaction.
Comparison of Key Validation Techniques
Here we compare three widely used orthogonal methods for validating protein-protein interactions: Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Surface Plasmon Resonance (SPR).
| Technique | Principle | Type of Data | Interaction Environment | Sensitivity | Throughput | Key Advantage | Key Limitation |
| Co-Immunoprecipitation (Co-IP) | Affinity capture of a protein complex from a cell lysate using a specific antibody. | Qualitative/Semi-quantitative (Western Blot) or Quantitative (Mass Spectrometry) | In vitro (from cell lysate) | Moderate to High | Low | Gold standard for demonstrating association in a cellular context.[11] | Prone to false positives from non-specific binding; may not detect transient or weak interactions. |
| Proximity Ligation Assay (PLA) | In situ detection of proteins that are in very close proximity (<40 nm) within fixed cells.[12][13] | Quantitative (fluorescence microscopy) | In situ (fixed cells/tissues) | High | Low to Medium | Provides subcellular localization of the interaction.[13] | Requires highly specific antibodies; proximity does not definitively prove direct interaction. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events on a sensor chip surface.[14][15] | Quantitative (Kinetics: kon, koff; Affinity: KD) | In vitro (purified components) | High (pM to mM range)[16] | Medium | Provides detailed kinetic and affinity data of direct interactions.[16][17] | Requires purified proteins; interactions may differ outside of a cellular context. |
Experimental Protocols and Workflows
Co-Immunoprecipitation (Co-IP)
Co-IP is a cornerstone technique used to isolate a protein of interest ("bait") along with its binding partners ("prey") from a complex mixture like a cell lysate.[18] It is considered a gold standard for validating PPIs.[11]
Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Detailed Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a HEPES-based buffer) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[19][20]
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[19]
-
Immunoprecipitation: Add 1-5 µg of a highly specific primary antibody against the "bait" protein (e.g., anti-SphK1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[19]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected "prey" protein.
Proximity Ligation Assay (PLA)
PLA is a powerful and sensitive technique that allows for the in situ visualization and quantification of PPIs.[12][21] It detects when two proteins are within approximately 40 nm of each other, providing spatial information about the interaction within the cell.[13]
Caption: The experimental workflow for the Proximity Ligation Assay (PLA).
Detailed Protocol:
-
Cell Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.[22]
-
Blocking: Block non-specific antibody binding sites using a blocking solution provided by a commercial PLA kit (e.g., Duolink®).
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-SphK1 and mouse anti-interacting partner) diluted in antibody diluent. Incubate overnight at 4°C.[22]
-
PLA Probe Incubation: Wash the coverslips. Add the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides that will recognize the primary antibodies (e.g., anti-rabbit PLUS and anti-mouse MINUS). Incubate for 1 hour at 37°C.
-
Ligation: Wash the coverslips. Add the ligation solution, which contains ligase and two additional oligonucleotides that hybridize to the PLA probes. If the probes are in close proximity, the oligonucleotides are ligated into a closed DNA circle. Incubate for 30 minutes at 37°C.[23]
-
Amplification: Wash the coverslips. Add the amplification solution containing a DNA polymerase that uses the circular DNA as a template for rolling circle amplification (RCA), generating a long, concatemeric DNA product. Incubate for 100 minutes at 37°C.[13]
-
Detection & Mounting: Wash and add a solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Mount the coverslip on a slide with mounting medium containing DAPI.
-
Analysis: Visualize using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event. Quantify the number of spots per cell.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides high-quality quantitative data on the kinetics and affinity of molecular interactions in real time.[14][15][16] It is ideal for confirming a direct interaction between two purified components.
Caption: The workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
-
Ligand Immobilization: Purify the "ligand" protein (e.g., recombinant SphK1). Immobilize it onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) in an SPR instrument. The goal is to achieve an appropriate density to allow for accurate kinetic analysis.
-
Analyte Preparation: Purify the "analyte" protein (the potential interactor). Prepare a series of dilutions of the analyte in a suitable running buffer, typically ranging from 0.1 to 10 times the expected equilibrium dissociation constant (KD).
-
Interaction Analysis:
-
Association: Inject the lowest concentration of the analyte over the sensor chip surface at a constant flow rate and monitor the binding response in real-time. The signal, measured in Resonance Units (RU), will increase as the analyte binds to the immobilized ligand.[15]
-
Dissociation: After the association phase, switch to injecting only the running buffer. The signal will decrease as the analyte dissociates from the ligand.[16]
-
-
Regeneration: After the dissociation phase, inject a specific regeneration solution (e.g., low pH glycine) to remove all remaining bound analyte, preparing the surface for the next injection.
-
Repeat Cycle: Repeat steps 3 and 4 for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis: Fit the collected sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Conclusion
Validating protein interactions within the sphingolipid signaling network demands a rigorous, multi-faceted approach. No single method is sufficient to unequivocally prove a biologically relevant interaction. By combining the strengths of techniques like Co-Immunoprecipitation, which demonstrates association in a cellular milieu; Proximity Ligation Assay, which provides in situ evidence and subcellular localization; and Surface Plasmon Resonance, which confirms direct binding and quantifies affinity, researchers can build a robust and compelling case for a specific protein-protein interaction. This orthogonal validation strategy is indispensable for accurately mapping the complex interactome of multifunctional proteins like SphK1 and for identifying high-confidence targets for future drug development.
References
- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 2. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal proteomics methods to unravel the HOTAIR interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. assaygenie.com [assaygenie.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
- 23. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [en.bio-protocol.org]
A Head-to-Head Comparison: Trifunctional vs. Traditional Caged Sphingosine for Cellular Research
For researchers in cell biology, signal transduction, and drug development, the ability to precisely control the concentration and location of signaling lipids like sphingosine (B13886) is paramount. Caged compounds, which release a bioactive molecule upon photoactivation, have long been a valuable tool. This guide provides a detailed comparison of the advanced trifunctional sphingosine with its predecessor, the traditional caged sphingosine, offering insights into their respective capabilities, supported by experimental data and protocols.
Executive Summary
Traditional caged sphingosine offers excellent temporal and spatial control for releasing sphingosine within a cell to study its immediate effects, such as calcium signaling. This compound, a more recent innovation, expands upon this by incorporating a photo-cross-linking group and a bioorthogonal "click" handle. This trifecta of functionalities allows for a multi-faceted investigation of sphingosine's lifecycle in a single experiment, from its release and signaling activity to its metabolic fate and protein interactions. While traditional caged sphingosine is a powerful tool for studying acute signaling events, this compound provides a more comprehensive platform for dissecting the complex biology of this important lipid.
At a Glance: Key Differences
| Feature | Traditional Caged Sphingosine | This compound |
| Core Functionality | Photo-release of sphingosine | Photo-release, photo-cross-linking, and bioorthogonal labeling |
| Primary Applications | Studying acute signaling events (e.g., calcium mobilization) | Comprehensive analysis of lipid signaling, metabolism, and protein interactions |
| Experimental Readouts | Live-cell imaging of downstream signaling | Proteomic analysis, metabolic profiling, and advanced imaging |
| Complexity | Simpler experimental design | More complex, multi-step experimental workflows |
Deeper Dive: A Quantitative Comparison
Direct quantitative comparisons of photoactivation efficiency between trifunctional and traditional caged sphingosine in a single study are limited. However, we can infer performance from studies on similar coumarin-caged compounds and proteomic analyses using trifunctional probes.
| Parameter | Traditional Caged Sphingosine (Coumarin-based) | This compound | Supporting Data Insights |
| Photoactivation (Uncaging) | Efficient release upon UV/visible light exposure. | Efficient release with similar wavelengths (e.g., >400 nm for uncaging).[1] | The kinetics of calcium release induced by uncaging this compound are comparable to previously reported caged sphingosine, suggesting similar photo-release efficiency.[1] |
| Quantum Yield (Φ) | Not explicitly reported for sphingosine. For coumarin-caged glycine, Φ ≈ 0.12. For other coumarin (B35378) compounds, Φ can range from <0.01 to >0.2.[2][3] | Not explicitly reported. The focus is on the sequential photoreactions. | The efficiency of the uncaging reaction for this compound is high enough to trigger significant downstream signaling events, such as calcium transients.[1] |
| Protein Interaction Analysis | Not applicable. | Enables covalent cross-linking to interacting proteins for subsequent identification by mass spectrometry. | Proteomic screens using this compound have successfully identified numerous known and novel sphingosine-binding proteins.[4] |
| Metabolic Labeling | Not applicable. | The "click" handle allows for the tracking and identification of sphingosine metabolites. | This compound is readily incorporated into various sphingolipids and phospholipids (B1166683) after uncaging, allowing for metabolic fate analysis.[1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided in the DOT language.
Sphingolipid Metabolism Pathway
This diagram illustrates the central role of sphingosine in the sphingolipid metabolic network, showing its synthesis from ceramide and its potential conversion to other bioactive lipids.
Caption: Overview of the major pathways in sphingolipid metabolism.
Sphingosine-Induced Calcium Release
This diagram outlines the signaling cascade initiated by the release of sphingosine, leading to calcium mobilization from lysosomes.
References
A Researcher's Guide to Cross-Validation of Trifunctional Sphingosine Data with Advanced Lipidomics Techniques
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes.[1] Trifunctional sphingosine (B13886) probes, innovative chemical tools, offer unprecedented opportunities to study the metabolism, protein interactions, and localization of these lipids in living cells.[2][3] However, the data generated from these sophisticated probes necessitates rigorous cross-validation with established lipidomics techniques to ensure accuracy and contextual relevance. This guide provides a comparative framework for researchers to validate their findings, offering detailed experimental protocols, data presentation strategies, and visual workflows.
Comparative Overview of Key Lipidomics Platforms
The analysis of sphingolipids is predominantly accomplished through mass spectrometry (MS)-based methods, which offer high sensitivity and specificity.[4] When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a powerful tool for quantifying individual sphingolipid species.[5] Below is a comparison of the most relevant techniques for cross-validating trifunctional sphingosine data.
| Technique | Principle | Strengths | Limitations |
| Trifunctional Lipid Probes | Chemically modified sphingosine with functional groups for uncaging, cross-linking, and click chemistry.[2][3] | - Enables study of lipid metabolism, interactions, and localization in living cells.[2][3] - Provides temporal and spatial resolution.[3] | - Potential for altered metabolism compared to endogenous lipids. - Requires specialized chemical synthesis and experimental setups. |
| HPLC-Tandem MS (LC-MS/MS) | Chromatographic separation of lipid species followed by mass-based detection and fragmentation for identification and quantification.[4][5] | - High sensitivity and specificity.[4] - Capable of quantifying a broad range of sphingolipids simultaneously.[6] - Can separate isomeric and isobaric species.[5] | - Can be time-consuming. - Matrix effects can lead to ion suppression or enhancement.[6] |
| "Shotgun" Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer for analysis without prior chromatographic separation. | - High-throughput. - Provides a rapid overview of the lipidome. | - Prone to ion suppression effects.[6] - Cannot distinguish between isobaric and isomeric species. |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a solid support based on their polarity.[7] | - Simple and inexpensive. - Useful for qualitative analysis and preparative separation.[5] | - Low resolution and sensitivity compared to MS methods. - Not readily quantitative. |
Quantitative Data Cross-Validation
A crucial aspect of cross-validation is the comparison of quantitative data for key sphingolipid species obtained from different methodologies. The following table provides an example of how such a comparative analysis could be structured. The data presented here is illustrative and would be generated from parallel experiments using trifunctional probes and a standard lipidomics platform like LC-MS/MS.
Table 1: Illustrative Quantitative Comparison of Sphingolipid Levels (pmol/mg protein)
| Sphingolipid Species | Control Cells (LC-MS/MS) | Treated Cells (LC-MS/MS) | Control Cells (Trifunctional Probe - Click Chemistry/MS) | Treated Cells (Trifunctional Probe - Click Chemistry/MS) |
| Sphingosine (Sph) | 15.2 ± 2.1 | 25.8 ± 3.4 | 14.9 ± 2.5 | 26.3 ± 3.9 |
| Sphingosine-1-Phosphate (S1P) | 5.1 ± 0.8 | 2.3 ± 0.4 | 4.8 ± 0.9 | 2.1 ± 0.5 |
| Ceramide (Cer, d18:1/16:0) | 85.4 ± 9.2 | 120.7 ± 11.5 | 83.1 ± 10.1 | 118.9 ± 12.3 |
| Sphingomyelin (SM, d18:1/16:0) | 210.6 ± 22.3 | 205.1 ± 20.9 | 208.9 ± 24.1 | 203.5 ± 21.7 |
Note: Data are presented as mean ± standard deviation. Close agreement between the LC-MS/MS and trifunctional probe data would provide strong validation for the probe's biological relevance.
Experimental Protocols
Detailed and standardized protocols are paramount for reproducible and comparable results across different analytical platforms.
Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[8][9]
Materials:
-
Cell pellets or tissue homogenates
-
Methanol
-
Deionized water
-
Internal standards cocktail (e.g., C17-sphingosine, C17-S1P, etc.)
-
Nitrogen gas or vacuum concentrator
Procedure:
-
To a known amount of cell pellet or tissue homogenate, add the internal standard cocktail.
-
Add a mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to ensure thorough extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge the samples at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., mobile phase for LC-MS/MS).
HPLC-Tandem Mass Spectrometry (LC-MS/MS) for Sphingolipid Analysis
This protocol provides a general framework for the targeted quantification of sphingolipids using a triple quadrupole mass spectrometer.[10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Reverse-Phase):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid[8]
-
Flow Rate: 0.4 mL/min[8]
-
Gradient: Start at a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the course of the run to elute lipids of increasing hydrophobicity. A typical run time is around 9-15 minutes.[8]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode for most sphingolipids.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8][10]
-
MRM Transitions: Specific precursor-to-product ion transitions for each target sphingolipid and internal standard must be optimized. For example, a common transition for sphingosine is the precursor ion of m/z 300.3 to a product ion of m/z 282.3.
Visualizing Workflows and Pathways
Diagrams are essential for representing complex biological pathways and experimental procedures.
Caption: Simplified Sphingolipid Signaling Pathway.
Caption: General Experimental Workflow for Lipidomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sphingolipid Dynamics: A Comparative Guide to Trifunctional Sphingosine Probes and Mass Spectrometry
For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid signaling, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of trifunctional sphingosine (B13886) probes and mass spectrometry-based approaches, offering insights into their respective limitations and advantages, supported by experimental data and detailed protocols.
Trifunctional sphingosine probes have emerged as powerful tools for studying the spatio-temporal dynamics and protein interactions of sphingolipids in living cells. These probes are synthetically modified versions of sphingosine containing three key functionalities: a photoreactive group for covalent cross-linking to interacting proteins, a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry-based detection and enrichment, and a photocleavable caging group for precise temporal control over the probe's activity.[1][2][3] This design allows for the acute release of the sphingosine analogue at a specific time and location within the cell, followed by the capture of its interacting partners.[1][2][3]
However, the introduction of these chemical modifications is not without its drawbacks. A primary limitation is the potential for the probe to not faithfully recapitulate the behavior of its endogenous counterpart. The bulky functional groups can sterically hinder or alter interactions with proteins and enzymes, potentially leading to artifactual results.[4] Furthermore, the photo-crosslinking process itself can be non-specific, capturing proteins that are merely in proximity to the probe rather than being true interactors. The synthesis of these complex trifunctional molecules can also be challenging, often resulting in low yields and requiring extensive purification.[5]
At a Glance: this compound vs. LC-MS/MS
To provide a clear overview, the following table summarizes the key performance characteristics of this compound probes (for protein interaction studies) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of endogenous sphingolipids.
| Feature | This compound Probes | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Application | In-situ analysis of protein-lipid interactions and subcellular localization | Absolute quantification of endogenous sphingolipid species |
| Limit of Detection | Dependent on downstream detection (e.g., Western blot, mass spectrometry of pulled-down proteins) | fmol to pmol range[6][7] |
| Dynamic Range | Limited by probe concentration and efficiency of cross-linking and pull-down | Typically 3-4 orders of magnitude[6] |
| Specificity | Can be prone to non-specific cross-linking; specificity relies on stringent controls | High, based on chromatographic separation and specific mass transitions[4][8] |
| Quantitative Accuracy | Semi-quantitative for protein interactions (relative enrichment) | High, with the use of appropriate internal standards |
| Throughput | Lower, involves multiple steps including cell culture, probe incubation, cross-linking, and pull-down | Higher, especially with modern automated systems[8] |
| Coefficient of Variation (CV) | Higher, influenced by multiple experimental steps | Generally low (<15%) for quantitative assays[9][10][11][12][13] |
Delving Deeper: Understanding the Methodologies
This compound: A Tool for In-Situ Interrogation
The primary advantage of this compound probes lies in their ability to provide a snapshot of lipid-protein interactions within a living cell at a specific moment. The photocaging group renders the probe inactive until it is "uncaged" by a pulse of light, allowing for precise temporal control.[1][2][3] Subsequent UV irradiation activates the photoreactive group, covalently linking the probe to any nearby molecules, primarily proteins. The bioorthogonal handle is then used to attach a reporter tag (e.g., a fluorophore for imaging) or an affinity tag (e.g., biotin (B1667282) for pull-down and identification by mass spectrometry).[2][14]
Limitations in Detail:
-
Perturbation of Biological Systems: The chemical modifications inherent to trifunctional probes can alter their physicochemical properties, potentially affecting their membrane partitioning, metabolism, and interactions with cellular machinery.[4]
-
Non-Specific Cross-Linking: The high reactivity of the species generated upon photoactivation can lead to the cross-linking of proteins that are in close proximity but do not have a specific functional interaction with the lipid.[4] This necessitates rigorous controls to distinguish true interactors from background binding.
-
Synthetic Complexity: The multi-step synthesis of trifunctional probes is often complex and can result in low overall yields, making them expensive and not readily accessible.[5]
-
Data Interpretation: Proteomic data generated from pull-down experiments require careful analysis to differentiate specific interactors from non-specific binders and highly abundant cellular proteins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
LC-MS/MS has become the benchmark for the accurate and sensitive quantification of endogenous sphingolipids from biological samples.[15][16][17] This technique involves the chromatographic separation of lipids from a complex mixture, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring a specific fragmentation pattern for each lipid species.[4][8]
Advantages over Trifunctional Probes for Quantification:
-
High Sensitivity and Specificity: LC-MS/MS can detect and quantify very low abundance sphingolipid species with a high degree of confidence due to the combination of chromatographic separation and mass-based detection.[6][7]
-
Absolute Quantification: Through the use of stable isotope-labeled internal standards, LC-MS/MS allows for the accurate determination of the absolute concentration of sphingolipids in a sample.[4]
-
High Throughput: Modern LC-MS/MS systems can be automated to analyze a large number of samples in a relatively short period.[8]
-
Analysis of Endogenous Lipids: This method measures the levels of unmodified, native sphingolipids, avoiding any potential artifacts introduced by chemical probes.
Visualizing the Biological Context: Sphingosine-1-Phosphate Signaling
To understand the biological relevance of the molecules being studied, it is crucial to visualize their roles in cellular pathways. The following diagram, generated using Graphviz, illustrates the canonical sphingosine-1-phosphate (S1P) signaling pathway. S1P is a critical signaling molecule that is phosphorylated from sphingosine and can act both intracellularly and extracellularly through its G protein-coupled receptors (S1PRs).[5][18][19][20]
Experimental Protocols
This compound Probe Pull-Down for Proteomic Analysis
This protocol outlines a general workflow for identifying protein interactors of sphingosine using a trifunctional probe.
-
Cell Culture and Probe Incubation:
-
Photocage Removal (Uncaging):
-
Photo-Crosslinking:
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry and Affinity Purification:
-
To the cell lysate, add the click chemistry reagents, including an azide- or alkyne-modified biotin tag.
-
Allow the reaction to proceed to covalently attach the biotin tag to the cross-linked probe-protein complexes.
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or on-bead digestion of the proteins into peptides using trypsin.
-
Desalt the resulting peptides prior to mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down.
-
Compare the results to control experiments (e.g., no UV cross-linking, or a control probe) to identify specific interactors.
-
Quantification of Endogenous Sphingosine-1-Phosphate by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of S1P from a biological sample.
-
Sample Preparation and Lipid Extraction:
-
Liquid Chromatography Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a liquid chromatography system equipped with a C18 or C8 reverse-phase column.[7][22]
-
Separate the lipids using a gradient of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) formate).[7][22]
-
-
Mass Spectrometry Detection:
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous S1P and the internal standard.
-
Calculate the ratio of the endogenous S1P peak area to the internal standard peak area.
-
Determine the concentration of endogenous S1P in the original sample by comparing this ratio to a standard curve generated with known amounts of S1P.[7][22]
-
Conclusion
This compound probes and LC-MS/MS are powerful, yet distinct, methodologies for the study of sphingolipids. Trifunctional probes offer a unique window into the dynamic, in-situ protein interactions of these lipids, providing valuable qualitative and spatial information that is difficult to obtain with other methods. However, researchers must be mindful of the inherent limitations, including the potential for artifacts introduced by the chemical modifications.
In contrast, LC-MS/MS stands as the unequivocal gold standard for the accurate and precise quantification of endogenous sphingolipids. Its high sensitivity and specificity allow for the detailed profiling of the sphingolipidome, providing crucial quantitative data for understanding metabolic fluxes and steady-state levels in various physiological and pathological conditions.
Ultimately, the choice of method depends on the specific research question. For elucidating the transient protein interactome and subcellular localization of sphingosine, trifunctional probes are an invaluable tool. For the robust and accurate quantification of sphingolipid levels, LC-MS/MS is the superior approach. In many cases, a combination of these techniques will provide the most comprehensive understanding of the multifaceted roles of sphingolipids in cellular biology.
References
- 1. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidinteractome.org [lipidinteractome.org]
- 3. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Calculating and Reporting Coefficients of Variation for DIA-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. somalogic.com [somalogic.com]
- 13. On the excessive use of coefficient of variation as a metric of quantitation quality in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidinteractome.org [lipidinteractome.org]
- 15. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. lipidinteractome.org [lipidinteractome.org]
- 22. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Biophysical Characterization of Trifunctional Sphingosine in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biophysical properties of trifunctional sphingosine (B13886), a powerful chemical probe, within model membrane systems. Due to a focus in the existing literature on its cellular applications, direct biophysical characterization of trifunctional sphingosine in model membranes is limited. Therefore, this guide offers a comparison based on the well-documented biophysical effects of its parent molecule, sphingosine, and an analysis of how the trifunctional modifications may influence these properties.
Introduction to this compound
This compound (TFS) is a synthetically modified version of the bioactive lipid sphingosine, engineered for advanced cell biology applications.[1][2] It incorporates three key functional moieties: a photocage (often a coumarin (B35378) derivative), a photo-crosslinkable diazirine group, and a clickable alkyne handle.[1][3] This design allows for the spatio-temporal control of sphingosine release in living cells, the identification of its protein interactors, and its visualization.[4][5]
Below is a diagram comparing the structure of natural sphingosine with this compound.
Comparative Biophysical Properties in Model Membranes
While direct quantitative data for this compound is scarce, we can infer its potential behavior by examining sphingosine and the impact of its functional groups.
Effects on Membrane Permeability and Fluidity
Sphingosine: Studies have shown that sphingosine, at concentrations of 5-15 mol%, significantly increases the permeability of liposomal membranes to aqueous solutes. This is not due to membrane solubilization but rather the stabilization and rigidification of gel domains within the membrane. This increase in rigidity can lead to structural defects at the boundaries between rigid and fluid domains, which act as sites for leakage.
This compound (Inferred): The bulky coumarin caging group on TFS is likely to have a significant impact on membrane properties. Initially, the caged molecule may reside closer to the membrane surface due to the polarity of the cage. Upon uncaging, the released sphingosine moiety would then insert into the bilayer, likely exerting effects similar to those of natural sphingosine. The diazirine and alkyne groups, being relatively small, may have a lesser, but not negligible, effect on membrane packing and fluidity. One study on a diazirine-modified phospholipid noted an unexpected backfolding of the acyl chain containing the diazirine, which could perturb the membrane structure.[6][7][8]
| Parameter | Sphingosine | This compound (Inferred) | Alternative Probes (e.g., Fluorescently Labeled Sphingosine) |
| Membrane Permeability | Increases permeability by stabilizing gel domains and creating boundary defects. | Caged form may have minimal effect. Uncaged form likely increases permeability similar to sphingosine. | The bulky fluorophore can significantly perturb the membrane, potentially increasing permeability. |
| Membrane Fluidity | Rigidifies gel domains, increasing the melting temperature of phospholipids (B1166683) like DPPC. | Caged form may locally alter fluidity at the surface. Uncaged form is expected to have a rigidifying effect. | The fluorophore's size and polarity can fluidize or rigidify the membrane depending on its structure and location. |
Influence on Lipid Packing and Domain Formation
Sphingosine: Sphingosine promotes the formation of gel-like domains in fluid phosphatidylcholine (PC) model membranes. This effect is more pronounced at neutral pH compared to the acidic environment of lysosomes.
This compound (Inferred): The presence of the trifunctional modifications could alter the partitioning of TFS into different lipid domains. The coumarin cage, being relatively lipophilic, may favor insertion into the less-ordered regions of the membrane. After uncaging, the sphingosine moiety would be free to partition into more ordered domains, similar to its natural counterpart.
| Parameter | Sphingosine | This compound (Inferred) | Alternative Probes (e.g., NBD-Sphingosine) |
| Lipid Packing | Increases packing in gel domains. | The bulky modifications may disrupt tight lipid packing in the caged state. | The NBD group is known to loop back to the membrane surface, altering local packing. |
| Domain Formation | Promotes the formation of gel-like domains. | Partitioning into domains is likely influenced by the caging group. Uncaged TFS would be expected to favor ordered domains. | The fluorophore can dictate the partitioning behavior, which may not reflect that of the native lipid. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally starts from a bifunctional sphingosine precursor containing the diazirine and alkyne groups. A coumarin caging group is then attached to the amino group via a carbamate (B1207046) linkage.
Protocol Outline:
-
Start with a previously reported bifunctional sphingosine containing a photo-crosslinkable diazirine group and a clickable alkyne handle.[1]
-
Equip the bifunctional sphingosine with a coumarin caging group via a carbamate linkage at the amino group. This is typically achieved by reacting the bifunctional sphingosine with a coumarin chloroformate, which can be produced in situ from a hydroxyl-coumarin derivative and phosgene (B1210022) or a phosgene equivalent.[9][10]
-
The reaction is carried out in an appropriate solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., DIEA).
-
The final this compound product is purified using standard chromatographic techniques.
For a detailed synthetic scheme, please refer to Höglinger et al. (2017).[1]
Biophysical Characterization in Model Membranes (Protocols for Sphingosine)
Differential Scanning Calorimetry (DSC):
-
Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC) with and without sphingosine.
-
Hydrate the lipid films in buffer by vortexing and temperature cycling above the lipid's phase transition temperature.
-
Load the lipid dispersion into the DSC sample cell.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) and record the heat flow.
-
Analyze the resulting thermograms to determine the phase transition temperature (Tm) and enthalpy (ΔH).
Fluorescence Polarization/Anisotropy:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition containing a fluorescent probe (e.g., DPH or Laurdan).
-
Incorporate sphingosine into the LUVs at the desired concentration.
-
Measure the fluorescence polarization or anisotropy of the probe at a fixed temperature or as a function of temperature using a fluorometer equipped with polarizers.
-
Higher anisotropy values correspond to a more ordered (less fluid) membrane environment.
Application of this compound in Live Cells
The following workflow illustrates a typical experiment using this compound to identify protein interactors.
Sphingosine Signaling Context
To understand the importance of studying sphingosine, it is crucial to recognize its role in cellular signaling. Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in numerous cellular processes.
Conclusion
This compound is an invaluable tool for dissecting the complex roles of sphingosine in living systems. While its direct biophysical characterization in model membranes is an area ripe for further investigation, by understanding the properties of the parent sphingosine molecule and the potential influence of the chemical modifications, researchers can better interpret the results from cellular experiments. Future studies focusing on the biophysical properties of this compound and other modified lipid probes will be crucial for a more complete understanding of their interactions with lipid bilayers and the potential for artifacts in experimental systems.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bi- and Trifunctional Lipids for Visualization of Sphingolipid Dynamics within the Cell | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. A Diazirine‐Modified Membrane Lipid to Study Peptide/Lipid Interactions – Chances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Diazirine-Modified Membrane Lipid to Study Peptide/Lipid Interactions - Chances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Sphingosine Interactome: A Comparative Guide to Quantitative Mass Spectrometry Validation
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, this guide provides a comprehensive comparison of quantitative mass spectrometry-based approaches for validating the trifunctional sphingosine (B13886) interactome. We delve into the experimental intricacies of this powerful technique and contrast it with alternative methods, offering a clear perspective on its strengths and limitations.
The study of protein-lipid interactions is paramount to understanding a vast array of cellular processes, from signal transduction to membrane trafficking. Sphingosine, a key bioactive lipid, and its metabolites are implicated in numerous signaling pathways that regulate cell growth, apoptosis, and inflammation. Identifying the proteins that directly interact with sphingosine is a critical step in elucidating its function and identifying potential therapeutic targets. Trifunctional sphingosine probes, which incorporate a photoreactive crosslinking group, a clickable tag for enrichment, and a caging group for temporal control, have emerged as a powerful tool for mapping these interactions in a cellular context.[1][2][3][4][5] This guide focuses on the quantitative mass spectrometry workflows used to validate the interactome captured by these probes and compares this methodology with other available techniques.
Quantitative Analysis of the this compound Interactome
The core of the trifunctional probe strategy lies in its ability to covalently capture interacting proteins in live cells, which can then be identified and quantified using mass spectrometry.[3][4] Quantitative proteomics techniques are essential for distinguishing specific interactors from the background of non-specifically bound proteins. Two primary approaches are commonly employed: label-free quantification (LFQ) and isobaric labeling, such as Tandem Mass Tags (TMT).[6]
Below is a summary of representative quantitative data obtained from studies utilizing this compound (TFS) and trifunctional sphinganine (B43673) (TF-Spa) probes. These tables highlight the types of proteins identified and the quantitative differences observed between different experimental conditions.
Table 1: Top Enriched Protein Candidates for this compound (TFS) and Trifunctional Sphinganine (TF-Spa) [2]
| Protein | Gene | Function | Normalized Signal Intensity (TFS) | Normalized Signal Intensity (TF-Spa) |
| Voltage-dependent anion-selective channel protein 1 | VDAC1 | Ion transport, apoptosis | High | High |
| Voltage-dependent anion-selective channel protein 2 | VDAC2 | Ion transport, apoptosis | High | High |
| Cathepsin D | CTSD | Proteolysis, antigen processing | High | High |
| Prohibitin | PHB | Cell proliferation, apoptosis | Enriched Candidate | Not specified |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction | Enriched Candidate | Not specified |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding | Enriched Candidate | Not specified |
Note: "High" indicates proteins identified as significant hits, while "Enriched Candidate" refers to proteins showing notable enrichment. This data is a qualitative representation of findings from proteomic screens. Actual quantitative values vary between experiments.
Table 2: Gene Ontology (GO) Term Enrichment Analysis of Interacting Proteins [2]
| GO Term Category | TF-Spa Enriched Terms | TFS Enriched Terms |
| Biological Process | Lipid transport, protein folding | Vesicle-mediated transport, translation |
| Molecular Function | Lipid binding, ATP binding | RNA binding, GTP binding |
| Cellular Component | Endoplasmic reticulum, mitochondrion | Vesicle, ribosome |
Experimental Protocols: A Step-by-Step Workflow
The successful application of this compound probes for interactome mapping relies on a meticulous experimental workflow. Here, we provide a detailed, generalized protocol based on established methodologies.[2][3][4]
Cell Culture and Probe Labeling
-
Cell Seeding: Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to confluency.[2]
-
Probe Preparation: Prepare a working solution of the this compound probe (e.g., 2 µM in complete media).[2]
-
Cell Treatment: Replace the cell culture medium with the probe-containing medium and incubate for 30 minutes at 37°C to allow for cellular uptake.[2]
Photochemical Crosslinking and Uncaging
-
Uncaging: To activate the probe, expose the cells to 405 nm light for a defined period (e.g., 2.5 minutes).[4] This removes the photocage, allowing the sphingosine to interact with its binding partners.[6]
-
Interaction Time: Allow a specific amount of time (e.g., 15 minutes) for the uncaged probe to interact with cellular proteins.[3]
-
Crosslinking: Irradiate the cells with 350-355 nm light for a set duration (e.g., 2.5 minutes) to induce the diazirine group to form a reactive carbene, which then covalently crosslinks the probe to nearby proteins.[4][6]
Cell Lysis and Protein Enrichment
-
Cell Harvest: Wash the cells with ice-cold PBS and harvest them by scraping.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and sonication.
-
Click Chemistry: To enrich for crosslinked proteins, perform a click chemistry reaction by adding azide-functionalized beads (e.g., azide-agarose) to the cell lysate.[3] This reaction forms a stable covalent bond between the alkyne group on the probe and the azide (B81097) on the beads.
-
Washing: Stringently wash the beads to remove non-covalently bound proteins. This typically involves washes with high salt buffers, detergents, and urea.[6]
On-Bead Digestion and Mass Spectrometry
-
Protein Digestion: Perform on-bead digestion of the captured proteins using a protease such as trypsin.
-
Peptide Desalting: Desalt the resulting peptides using a C18 StageTip.
-
Quantitative Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] For quantitative analysis, either use a label-free approach comparing signal intensities across runs or label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.[6]
Data Analysis
-
Protein Identification: Search the raw mass spectrometry data against a protein database to identify the peptides and corresponding proteins.
-
Quantification and Statistical Analysis: Quantify the relative abundance of the identified proteins between the experimental sample and a negative control (e.g., a sample not exposed to the crosslinking UV light).[3] Perform statistical analysis to identify proteins that are significantly enriched in the experimental sample.
-
Bioinformatic Analysis: Perform Gene Ontology (GO) term and pathway analysis on the list of significantly enriched proteins to gain insights into their biological functions and the cellular processes they are involved in.
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound interactome mapping.
Caption: Simplified overview of sphingolipid metabolism.
Comparison with Alternative Methodologies
While the trifunctional probe approach is a powerful tool for identifying direct and proximal protein interactions in a cellular environment, other techniques can be used to validate and complement these findings.
Table 3: Comparison of Methods for Validating Protein-Lipid Interactions
| Method | Principle | Advantages | Disadvantages |
| Trifunctional Probe with MS | In-cell photo-crosslinking and enrichment of lipid-binding proteins for mass spectrometry identification and quantification.[3][4] | - Captures interactions in a live-cell context.[3] - Covalent capture allows for stringent purification. - Provides a global, unbiased view of the interactome.[4] | - The probe is a modified version of the endogenous lipid. - Potential for crosslinking to abundant, non-specific proteins.[4] - Requires specialized chemical probes. |
| Native Mass Spectrometry | Analysis of intact protein-lipid complexes under non-denaturing conditions.[7][8][9] | - Provides information on stoichiometry and binding affinity.[7] - Does not require modification of the lipid or protein. - Can identify lipids that co-purify with a protein.[8] | - Typically performed in vitro with purified components. - May not be suitable for transient interactions. - Requires specialized instrumentation. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface to monitor the binding of a protein to an immobilized lipid.[10][11] | - Provides real-time kinetic data (association and dissociation rates).[11] - Highly quantitative for determining binding affinity (Kd). | - In vitro technique requiring purified components. - Immobilization of the lipid may affect its properties. - Not suitable for high-throughput screening. |
| Fluorescence-Based Methods (e.g., FRET) | Measures energy transfer between a fluorescently labeled protein and lipid to determine proximity.[10] | - Can be used in live cells. - Provides spatial information about the interaction. | - Requires labeling of both the protein and lipid, which can be disruptive. - Limited to studying a small number of interactions at a time. |
| Affinity Chromatography / Pull-Down Assays | Uses an immobilized lipid to "pull down" interacting proteins from a cell lysate.[12] | - Relatively simple and widely used. - Can be used to screen for binding partners. | - In vitro method that may not reflect in-cell interactions. - Prone to non-specific binding. |
Conclusion
The use of this compound probes coupled with quantitative mass spectrometry offers an unparalleled approach to globally map the protein interactome of this critical signaling lipid within a native cellular environment. The ability to covalently capture and enrich interacting proteins provides a high degree of specificity, and quantitative analysis allows for the confident identification of bona fide binding partners. While this method is a powerful discovery tool, it is important to consider its inherent limitations, such as the use of a modified lipid analog. For a comprehensive validation of the sphingosine interactome, a multi-pronged approach that combines the strengths of in-cell crosslinking with the quantitative and kinetic insights from in vitro biophysical methods like native mass spectrometry and SPR is highly recommended. This integrated strategy will undoubtedly accelerate our understanding of sphingolipid signaling in health and disease, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifunctional sphinganine: a new tool to dissect sphingolipid function | bioRxiv [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidinteractome.org [lipidinteractome.org]
- 7. Investigation of Protein-Lipid Interactions Using Native Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01482G [pubs.rsc.org]
- 10. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Application of Trifunctional Sphingosine in Cellular Research
This guide provides a comparative overview of the utility and efficacy of trifunctional sphingosine (B13886) and its analogs in various cell lines. Trifunctional sphingosine is a state-of-the-art chemical probe designed for the precise investigation of sphingolipid signaling, metabolism, and protein interactions within living cells. While not a therapeutic agent itself, its study, alongside its parent molecule sphingosine and the analog FTY720 (Fingolimod), provides critical insights into sphingolipid-mediated cellular processes, including apoptosis and cell cycle arrest, which are fundamental to cancer biology and drug development.
Introduction to this compound
This compound (TFS) is a synthetic derivative of the bioactive lipid sphingosine, engineered with three key chemical moieties to grant researchers unparalleled control over its activity and analysis.[1][2] These functionalities are:
-
A Photocage: This group renders the molecule biologically inert until it is "uncaged" by a flash of light at a specific wavelength (e.g., 400 nm).[1][3] This allows for acute activation of the lipid at a precise time and location within a cell, overcoming the limitations of simply adding exogenous lipids.
-
A Diazirine Group: Upon exposure to a different wavelength of light (e.g., 350 nm), this group becomes highly reactive and forms a covalent bond with nearby proteins, enabling the capture and subsequent identification of lipid-protein interactors.[1][3]
-
A Terminal Alkyne: This "click chemistry" handle allows for the attachment of reporter tags, such as fluorophores for visualization or biotin (B1667282) for affinity purification and enrichment.[2][3]
These features make this compound a powerful tool to dissect the complex roles of sphingolipids in cell signaling, rather than a compound optimized for broad cytotoxic efficacy.[4]
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies on the cytotoxic efficacy of this compound across a wide range of cell lines are limited, as its primary application is mechanistic. However, the biological effects of its parent compound, sphingosine, and the structural analog FTY720, are well-documented and serve as a benchmark for its potential cellular impact. Sphingosine and its derivatives are known to inhibit cell proliferation and induce apoptosis in numerous cancer cell lines.[5][6] FTY720, an FDA-approved drug for multiple sclerosis, is also a potent anti-cancer agent due to its structural similarity to sphingosine.[7]
Quantitative Analysis of Sphingosine and FTY720 Efficacy
The following tables summarize the observed efficacy of sphingosine and FTY720 in various cancer cell lines.
Table 1: Apoptosis and Cell Cycle Effects of Sphingoid Bases
| Compound | Cell Line | Cell Type | Effect | Reference |
|---|---|---|---|---|
| Sphingosine | HCT-116 | Human Colon Cancer | Induces apoptosis | [6][8] |
| Sphinganine | HCT-116 | Human Colon Cancer | Induces apoptosis, Arrests cell cycle at G2/M phase | [6][8] |
| D-erythro-Sph | Solid Tumor Cell Lines | Not specified | Strong induction of apoptosis and inhibition of MAPK activity |[3] |
Table 2: Cytotoxicity (IC₅₀) of FTY720 in Breast Cancer Cell Lines
| Cell Line | Type | Trastuzumab Sensitivity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| BT-474 | HER2-positive | Sensitive | 5 - 10 | [9] |
| SK-BR-3 | HER2-positive | Sensitive | 2.5 - 5 | [9] |
| BT-474-HR1 | HER2-positive | Resistant | 5 - 10 | [9] |
| MDA-MB-453 | HER2-positive | Resistant | 5 - 10 | [9] |
| HCC1954 | HER2-positive | Resistant | 5 - 10 |[9] |
Note: FTY720 is cytotoxic to a broad range of cancer cell lines, including ovarian, colorectal, and prostate cancers, typically with IC₅₀ values in the 5-20 µM range.[7]
Signaling Pathways and Mechanisms of Action
Sphingosine and its analogs exert their effects by modulating a complex network of signaling pathways that govern cell fate. The conversion of sphingosine to other bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P) is a critical regulatory node.[5] Ceramide and sphingosine are generally pro-apoptotic, while S1P is pro-survival.[5]
FTY720 functions, in part, by inhibiting Sphingosine Kinase 1 (SK1), the enzyme that produces pro-survival S1P, thereby shifting the balance towards apoptosis.[10][11] It also activates protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.[7][12]
Experimental Protocols
The following are generalized protocols for utilizing this compound probes based on published methodologies.[2][3] Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Protocol 1: Live-Cell Labeling and Protein Interactome Mapping
-
Cell Seeding: Seed cells (e.g., Huh7, HeLa) in appropriate culture dishes (e.g., 10 cm dishes or glass-bottom plates for microscopy) and grow to desired confluency.[2]
-
Probe Incubation: Prepare a working solution of this compound (e.g., 2 µM) in complete cell culture media.[3] Replace the existing media with the probe-containing media and incubate for 30-60 minutes at 37°C to allow for cellular uptake.[2][13]
-
Photouncaging (Activation): To activate the probe, expose the cells to light at a wavelength of ~400 nm for a defined period (e.g., 2-5 minutes). The probe is now biologically active.[3]
-
Metabolism/Interaction Time: Return the cells to the incubator for a specific duration (e.g., 15 minutes to 1 hour) to allow the activated sphingosine to be metabolized or to interact with binding partners.[3][13]
-
Photo-crosslinking: Expose the cells to light at a wavelength of ~350 nm for 2-5 minutes. This step covalently links the probe to its immediate protein interactors.[3]
-
Cell Lysis and Click Chemistry: Wash cells with ice-cold PBS and lyse them. The alkyne handle on the cross-linked probe can now be "clicked" to an azide-containing reporter tag (e.g., biotin-azide for pulldown, or a fluorescent-azide for imaging).
-
Analysis:
-
Interactome: For biotin-tagged samples, perform streptavidin affinity purification followed by mass spectrometry to identify the captured proteins.[2]
-
Localization: For fluorescently-tagged samples, analyze by confocal microscopy to visualize the subcellular localization of the probe and its binding partners.[1]
-
Conclusion
This compound and its related probes are sophisticated research tools that enable a detailed examination of sphingolipid biology with high spatiotemporal resolution. While direct data on its comparative cytotoxicity is sparse, the well-established pro-apoptotic and anti-proliferative effects of its parent molecule, sphingosine, and the clinical analog FTY720, underscore the potent biological activity of this class of molecules. By using these probes, researchers can elucidate the specific protein interactions and signaling cascades that mediate these effects in different cell lines, paving the way for the development of novel therapeutic strategies that target sphingolipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Azacyclic FTY720 Analogues that Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidinteractome.org [lipidinteractome.org]
A Researcher's Guide to Trifunctional Sphingosine Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals, dissecting the intricate roles of sphingolipids in cellular signaling is paramount. Sphingosine (B13886) and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key regulators of numerous physiological and pathophysiological processes, including immune cell trafficking, cell growth, and apoptosis.[1][2] Understanding their interactions and metabolic flux is crucial for developing novel therapeutics. This guide provides an objective comparison of trifunctional sphingosine modifications against other chemical biology tools, supported by experimental frameworks and data.
This compound probes are innovative chemical tools designed for the comprehensive study of lipid biology in living cells.[3] These molecules are synthetically modified to include three key functionalities on the sphingosine backbone:
-
A photocleavable "caging" group , which renders the molecule biologically inactive until its release is triggered by a flash of light. This allows for precise temporal and spatial control over lipid signaling.[3][4]
-
A photo-crosslinking group (typically a diazirine), which, upon UV irradiation, covalently binds the lipid to nearby interacting proteins.[3][5]
-
A "click chemistry" handle (such as an alkyne group), which enables the attachment of reporter tags like fluorophores for imaging or biotin (B1667282) for affinity purification.[4][6]
This multi-faceted design allows a single probe to be used for investigating acute lipid signaling, metabolism, protein interactions, and subcellular localization, overcoming many limitations of traditional methods.[3]
Comparative Analysis of Sphingolipid Probes
Trifunctional probes offer a significant advantage in versatility over their predecessors. However, the choice of tool depends on the specific biological question. The following table compares various classes of sphingolipid probes.
| Feature | This compound Probes | Bifunctional Sphingolipid Probes | Fluorescently-Labeled Analogs | Biotinylated Lipids | Click-Chemistry Analogs |
| Core Functionality | Photocage, Photo-crosslinker, Click Handle[3] | Photo-crosslinker, Click Handle[7][8] | Intrinsic Fluorophore (e.g., BODIPY)[9][10] | Biotin Tag[11] | Click Handle (Alkyne/Azide)[12] |
| Primary Applications | Acute signaling studies, interactome mapping, metabolic flux, and multi-modal imaging using a single tool.[3] | Proteome-wide mapping of lipid-protein interactions, particularly integral membrane proteins.[7][8] | Live-cell imaging of lipid transport and subcellular localization along endocytic pathways.[9][13] | Pull-down assays to capture and identify binding partners.[11][14] | Tracking metabolic flux and visualization after post-labeling with a reporter tag.[6][15] |
| Advantages | Unprecedented control over signaling initiation; enables comprehensive analysis (signaling, metabolomics, proteomics, imaging) with one molecule.[3][5] | Directly captures covalent protein interactors in a cellular context; excellent for identifying binding partners.[8] | Direct and real-time visualization in living cells without the need for secondary labeling steps.[10] | Strong and highly specific interaction between biotin and streptavidin allows for efficient purification.[16] | The small size of the click handle minimizes perturbation of the lipid's natural behavior.[6] |
| Limitations | Complex multi-step synthesis; potential for steric hindrance to alter biological activity or interactions.[17] | Lacks temporal control of activity (always "on"); cannot initiate acute signaling events.[7] | The bulky fluorophore can alter lipid trafficking, metabolism, and biological function.[13][18] | The bulky biotin tag can disrupt natural interactions; intracellular delivery and specificity can be challenging. | Requires a two-step process for visualization or purification (labeling then clicking).[15] |
Key Experimental Protocols
The power of trifunctional probes lies in their application in sophisticated experimental workflows. Below are detailed protocols for their primary uses.
Protocol 1: Chemoproteomic Profiling of Sphingosine Interactors
This protocol details the identification of proteins that interact with sphingosine in living cells using a trifunctional probe.
-
Cell Culture and Probe Labeling:
-
Plate cells (e.g., HeLa or Huh7) and grow to desired confluency.[3][4]
-
Prepare a solution of the this compound probe in complete cell culture medium (a typical starting concentration is 2-6 µM).[4][7]
-
Incubate cells with the probe-containing medium for a specified uptake time (e.g., 30-60 minutes) at 37°C.[4][19]
-
-
Sequential Photoreactions:
-
Uncaging: To release the active sphingosine, irradiate the cells with >400 nm light for 2-5 minutes. This initiates the signaling cascade.[3][19]
-
Interaction: Allow the uncaged sphingosine to interact with cellular components for a defined period (e.g., 15 minutes).[19]
-
Photo-crosslinking: Irradiate the cells with >345 nm UV light for 2.5-5 minutes to covalently link the probe to interacting proteins.[3][19]
-
-
Cell Lysis and Click Reaction:
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease inhibitors).[20]
-
Clarify the lysate by centrifugation.
-
Perform a copper-catalyzed click reaction by adding biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the lysate. Incubate to attach biotin to the cross-linked probe.[3][21]
-
-
Affinity Purification:
-
Add streptavidin-conjugated magnetic beads or agarose (B213101) resin to the lysate and incubate (e.g., for 1-2 hours at 4°C) to capture the biotin-tagged lipid-protein complexes.[11][22]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[22]
-
-
Mass Spectrometry Analysis:
Protocol 2: Visualization of Subcellular Sphingosine Localization
This protocol allows for the high-resolution imaging of sphingosine distribution within cells.
-
Probe Labeling and Photoreactions: Follow steps 1 and 2 from Protocol 1 to label cells, uncage the probe, and cross-link it to its local environment. The cross-linking step effectively "fixes" the lipid in place for imaging.[3][15]
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Click Reaction for Fluorescence:
-
Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide), a copper(I) source, and a ligand in PBS.
-
Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.[7]
-
-
Imaging:
-
Wash the cells extensively with PBS.
-
If desired, counterstain with markers for specific organelles (e.g., DAPI for the nucleus).
-
Mount the coverslips and image the cells using a confocal fluorescence microscope.[9]
-
Quantitative Data Presentation
A key outcome of the chemoproteomic workflow is the identification of novel lipid-protein interactors. Data from mass spectrometry is typically quantified to determine the enrichment of proteins in the trifunctional probe sample compared to a control (e.g., cells that underwent the same process but without UV cross-linking).
Table 1: Example Proteomic Hits from a this compound Pulldown
| Protein ID | Protein Name | Cellular Function | Fold Enrichment (Probe vs. -UV Control) |
| P05141 | Voltage-dependent anion-selective channel protein 1 (VDAC1) | Mitochondrial membrane transport, apoptosis regulation | 12.5 |
| P07339 | Cathepsin D | Lysosomal protease, protein degradation | 9.8 |
| P63104 | 14-3-3 protein zeta/delta | Signal transduction, cell cycle regulation | 7.2 |
| Q9Y220 | Ceramide synthase 2 | Sphingolipid metabolism, ceramide synthesis | 6.5 |
| P21397 | Sphingomyelin phosphodiesterase | Sphingolipid metabolism, ceramide production | 5.1 |
| Note: This table contains hypothetical data based on proteins known to interact with sphingolipids or identified in similar studies for illustrative purposes.[5][8] |
Visualizing Concepts and Workflows
Diagrams are essential for conceptualizing the complex molecular interactions and experimental processes involved.
Caption: Logical structure of a this compound probe.
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling axis.
Caption: Experimental workflow for identifying protein interactors.
References
- 1. mdpi.com [mdpi.com]
- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylated Protein Pull-down - Bioprocessia [bioprocessia.com]
- 12. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pierce™ Biotinylated Protein Interaction Pull-Down Kit 25 reactions kit | Buy Online [thermofisher.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lipidinteractome.org [lipidinteractome.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. escholarship.org [escholarship.org]
- 25. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
A Comparative Guide to the Synergistic Use of Trifunctional Sphingosine Probes in Chemical Biology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifunctional sphingosine-based chemical biology tools. It details their synergistic functionalities and presents supporting experimental data for their application in dissecting sphingolipid signaling, metabolism, and protein interactions.
Trifunctional lipid probes represent a significant advancement in chemical biology, enabling a multi-faceted investigation of lipid biology within a single molecular tool. These probes are uniquely engineered with three key functionalities: a photocage for temporal control of the lipid's bioactivity, a photo-crosslinking group to capture interacting proteins, and a bioorthogonal handle (typically an alkyne) for "click" chemistry-based detection and enrichment.[1][2][3] This synergistic design allows for the precise study of lipid metabolism, protein binding partners, and subcellular localization in living cells with minimal perturbation.[3][4]
This guide focuses on the application of trifunctional sphingosine (B13886) (TFS) and its structurally similar counterpart, trifunctional sphinganine (B43673) (TF-Spa), to illustrate the power of this technology. While differing by only a single double bond, these two sphingoid bases exhibit distinct biological roles, and their trifunctional derivatives have been instrumental in elucidating these differences.[1][2][5]
Comparative Analysis of Trifunctional Sphingoid Base Probes
The primary advantage of trifunctional probes lies in their ability to overcome the challenges associated with the transient nature of lipid-protein interactions and the rapid metabolism of signaling lipids.[2] The photocage prevents the probe from being prematurely metabolized or engaging in signaling, allowing for its delivery and equilibration within the cell.[2] Upon a pulse of light, the cage is removed ("uncaging"), releasing the bioactive lipid at a specific time and location.[3][6] A second light pulse activates the photo-crosslinking group, covalently trapping nearby interacting proteins.[1][3] Finally, the alkyne handle is used to attach reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[1][6]
A direct comparison between TFS and TF-Spa has revealed significant differences in their protein interactomes, suggesting that their distinct biological functions may stem from differential protein binding.[1][5] While both probes identify known lipid-binding proteins, TF-Spa tends to pull down more proteins associated with the ER and Golgi, whereas TFS interacts with a notable number of vesicle-associated proteins.[1][2]
Quantitative Proteomic Analysis of Protein Interactors
The following table summarizes the quantitative proteomics data from a study comparing the protein interactomes of TF-Spa and TFS in Huh7 cells. This data highlights the distinct sets of proteins that interact with each sphingoid base.
| Probe | Total Proteins Identified | Unique Hits | Unique Candidates |
| TF-Spa | 32 | 4 | 28 |
| TF-Sph | 26 | 0 | 26 |
Data sourced from Farley et al., 2024.[1] "Hits" were defined as proteins with high signal intensity and significant enrichment, while "candidates" showed notable but less pronounced enrichment.
Subcellular Localization Dynamics
Trifunctional probes are invaluable for tracking the spatiotemporal dynamics of lipids within cells. The table below presents Pearson's correlation coefficients, quantifying the colocalization of TF-Spa and TF-Sph with various organelle markers over time in Huh7 cells.
| Time after Uncaging | Probe | Lysosome (LAMP1) | Endoplasmic Reticulum (PDI) | Golgi (Giantin) |
| 5 min | TF-Spa | ~0.4 | ~0.3 | ~0.2 |
| TF-Sph | ~0.4 | ~0.3 | ~0.2 | |
| 30 min | TF-Spa | ~0.2 | ~0.4 | ~0.3 |
| TF-Sph | ~0.2 | ~0.4 | ~0.3 | |
| 60 min | TF-Spa | ~0.1 | ~0.3 | ~0.4 |
| TF-Sph | ~0.1 | ~0.3 | ~0.4 |
Approximate values interpreted from graphical data in Farley et al., 2024.[1][7] This data indicates that both probes initially localize to lysosomes before trafficking to the ER and then the Golgi apparatus.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these powerful tools. Below are protocols for key experiments using this compound probes.
Protocol 1: Identification of Protein Interactors via Proteomics
-
Cell Culture and Probe Labeling: Seed Huh7 cells in 10 cm dishes and grow to confluency. Prepare a 2 µM solution of the trifunctional sphingoid base probe in complete media. Add 3 mL of the probe solution to each plate and incubate for 30 minutes at 37°C.[2]
-
Uncaging and Photo-crosslinking: Expose the cells to 400 nm light to uncage the probe. After 15 minutes of incubation to allow for interaction with proteins, irradiate the cells with 350 nm light to induce photo-crosslinking.[2]
-
Cell Lysis and Click Chemistry: Wash the cells three times with ice-cold PBS and scrape them into 2 mL of PBS. Lyse the cells and subject the lysate to a copper-catalyzed click reaction with biotin-azide to tag the cross-linked protein-lipid complexes.[3][8]
-
Enrichment and Digestion: Enrich the biotinylated complexes using NeutrAvidin beads. Perform on-bead protein digestion to generate peptides for mass spectrometry analysis.[3]
-
Mass Spectrometry and Data Analysis: Analyze the peptides using high-resolution mass spectrometry. Identify and quantify proteins to determine the interactome of the specific sphingoid base.[3][9]
Protocol 2: Visualization of Subcellular Localization
-
Cell Culture and Probe Labeling: Grow Huh7 cells on coverslips. Treat the cells with 2 µM of the trifunctional probe for 30 minutes at 37°C.[2]
-
Uncaging and Time-Course Incubation: Uncage the probe with 400 nm light. Allow the probe to metabolize and traffic within the cells for various time points (e.g., 5, 30, 60 minutes).[2]
-
Photo-crosslinking and Fixation: At each time point, photo-crosslink the lipid-protein complexes with 350 nm light. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).[2]
-
Click Chemistry and Immunofluorescence: Permeabilize the cells and perform a click reaction with a fluorescent azide (B81097) (e.g., Alexa Fluor 488-azide) to visualize the lipid probe. Co-stain with antibodies against organelle markers (e.g., LAMP1 for lysosomes, PDI for ER, Giantin for Golgi).[2]
-
Confocal Microscopy and Image Analysis: Acquire images using a confocal microscope. Analyze the images to determine the subcellular localization of the probe and calculate colocalization metrics such as Pearson's correlation coefficients.[2]
Visualizing Synergistic Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the central role of this compound in dissecting sphingolipid biology.
Caption: General workflow for using this compound probes.
Caption: Workflow for analyzing the metabolism of this compound.
Caption: Investigating sphingosine-induced signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of click chemistry in sphingolipid research | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifunctional lipid probes for comprehensive studies of single lipid species in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidinteractome.org [lipidinteractome.org]
Trifunctional Sphingosine: A Precision Tool Complementing Genetic Approaches in Sphingolipid Research
For researchers, scientists, and drug development professionals, understanding the intricate roles of sphingolipids in cellular signaling is paramount. While genetic methods have been instrumental, they often fall short in dissecting the acute and dynamic functions of these lipids. This guide provides a comprehensive comparison of trifunctional sphingosine (B13886) with other approaches, highlighting its utility as a complementary tool for gaining deeper insights into sphingolipid biology.
Trifunctional sphingosine (TF-Sph) is a chemically modified analog of the endogenous signaling lipid, sphingosine.[1][2] It is engineered with three key functionalities: a photocleavable "caging" group, a photo-crosslinking diazirine group, and a "clickable" alkyne handle.[2][3] This design allows for precise spatiotemporal control over the release of active sphingosine within living cells, enabling the study of its immediate downstream effects, direct protein interactions, and subcellular localization with high resolution.[1][3]
This compound vs. Genetic Approaches: A Comparative Overview
Genetic tools, such as CRISPR-Cas9-mediated gene knockout or siRNA-based knockdown of enzymes involved in sphingolipid metabolism, are powerful for studying the long-term consequences of altered sphingolipid levels. However, these methods often induce compensatory mechanisms, making it difficult to isolate the primary effects of a specific lipid.[4][5] this compound circumvents these limitations by providing acute, dose-dependent control over the lipid's activity.[1][6]
| Feature | This compound | Genetic Approaches (e.g., Knockout/Knockdown) |
| Temporal Control | High (acute effects can be studied within minutes of uncaging)[1] | Low (long-term, often leading to cellular adaptation)[5] |
| Spatial Control | High (can be targeted to specific subcellular locations)[7] | Low (systemic knockout/knockdown) |
| Specificity | High (introduces a single, defined lipid species)[1] | Can be broad (affecting multiple downstream metabolites) |
| Reversibility | Not inherently reversible, but provides a snapshot of acute events | Permanent (knockout) or long-lasting (knockdown) |
| Application | Studying acute signaling, identifying direct protein interactors, tracking lipid metabolism and localization[1][2] | Investigating the roles of genes and enzymes in long-term cellular processes and disease models.[5] |
| Limitations | Potential for artifacts due to chemical modifications, requires specialized equipment for uncaging. | Potential for off-target effects, compensatory mechanisms can mask primary phenotypes.[5] |
Unveiling Specific Sphingolipid Functions: TF-Sph vs. TF-Spa
A key advantage of trifunctional probes is the ability to compare the functions of structurally similar lipids. A compelling example is the comparison between this compound (TF-Sph) and trifunctional sphinganine (B43673) (TF-Spa), which differ by only a single double bond.[2][8] Despite this minor structural difference, they exhibit distinct biological activities.
Differential Induction of Calcium Signaling
One of the well-established roles of sphingosine is the induction of calcium release from intracellular stores.[9][10] Experiments using trifunctional probes have elegantly demonstrated the specificity of this function.
Experimental Data Summary:
| Probe | Cellular Response | Quantitative Observation |
| This compound (TF-Sph) | Induces a rapid and transient increase in intracellular calcium.[2][8] | Significant increase in Fluo-4 fluorescence intensity within 1 minute of uncaging.[2] |
| Trifunctional Sphinganine (TF-Spa) | Does not induce a calcium spike upon uncaging.[2][8] | Fluo-4 fluorescence intensity remains at baseline levels post-uncaging.[2] |
This differential response highlights the exquisite structural requirements for sphingosine-mediated signaling and showcases the power of trifunctional probes in dissecting such subtleties, which would be challenging to study using genetic approaches alone.[2][8]
Distinct Protein Interactomes
By leveraging the photo-crosslinking and click chemistry features, researchers can identify the direct and transient protein binding partners of these lipids in their native cellular environment.[2][11] Proteomic analyses have revealed that TF-Sph and TF-Spa interact with distinct sets of proteins, providing molecular clues to their different cellular roles.
Protein Interactor Comparison:
| Probe | Number of Identified Protein Candidates | Key Interacting Protein Categories | Overlapping Interactors with Bifunctional Probes |
| This compound (TF-Sph) | 26[1] | Vesicular proteins, proteins involved in subcellular transport.[2][8] | Cathepsin D, VDAC1/2[1][2] |
| Trifunctional Sphinganine (TF-Spa) | 4 hits, 28 candidates[1] | Nuclear and nuclear envelope proteins.[2][8] | Cathepsin D, VDAC1/2[1][2] |
These findings suggest that the subtle structural difference between sphingosine and sphinganine is sufficient to alter their protein binding profiles, leading to the activation of different downstream pathways.[2]
Experimental Methodologies
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: Live-Cell Calcium Imaging
This protocol details the procedure for observing sphingosine-induced calcium release.
Materials:
-
HeLa cells
-
This compound (TF-Sph) or Trifunctional sphinganine (TF-Spa)
-
Fluo-4 AM calcium indicator dye
-
Confocal microscope with 375 nm and 488 nm lasers
Procedure:
-
Seed HeLa cells on a glass-bottom dish suitable for microscopy.
-
Load the cells with 2 µM of the trifunctional probe (TF-Sph or TF-Spa) in complete media and incubate for 30 minutes at 37°C.[2]
-
Load the cells with the calcium-sensitive dye Fluo-4 AM according to the manufacturer's instructions.[2]
-
Mount the dish on the confocal microscope.
-
Acquire baseline fluorescence images using the 488 nm laser to visualize Fluo-4.
-
To uncage the sphingoid base, illuminate a region of interest with a 375 nm laser.[2]
-
Immediately following uncaging, acquire a time-lapse series of images using the 488 nm laser to monitor changes in Fluo-4 fluorescence.
-
Analyze the fluorescence intensity changes over time to quantify the calcium response.[2]
Protocol 2: Identification of Protein Interactors
This protocol outlines the workflow for identifying the protein interactome of this compound.
Materials:
-
Huh7 cells
-
This compound (TF-Sph)
-
UV lamp (400 nm and 350 nm)
-
Lysis buffer
-
Azide-functionalized beads for click chemistry
-
Mass spectrometer
Procedure:
-
Treat Huh7 cells with 2 µM TF-Sph for 30 minutes.[2]
-
Uncage the probe by exposing the cells to 400 nm light.[2]
-
Allow for metabolism and interaction for a defined period (e.g., 15 minutes).[2]
-
Induce photo-crosslinking by exposing the cells to 350 nm light.[2]
-
Lyse the cells and perform a click reaction to attach the lipid-protein complexes to azide-functionalized beads.[2][11]
-
Elute the captured proteins and identify them using mass spectrometry-based proteomics.[2]
Visualizing Cellular Processes
Experimental Workflow
The following diagram illustrates the general workflow for using this compound to study its various cellular functions.
Experimental workflow for this compound.
Signaling Pathway: Sphingosine-Induced Calcium Release
This diagram depicts the proposed signaling pathway for sphingosine-induced calcium release from lysosomes.
Sphingosine-induced lysosomal calcium release pathway.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 10. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trifunctional Sphingosine: A Guide for Laboratory Professionals
For Immediate Reference: Trifunctional sphingosine (B13886) and its waste materials are classified as hazardous chemical waste. Dispose of all contaminated materials through your institution's designated hazardous waste program. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of trifunctional sphingosine, a photoreactive and clickable analog of sphingosine used in advanced cellular research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Identification and Safety Summary
This compound presents multiple hazards that necessitate careful handling during disposal. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Primary Safety Precaution |
| Flammable Solid | Can readily ignite and burn. | Keep away from heat, sparks, and open flames. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Can cause serious and potentially permanent eye damage.[1] | Always wear safety glasses or goggles. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain. |
| Potential Allergen | May cause an allergic skin reaction. | Avoid direct skin contact. |
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Waste Stream: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Solutions containing this compound (e.g., from cell culture media, buffers).
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).
-
Personal Protective Equipment (PPE) that is grossly contaminated.
-
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[2]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap. The container should be in good condition, free of cracks or residue.[2][3]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste" (or "Photoclick Sphingosine Waste").
-
The major components and their approximate percentages if it is a mixed waste stream (e.g., "this compound in Ethanol, <1%").
-
The associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[2][3]
-
The date the waste was first added to the container.
-
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[2][3] Store it in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Requesting Waste Pickup:
-
Full Container: Once the waste container is nearly full (do not overfill), seal it securely.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not transport the hazardous waste yourself.
Experimental Protocol Waste Management
Considering the common applications of this compound in cell biology, waste is often generated from cell culture experiments.
-
Cell Culture Media: Aspirated media from cells treated with this compound should be collected and treated as liquid hazardous waste.
-
Cell Lysates: Lysates from cells treated with the probe are also considered hazardous waste.
-
Contaminated Labware: All disposable plastics (pipette tips, plates, flasks) that have come into contact with the compound should be collected in a designated hazardous waste container for solids.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected as hazardous waste.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling Trifunctional Sphingosine
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like Trifunctional Sphingosine is paramount. This guide provides essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment. This compound is a synthetic lipid probe used for comprehensive studies of single lipid species in living cells[1]. While specific hazard data for this compound is limited, the following guidelines are based on best practices for handling similar sphingolipid compounds and general laboratory safety standards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked[2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills. | EN 374 (Gloves). |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of dust or aerosols. | NIOSH approved. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically shipped as a solid. For long-term storage, it is recommended to store it at -20°C[2].
2. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
If working with a powder, carefully weigh the required amount, avoiding the creation of dust[2].
-
Lipids should not be left in a dry state for extended periods and should be promptly dissolved in an appropriate solvent[2]. For cellular studies, this compound has been dissolved in ethanol. Use only clean glassware and Teflon-lined stoppers to prevent contamination.
3. Spill and Accident Procedures:
-
Small Powder Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water[4]. If skin irritation occurs, seek medical advice.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician.
-
If inhaled, move the person to fresh air and seek medical attention.
-
If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[4].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[2].
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated and collected in a designated, sealed hazardous waste container[2].
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and any associated hazards[2].
Experimental Protocol: Uncaging of this compound in Living Cells
This protocol is a summary of the methodology described for the uncaging of this compound to study its effect on intracellular calcium signaling[1].
-
Cell Culture and Staining:
-
Plate cells (e.g., HeLa) on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells with this compound.
-
-
Microscopy and Uncaging:
-
Use a confocal microscope equipped for live-cell imaging and photoactivation.
-
Identify a region of interest within a cell for uncaging.
-
Acquire a baseline fluorescence of the calcium indicator.
-
Use a UV laser (e.g., 405 nm) to locally irradiate the region of interest to uncage the this compound.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity of the calcium indicator over time, before, during, and after uncaging.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration triggered by the uncaged sphingosine.
-
Analyze the temporal and spatial dynamics of the calcium signal.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of uncaged this compound leading to calcium release.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
